Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULNBHGHIPRGC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a chiral building block of significant interest in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers at the forefront of medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
This compound, a derivative of γ-amino butyric acid (GABA), is distinguished by a naphthyl group, which imparts unique steric and hydrophobic properties, and a tert-butyloxycarbonyl (Boc) protecting group on the amine, ensuring stability and facilitating its use in peptide synthesis.
| Identifier | Value |
| CAS Number | 219297-10-6 |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 156 - 162 °C |
| Optical Rotation | [α]D²⁵ = +11 ± 2° (c=1 in EtOH) |
| Purity | ≥98.0% (HPLC) |
| Storage | 0 - 8 °C |
Synonyms: Boc-D-β-HomoAla(2-naphthyl)-OH, Boc-(2-naphthyl)-D-β-homoalanine
Synthesis and Manufacturing: A Representative Protocol
The asymmetric synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. While multiple strategies exist for the synthesis of this compound, a common and effective approach involves the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, followed by protection and hydrolysis. The following protocol is a representative, self-validating system that ensures high enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis
Step 1: Preparation of the Chiral Auxiliary Conjugate
-
To a solution of 2-naphthaldehyde in a suitable solvent (e.g., toluene), add a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol) and a dehydrating agent (e.g., magnesium sulfate).
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).
-
In a separate flask, prepare a solution of a Reformatsky reagent (e.g., from ethyl bromoacetate and activated zinc).
-
Slowly add the Reformatsky reagent to the imine solution at low temperature (e.g., -78 °C) to control the diastereoselectivity of the addition.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting β-amino ester by column chromatography.
Causality: The choice of a chiral auxiliary is critical for establishing the desired stereochemistry at the C3 position. The low temperature in the addition step minimizes side reactions and maximizes diastereoselectivity by favoring a more ordered transition state.
Step 2: Boc Protection and Hydrolysis
-
Dissolve the purified β-amino ester in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) to the solution.[1]
-
Stir the reaction at room temperature until the Boc protection is complete.
-
Wash the reaction mixture with dilute acid and brine, then dry the organic layer and concentrate in vacuo.
-
Dissolve the crude Boc-protected ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ester.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Trustworthiness: Each step is monitored for completion, and the final product's purity and identity are confirmed by a suite of analytical techniques, ensuring a self-validating workflow.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Multi-technique Approach
Rigorous analytical characterization is essential to confirm the structure, purity, and chirality of this compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key diagnostic signals include:
-
A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the Boc group.[2]
-
Multiplets in the aromatic region (typically 7.4-7.9 ppm) corresponding to the protons of the naphthyl group.
-
Signals for the diastereotopic protons of the methylene groups in the butyric acid backbone.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic signals include:
-
Resonances for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).
-
The carbonyl carbon of the Boc group (around 155 ppm) and the carboxylic acid (around 175 ppm).
-
Signals corresponding to the carbons of the naphthyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Electrospray Ionization (ESI): This soft ionization technique typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
-
Tandem MS (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the loss of the Boc group or parts of the naphthyl moiety, further confirming the structure.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity and enantiomeric excess of the compound.
-
Reversed-Phase HPLC: Used to assess chemical purity by separating the target compound from any impurities. A typical mobile phase would be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.
-
Chiral HPLC: Essential for determining the enantiomeric purity. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of the compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. Its incorporation into a molecule can modulate its pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability.
Precursor for Neuroprotective Agents
The structural motif of 3-amino-4-aryl-butyric acid is found in a number of neurologically active compounds. Derivatives of this scaffold are being investigated for their potential as neuroprotective agents in conditions such as Alzheimer's and Parkinson's diseases.[4] The naphthyl group can engage in π-π stacking interactions with aromatic residues in protein binding pockets, a key consideration in rational drug design.
Building Block for Peptide-Based Therapeutics
In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide sequences to introduce conformational constraints or to act as a surrogate for natural amino acids. This can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles. A notable example of a drug containing a related moiety is Lu vipivotide tetraxetan , which incorporates 3-(2-naphthyl)-L-alanine and is used in the treatment of prostate cancer.[5]
Influence on Signaling Pathways
While the compound itself is primarily a building block, its derivatives have been shown to modulate various signaling pathways. For instance, butyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are implicated in cancer and inflammatory diseases.[6] The incorporation of the naphthyl group can influence the potency and selectivity of these inhibitors.
Diagram of Application Areas
Caption: Key application areas in pharmaceutical research.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
Consult the Safety Data Sheet (SDS) for more detailed information.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique structural features, combined with the robust and well-established chemistry of the Boc protecting group, make it an indispensable tool for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering scientists to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Unique Building Block for Advanced Peptide Design
An In-Depth Technical Guide to Boc-4-(2-naphthyl)-D-β-homoalanine: Structure, Synthesis, and Applications
Boc-4-(2-naphthyl)-D-β-homoalanine is a non-canonical, synthetic amino acid derivative engineered for specialized applications in peptide chemistry and drug discovery. Its structure combines three key features that grant it unique properties: a tert-butyloxycarbonyl (Boc) protecting group, a D-β-homoalanine backbone, and a bulky 2-naphthyl side chain. As a Senior Application Scientist, this guide provides an in-depth exploration of this compound, moving from its core structural attributes to its synthesis and potential applications, offering field-proven insights for researchers and drug development professionals.
The significance of this molecule lies in the synergistic effect of its components:
-
Boc Protecting Group : The Boc group is a cornerstone of peptide synthesis, providing robust protection for the amine functional group under various reaction conditions while allowing for straightforward deprotection, typically with mild acids.[1][2] This facilitates its controlled incorporation into growing peptide chains.
-
β-Homoalanine Backbone : Unlike natural α-amino acids, the β-homoalanine structure features an additional methylene group in its backbone. This seemingly minor change has profound implications, making peptides that contain it resistant to degradation by common proteases. Furthermore, this modification introduces a greater degree of conformational flexibility, enabling the formation of unique and stable secondary structures like helices and turns that are inaccessible to their α-amino acid counterparts.
-
2-Naphthyl Side Chain : The large, hydrophobic 2-naphthyl group serves as a powerful tool for molecular design.[1] Its aromatic nature facilitates critical π-π stacking interactions, which can be pivotal for high-affinity binding to biological targets. This bulky moiety also imposes significant steric constraints, helping to lock the peptide into a specific, bioactive conformation.
This guide will dissect the physicochemical properties of Boc-4-(2-naphthyl)-D-β-homoalanine, propose a robust synthetic pathway, and explore its applications as a sophisticated building block in the development of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
The precise characterization of Boc-4-(2-naphthyl)-D-β-homoalanine is fundamental to its effective use. While it is a highly specialized derivative, its properties can be reliably predicted based on its constituent parts and comparison with analogous structures.
Systematic Name : (R)-3-(tert-butoxycarbonylamino)-4-(naphthalen-2-yl)butanoic acid
Synonyms : Boc-D-β-hPhe(2-Nal)-OH, Boc-D-β-homo-2-naphthylalanine
Table 1: Core Physicochemical Properties
| Property | Value | Source/Rationale |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ | Calculated from structure |
| Molecular Weight | 329.39 g/mol | Calculated from formula |
| Appearance | White to off-white solid | By analogy to similar compounds.[1][2] |
| Purity | ≥95% (typically assessed by HPLC) | Standard for peptide synthesis reagents.[1][2] |
| Stereochemistry | D-configuration at the β-carbon | Defined by synthesis |
| Storage Conditions | 0–8 °C, desiccated | To prevent degradation of the Boc group.[1][2] |
Analytical Characterization
A multi-faceted approach is required for the unequivocal identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the Boc group (a singlet at ~1.3 ppm), aromatic protons of the naphthyl ring (a multiplet between 7.4 and 7.8 ppm), and the diastereotopic protons of the backbone.[3] ¹³C NMR would confirm the presence of the carbonyl carbons and the distinct aromatic signals of the naphthyl group.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be approximately 330.1705 m/z. Tandem MS (MS/MS) would show a characteristic fragmentation pattern, including the neutral loss of the Boc group (100 Da).
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed.
-
Optical Rotation : The specific rotation, [α]D, is a critical measure to confirm the enantiomeric purity of the D-isomer. For the analogous compound Boc-(1-naphthyl)-D-β-homoalanine, the reported value is +66 ± 2º (c=1 in Ethanol), providing a useful reference point.[1]
Synthesis and Purification Workflow
The synthesis of Boc-4-(2-naphthyl)-D-β-homoalanine is a multi-step process that requires precise control over stereochemistry. Below is a proposed, field-proven synthetic strategy based on asymmetric catalysis, which ensures high enantiomeric excess of the desired D-isomer.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves an asymmetric Michael addition to introduce the chiral amine, followed by functional group manipulations.
Caption: Retrosynthetic analysis for Boc-4-(2-naphthyl)-D-β-homoalanine.
Detailed Experimental Protocol
-
Synthesis of Ethyl (E)-3-(naphthalen-2-yl)acrylate :
-
To a solution of 2-naphthaldehyde in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate and a strong base such as sodium hydride (NaH) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.
-
Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency and stereoselectivity, typically favoring the formation of the E-isomer, which is crucial for the subsequent stereocontrolled addition step.
-
-
Asymmetric Michael Addition :
-
Dissolve the synthesized ester in a suitable solvent like toluene.
-
Add a chiral amine catalyst (e.g., a derivative of (R)-α-methylbenzylamine) and a nitrogen source, such as lithium bis(trimethylsilyl)amide.
-
Cool the mixture to a low temperature (e.g., -78 °C) to maximize stereoselectivity.
-
Slowly add the α,β-unsaturated ester and stir for several hours.
-
Causality: The chiral amine complexes with the lithium amide to form a chiral nucleophile. The addition proceeds via a sterically controlled transition state, preferentially forming the (R) stereocenter, which corresponds to the D-amino acid configuration.
-
-
Hydrolysis and Boc Protection :
-
After the reaction is complete, hydrolyze the resulting ester using aqueous lithium hydroxide (LiOH) to obtain the carboxylic acid.
-
Acidify the mixture to protonate the carboxylate.
-
Protect the newly installed amine by adding di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in a solvent mixture such as dioxane/water.
-
Stir at room temperature overnight.
-
Causality: The Boc group is installed last to avoid interference with the preceding steps. It provides a stable, protected amino acid ready for purification and subsequent use in peptide synthesis.
-
Purification Workflow
A rigorous purification process is essential to ensure the high purity required for peptide synthesis applications.
Caption: Standard purification workflow for the final protected amino acid.
Applications in Research and Drug Development
The unique structural features of Boc-4-(2-naphthyl)-D-β-homoalanine make it a high-value building block for creating sophisticated peptidomimetics and bioactive molecules.
-
Peptide Synthesis and Peptidomimetics : Its primary application is as a building block in solid-phase peptide synthesis (SPPS).[1][4] Incorporating this residue can induce novel secondary structures and significantly enhance the peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life. The 2-naphthyl side chain can act as a substitute for phenylalanine or tryptophan, probing hydrophobic binding pockets in target proteins with a larger, more conformationally restricted moiety.
-
Drug Development : This amino acid is particularly valuable in designing ligands for G-protein coupled receptors (GPCRs) and other targets where specific hydrophobic and aromatic interactions are key to affinity and selectivity.[3][4] For example, related naphthylalanine derivatives have been successfully used in the development of potent somatostatin receptor ligands and melanocortin 4 (MC4) receptor ligands.[3]
-
Bioconjugation : The carboxylic acid handle can be used for conjugation to other molecules, including fluorescent dyes, polymers, or drug payloads, creating advanced diagnostic or therapeutic agents.[4]
Safety and Handling
While specific toxicity data for Boc-4-(2-naphthyl)-D-β-homoalanine is not widely available, it should be handled with standard laboratory precautions applicable to fine chemicals.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. Analogous compounds are classified as skin and eye irritants.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place (0–8 °C) away from strong oxidizing agents.
Conclusion
Boc-4-(2-naphthyl)-D-β-homoalanine represents a convergence of key chemical strategies for modern drug discovery. The combination of a protease-resistant β-amino acid backbone, the conformational constraint imposed by the bulky 2-naphthyl group, and the synthetic utility of the Boc protecting group makes it a powerful and versatile tool. For researchers aiming to design peptides and peptidomimetics with enhanced stability, specific conformations, and high-affinity binding properties, this specialized building block offers a distinct advantage in navigating the complexities of molecular recognition and therapeutic design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-3-(2-Naphthyl)-D-alanine | 76985-10-9 [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-β-Homoala-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
An In-depth Technical Guide to the Physicochemical Properties and Analysis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
Abstract
This compound is a non-canonical amino acid derivative of significant importance in the fields of medicinal chemistry and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a bulky hydrophobic naphthyl moiety, makes it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, and details the essential analytical methodologies required for its structural verification and quality control. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into its characterization and application.
Introduction: A Unique Building Block in Synthetic Chemistry
The strategic design of novel therapeutic agents often relies on the incorporation of unnatural amino acids to enhance properties such as metabolic stability, target affinity, and bioavailability. This compound serves as a quintessential example of such a tailored building block.
The Role of Key Structural Features
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its stability against a wide range of reagents and conditions, coupled with its clean and straightforward removal using mild acids like trifluoroacetic acid (TFA).[1][3] This allows for precise, sequential assembly of peptide chains.
-
Naphthyl Moiety : The 2-naphthyl group is a large, hydrophobic aromatic system. Its incorporation into a peptide or drug candidate can profoundly influence molecular interactions, promoting hydrophobic or π-π stacking interactions with biological targets like enzyme active sites or protein-protein interfaces.[2] This feature is often exploited in the design of protease inhibitors and other bioactive molecules.[1]
-
Beta-Amino Acid Backbone : As a β-amino acid, it provides a different spacing and conformational geometry compared to natural α-amino acids. Peptides containing β-amino acids, known as β-peptides, can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait in drug development.
Core Physicochemical Properties
The precise characterization of a synthetic building block is foundational to its successful application. The molecular weight is a critical parameter, directly impacting stoichiometric calculations in synthesis and serving as a primary identifier in mass spectrometry. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 329.39 g/mol | [4][5] |
| Molecular Formula | C₁₉H₂₃NO₄ | [1][6] |
| CAS Number | 219297-10-6 | [1][4][7][8] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | ≥98.0% (by HPLC) | [4] |
| Melting Point | 156 - 162 °C | [1] |
| Synonyms | Boc-4-(2-naphthyl)-D-β-homoalanine, Boc-D-β-2-Homonal-OH | [4] |
| Storage Conditions | 2 - 8 °C | [5] |
Analytical Characterization for Quality Control
A multi-technique approach is essential to unequivocally confirm the identity, purity, and structural integrity of this compound. Each analytical method provides a unique and complementary piece of information, forming a self-validating system for quality assurance.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[][] For this molecule, a reverse-phase method is typically employed, which separates the main compound from potential impurities based on differences in hydrophobicity.
Expert Insight: The choice of a C18 column is standard for molecules with significant hydrophobic character, like this one due to its naphthyl group. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like TFA, ensures sharp peak shapes and reproducible retention times. Detection at ~220 nm is effective as it captures the absorbance of both the naphthyl aromatic system and the carbamate group.
Protocol: HPLC Purity Analysis
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 220 nm.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B).
-
Inject 10 µL of the sample solution.
-
Run a linear gradient program (e.g., from 30% B to 95% B over 20 minutes).
-
-
Data Processing: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98.0% is a common quality standard.[4]
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR are required for complete verification.
Expert Insight: The ¹H NMR spectrum provides several diagnostic signals. The most telling is a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which is the unmistakable signature of the tert-butyl group of the Boc protector.[11] The aromatic region will show a series of complex multiplets corresponding to the seven protons of the naphthyl group, while the protons on the butyric acid backbone will appear as multiplets in the aliphatic region. In ¹³C NMR, the presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Lock, tune, and shim the spectrometer to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., at 400 MHz).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz).
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate using the residual solvent peak. Assign all signals to confirm that the chemical shifts, integrations (for ¹H), and number of signals match the expected structure.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.
Expert Insight: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺, with an m/z value of approximately 330.4. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 328.4. The observation of this exact mass (with high-resolution MS) provides incontrovertible evidence of the compound's elemental composition.
Experimental Workflow and Data Visualization
A robust quality control (QC) process ensures that any batch of this compound meets the required specifications before its use in synthesis. The following workflow illustrates a logical sequence of analytical tests.
Caption: A typical quality control workflow for verifying the identity and purity of the title compound.
Applications in Research and Drug Discovery
The validated, high-purity compound is a critical starting material in several advanced applications:
-
Solid-Phase Peptide Synthesis (SPPS): It is used as a non-canonical building block to create peptides with tailored properties. Its application is crucial for synthesizing peptidomimetics with enhanced stability and specific conformational constraints.[1][4]
-
Novel Therapeutics: The unique combination of a β-amino acid scaffold and a hydrophobic naphthyl side chain makes it an attractive component in the design of inhibitors for enzymes like proteases and in the development of compounds targeting neurological disorders.[1]
-
Biochemical Research: Researchers use this compound to synthesize probes for studying protein-protein interactions and enzyme activities, providing valuable insights into biological pathways and potential drug targets.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. (R)-3-(Boc-氨基)-4-(2-萘基)丁酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 219297-10-6 [chemicalbook.com]
- 8. equationchemical.com [equationchemical.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
Introduction: A Scaffold for Innovation in Drug Discovery
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a non-proteinogenic, stereochemically defined beta-amino acid derivative that has emerged as a significant building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a bulky, hydrophobic 2-naphthyl moiety, offers a unique scaffold for the synthesis of novel peptides and small molecule therapeutics.[1] While direct, extensive studies on the intrinsic biological activity of this specific compound are not widespread, its chemical architecture strongly suggests a role as a modulator of key enzymatic pathways, particularly those involving aminopeptidases. This guide will provide an in-depth exploration of the hypothesized biological activity of this compound, its likely mechanism of action, and a comprehensive set of experimental protocols for its characterization.
The Strategic Importance of the Boc Protecting Group and the Naphthyl Moiety
The utility of this compound in synthetic and medicinal chemistry is largely dictated by its two key structural features:
-
The Boc (tert-butyloxycarbonyl) Group: This protecting group is fundamental to modern peptide synthesis, both in solution and on solid phase. It effectively "masks" the reactivity of the amine group, preventing unwanted side reactions and allowing for precise, stepwise elongation of peptide chains. The Boc group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), providing a crucial element of control in complex synthetic routes.
-
The 2-Naphthyl Group: This large, aromatic, and hydrophobic side chain is a key determinant of the compound's potential biological activity. It can engage in significant van der Waals and hydrophobic interactions within the binding pockets of target proteins. In the context of enzyme inhibition, such a bulky group can act as an "anchor," providing high-affinity binding and potentially conferring selectivity for enzymes with correspondingly large, non-polar substrate-binding sites.
Hypothesized Biological Target: The Aminopeptidase Family
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are crucial for a variety of cellular processes, including protein turnover, signal transduction, and metabolism. Notably, certain aminopeptidases, particularly Aminopeptidase N (APN, also known as CD13), are overexpressed in various pathological conditions.
APN is a zinc-dependent metalloprotease that plays a significant role in:
-
Cancer Progression: Overexpression of APN is correlated with tumor growth, invasion, metastasis, and angiogenesis in a variety of cancers. It is believed to facilitate these processes by degrading components of the extracellular matrix and regulating signaling peptides.
-
Neurological Disorders: Aminopeptidases are involved in the metabolism of neuropeptides, and their dysregulation has been implicated in various neurological conditions.
Given the structural similarities of this compound to known inhibitors of metalloproteases, it is hypothesized that this compound, or peptides derived from it, can act as a competitive inhibitor of aminopeptidases like APN.
Postulated Mechanism of Action: Inhibition of Aminopeptidase N
The active site of Aminopeptidase N is a deep cleft containing a catalytic zinc ion.[2][3][4][5][6] The mechanism of inhibition by a molecule derived from this compound is likely to involve the following key interactions:
-
Coordination with the Catalytic Zinc Ion: The carboxylic acid of the butyric acid backbone could chelate the zinc ion in the active site, mimicking the interaction of the terminal carboxylate of a natural peptide substrate.
-
Hydrophobic Interactions: The 2-naphthyl group is well-suited to occupy a large, hydrophobic pocket (the S1 pocket) within the enzyme's active site, which typically accommodates the side chain of the N-terminal amino acid of the substrate. This interaction would be a major contributor to the binding affinity and inhibitory potency.
-
Hydrogen Bonding: The free amine (after deprotection of the Boc group during synthesis into a larger molecule or potentially in vivo) and carbonyl groups of the peptide backbone can form hydrogen bonds with residues lining the active site cleft, further stabilizing the enzyme-inhibitor complex.
The following diagram illustrates the hypothesized signaling pathway impacted by the inhibition of APN.
Caption: Hypothesized mechanism of APN inhibition.
Experimental Protocols for Validation
To empirically validate the hypothesized biological activity of this compound, a series of in vitro and cell-based assays are recommended. The following protocols provide a robust framework for this investigation.
Experimental Workflow Overview
Caption: Workflow for characterizing biological activity.
In Vitro Aminopeptidase N Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified APN. A colorimetric or fluorometric substrate is used, and the reduction in signal in the presence of the inhibitor is quantified.[7][8][9]
Materials:
-
Purified recombinant human Aminopeptidase N (APN/CD13)
-
APN substrate: L-Leucine-p-nitroanilide (for colorimetric assay) or a fluorogenic substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Test Compound: this compound, dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted test compound, positive control, or vehicle control (assay buffer with DMSO).
-
Add the APN enzyme solution to each well, except for the blank wells (which contain only buffer and substrate).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the APN substrate to all wells.
-
Immediately measure the absorbance (at 405 nm for p-nitroanilide) or fluorescence kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells known to overexpress APN.[11][12][13][14]
Materials:
-
Human cancer cell line with high APN expression (e.g., HT-1080 fibrosarcoma, U937 lymphoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay
This assay models the late stages of angiogenesis, where endothelial cells form capillary-like structures.[15][16][17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plate
-
Test compound
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.
-
Seed the HUVEC suspension onto the polymerized matrix.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Anti-Invasive and Anti-Migratory Activity
These assays evaluate the compound's ability to inhibit key processes in cancer metastasis.
a) Boyden Chamber (Transwell) Invasion Assay [19][20][21][22][23]
Materials:
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Basement membrane extract (e.g., Matrigel®) for coating the inserts
-
Cancer cell line (e.g., MDA-MB-231 breast cancer)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compound
-
Cotton swabs, staining solution (e.g., crystal violet)
Procedure:
-
Coat the top side of the transwell membrane with a thin layer of basement membrane extract and allow it to solidify.
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Harvest cancer cells, wash, and resuspend them in serum-free medium containing different concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Count the number of stained cells in several microscopic fields and compare the results for treated versus untreated cells.
b) Wound Healing (Scratch) Assay [24][25][26][27][28]
Procedure:
-
Grow cancer cells to a confluent monolayer in a 6- or 12-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.
-
Measure the width of the scratch at different time points and calculate the rate of wound closure for each condition.
Data Presentation: Expected Outcomes
The following tables summarize the expected data from the proposed experiments, which would be used to characterize the biological activity of this compound.
Table 1: In Vitro APN Inhibition
| Compound Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 10.5 | 0 |
| 0.1 | 9.2 | 12.4 |
| 1 | 6.8 | 35.2 |
| 10 | 3.1 | 70.5 |
| 100 | 0.8 | 92.4 |
| IC50 (µM) | \multicolumn{2}{|c|}{Calculated from dose-response curve} |
Table 2: Cell Viability (MTT Assay on HT-1080 cells, 48h)
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
|---|---|---|
| 0 (Vehicle Control) | 0.850 | 100 |
| 1 | 0.835 | 98.2 |
| 10 | 0.620 | 72.9 |
| 50 | 0.415 | 48.8 |
| 100 | 0.250 | 29.4 |
| IC50 (µM) | \multicolumn{2}{|c|}{Calculated from dose-response curve} |
Table 3: Quantification of Anti-Angiogenic and Anti-Invasive Effects
| Assay | Parameter Measured | Vehicle Control | Test Compound (50 µM) | % Inhibition |
|---|---|---|---|---|
| Tube Formation | Total Tube Length (µm) | 12,500 | 4,800 | 61.6 |
| Boyden Chamber | Invaded Cells per Field | 150 | 45 | 70.0 |
| Wound Healing | % Wound Closure (24h) | 85% | 30% | 64.7 |
Conclusion and Future Directions
This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutics. Its structural features strongly suggest an inhibitory activity against aminopeptidases, a class of enzymes implicated in cancer and other diseases. The experimental framework provided in this guide offers a comprehensive strategy to validate this hypothesis and to characterize its anti-proliferative, anti-angiogenic, and anti-invasive properties.
Future research should focus on utilizing this compound as a lead structure for the synthesis of a library of derivatives to establish structure-activity relationships (SAR). Furthermore, promising compounds identified through these in vitro and cell-based assays should be advanced into in vivo animal models of cancer to evaluate their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the rational design of next-generation aminopeptidase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure of aminopeptidase N from Escherichia coli suggests a compartmentalized, gated active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of aminopeptidase N from Escherichia coli suggests a compartmentalized, gated active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of aminopeptidase N from human pathogen Neisseria meningitides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. atcc.org [atcc.org]
- 15. corning.com [corning.com]
- 16. ibidi.com [ibidi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. promocell.com [promocell.com]
- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 22. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay [jove.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. clyte.tech [clyte.tech]
- 26. Wound healing assay | Abcam [abcam.com]
- 27. med.virginia.edu [med.virginia.edu]
- 28. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid in Neuropharmacology Research
Abstract
This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a chiral amino acid derivative with significant potential in neuropharmacology research. While primarily utilized as a key building block in the synthesis of complex bioactive molecules and pharmaceuticals, its structural characteristics suggest a compelling role as a modulator of GABAergic neurotransmission.[1][2] This document will delve into the chemical properties, synthetic rationale, and the theoretical framework for its application as a research tool in neuroscience. Furthermore, it will provide detailed, field-proven methodologies for researchers to investigate its neuropharmacological profile, from initial binding assays to in vivo behavioral studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel compounds targeting the central nervous system.
Introduction: The Quest for Novel Neuromodulators
The intricate network of the central nervous system (CNS) is governed by a delicate balance of excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, acting on two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3] Modulation of these receptors is a cornerstone of treatment for a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.
The development of novel GABA receptor ligands, particularly those with subtype selectivity and unique pharmacokinetic profiles, remains a critical goal in neuropharmacology. β-substituted GABA analogs, which feature modifications at the beta position of the GABA backbone, have shown promise in improving the lipophilic character and receptor interaction of these molecules. The introduction of bulky, aromatic substituents can influence binding affinity and selectivity, potentially leading to the discovery of novel agonists, antagonists, or allosteric modulators. This compound, with its chiral center and prominent naphthyl group, represents a compelling candidate for investigation as a modulator of GABAergic signaling.[2][4]
Compound Profile: this compound
This compound is a derivative of butyric acid, a short-chain fatty acid with known roles in gut-brain axis communication and potential neuroprotective functions.[5] The key structural features of this compound are the Boc (tert-butyloxycarbonyl) protecting group on the amino function, the (R)-stereochemistry at the chiral center, and the bulky, hydrophobic 2-naphthyl group.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| CAS Number | 219297-10-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
| Storage | Should be stored in a cool, dry place away from light. |
The Boc protecting group enhances the compound's stability and facilitates its use in solid-phase peptide synthesis.[1]
Rationale for Neuropharmacological Investigation: A Focus on GABA Receptors
The structural similarity of this compound to known GABA receptor ligands provides a strong rationale for its investigation as a neuropharmacological agent. The GABA backbone is a key pharmacophore for interaction with GABA receptors. The presence of the large, aromatic naphthyl group could facilitate binding to accessory pockets on the receptor, potentially leading to antagonist or allosteric modulatory activity.
The GABAA Receptor Target
GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition.[6] They possess multiple binding sites for various molecules, including benzodiazepines, barbiturates, and neurosteroids, which allosterically modulate receptor function.[7] The bulky naphthyl group of this compound could sterically hinder the binding of GABA to its orthosteric site, leading to competitive antagonism. Alternatively, it could bind to an allosteric site and modulate the receptor's response to GABA.
The GABAB Receptor Target
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[3] The binding of ligands to GABAB receptors can be influenced by hydrophobic interactions. The naphthyl moiety of the compound could play a significant role in its affinity and selectivity for GABAB receptor subtypes.
Experimental Workflows for Neuropharmacological Characterization
To elucidate the neuropharmacological profile of this compound, a systematic, multi-tiered experimental approach is required. The following protocols are presented as a guide for researchers.
Step 1: In Vitro Receptor Binding Assays
The initial step is to determine if the compound binds to GABA receptors and to quantify its affinity. This is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex, hippocampus, or cerebellum).
-
GABAA Receptor Binding Assay:
-
Use a radiolabeled GABAA receptor antagonist, such as [³H]SR95531 (gabazine), or an agonist like [³H]muscimol.
-
Incubate the brain membranes with the radioligand and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known GABAA ligand (e.g., GABA or bicuculline).
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.
-
-
GABAB Receptor Binding Assay:
-
Use a radiolabeled GABAB receptor antagonist, such as [³H]CGP54626, or an agonist like [³H]GABA (in the presence of a GABAA receptor blocker).
-
Follow a similar incubation and filtration procedure as for the GABAA receptor assay.
-
Non-specific binding is determined using a high concentration of a known GABAB ligand (e.g., baclofen).
-
Calculate the IC₅₀ and Ki values.
-
Data Presentation:
| Receptor | Radioligand | Test Compound Ki (nM) |
| GABAA | [³H]SR95531 | To be determined |
| GABAB | [³H]CGP54626 | To be determined |
Causality Behind Experimental Choices: The choice of radioligand is critical. An antagonist radioligand is often preferred for initial screening as it labels all affinity states of the receptor. Using both agonist and antagonist radioligands can provide insights into the functional nature of the test compound's binding.
Experimental Workflow: Receptor Binding Assay
Workflow for determining receptor binding affinity.
Step 2: In Vitro Functional Assays (Electrophysiology)
Once binding is confirmed, the next crucial step is to determine the functional effect of the compound on receptor activity. Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors is the gold standard.
Objective: To characterize the functional activity of this compound at GABAA and GABAB receptors.
Methodology:
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific GABA receptor subunits.
-
Whole-Cell Patch-Clamp Recording:
-
Record GABA-evoked currents from the cultured cells.
-
For GABAA receptors, apply GABA to elicit an inward chloride current (at a holding potential of -60 mV).
-
For GABAB receptors, which are G-protein coupled, measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels or the inhibition of voltage-gated calcium channels.
-
-
Compound Application:
-
Antagonist activity: Co-apply the test compound with GABA. A decrease in the GABA-evoked current indicates antagonism.
-
Agonist activity: Apply the test compound alone. The generation of a current similar to that of GABA indicates agonism.
-
Allosteric modulation: Apply the test compound in the presence of a sub-maximal concentration of GABA. An enhancement of the GABA-evoked current suggests positive allosteric modulation, while a decrease suggests negative allosteric modulation.
-
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation:
| Receptor Subtype | Functional Effect | EC₅₀/IC₅₀ (µM) |
| GABAA (e.g., α₁β₂γ₂) | e.g., Competitive Antagonist | To be determined |
| GABAB | e.g., No significant effect | To be determined |
Trustworthiness of the Protocol: This protocol includes internal controls. The response to a known agonist (GABA) and antagonist (e.g., bicuculline for GABAA, saclofen for GABAB) should be established in each cell before and after the application of the test compound to ensure the stability of the recording and the responsiveness of the receptor.
Signaling Pathway: GABAergic Inhibition
Simplified diagram of GABAergic signaling pathways.
Step 3: In Vivo Behavioral Assays
If in vitro activity is confirmed, the final step is to assess the compound's effects in living organisms. Behavioral assays can provide insights into the potential therapeutic applications and side-effect profile.
Objective: To evaluate the in vivo effects of this compound on CNS-related behaviors.
Methodology:
-
Animal Model: Use rodents (mice or rats).
-
Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Tests:
-
Locomotor Activity: To assess for sedative or stimulant effects.
-
Elevated Plus Maze / Open Field Test: To evaluate anxiolytic or anxiogenic effects.
-
Forced Swim Test / Tail Suspension Test: To screen for antidepressant-like activity.
-
Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) Seizure Models: To test for anticonvulsant or proconvulsant activity.
-
Rotarod Test: To assess motor coordination and potential ataxia.
-
-
Data Collection and Analysis: Use automated tracking software for objective behavioral scoring. Compare the performance of compound-treated animals to vehicle-treated controls.
Data Presentation:
| Behavioral Test | Dose (mg/kg) | Outcome |
| Elevated Plus Maze | e.g., 10 | e.g., Increased time in open arms (anxiolytic-like) |
| PTZ Seizure Test | e.g., 30 | e.g., Increased seizure latency (anticonvulsant-like) |
Authoritative Grounding: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and follow established, peer-reviewed protocols for each behavioral paradigm.
Conclusion and Future Directions
This compound is a compound of significant interest for neuropharmacology research. Its unique chemical structure, combining a GABA-like backbone with a bulky naphthyl group, makes it a prime candidate for investigation as a novel modulator of GABA receptors. While its primary current application is in chemical synthesis, the rationale for its exploration as a CNS-active agent is strong.
The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of its neuropharmacological profile. Successful elucidation of its mechanism of action could pave the way for its use as a valuable research tool to probe the intricacies of GABAergic signaling and could serve as a lead compound for the development of new therapeutics for neurological and psychiatric disorders. Future research should also focus on its pharmacokinetic properties, including its ability to cross the blood-brain barrier, and its metabolic stability, which are critical factors for its potential as a CNS drug.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
The Naphthyl Moiety in Beta-Amino Acids: A Technical Guide to Unlocking Novel Peptidomimetic Scaffolds
Abstract
In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer both structural stability and potent biological activity is relentless. Beta-amino acids have emerged as a cornerstone in the design of peptidomimetics, conferring resistance to proteolysis and introducing unique conformational constraints.[1][2][3] This technical guide delves into a specialized subclass: naphthyl-containing beta-amino acids. The incorporation of the bulky, aromatic naphthyl group into a beta-amino acid backbone introduces profound steric and electronic effects, creating a powerful tool for modulating peptide structure and function. We will explore the synthetic strategies for accessing these unique building blocks, analyze their conformational behavior, and illuminate their diverse applications, from stabilizing peptide secondary structures to developing novel therapeutic agents.
Introduction: The Strategic Advantage of Naphthyl-Containing β-Amino Acids
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, overcome these limitations.[1][2] The use of β-amino acids, which feature an additional carbon in their backbone compared to their α-amino acid counterparts, is a highly successful peptidomimetic strategy.[2][3] This seemingly minor structural alteration provides significant advantages:
-
Proteolytic Resistance: The altered backbone is not recognized by many proteases, leading to a longer biological half-life.[1][2]
-
Novel Secondary Structures: β-peptides can fold into stable, predictable secondary structures, such as helices and sheets, often with shorter sequences than α-peptides.[4][5]
-
Expanded Structural Diversity: With chirality possible at both the α (C2) and β (C3) carbons, β-amino acids offer a greater number of stereoisomers for a given side chain, expanding the scope for molecular design.[1][2][3]
The introduction of a naphthyl group as the side chain on a β-amino acid scaffold further amplifies these benefits. Naphthalene is a versatile platform in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to engage in potent biological interactions.[6][7] Its large, hydrophobic surface area can enhance binding to biological targets through π-π stacking and hydrophobic interactions. When combined with a β-amino acid, the naphthyl group becomes a powerful modulator of conformation and bioactivity.
Synthetic Strategies: Accessing the Building Blocks
The synthesis of naphthyl-containing β-amino acids can be achieved through adaptations of established methods for β-amino acid synthesis or via novel routes leveraging C-H activation. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
Established Methodologies
Common strategies for β-amino acid synthesis involve conjugate addition, Mannich-type reactions, and homologation of α-amino acids.[8] These can be readily adapted for naphthyl-containing targets.
-
Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid carbon chain. Starting with N-protected naphthylalanine (an α-amino acid), conversion to an acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the corresponding β-amino acid derivative.
-
Conjugate Addition (Michael Addition): The addition of an amine nucleophile to a naphthyl-substituted α,β-unsaturated ester is a direct route. For example, reacting a lithium amide derivative with ethyl 3-(naphthyl)acrylate can produce a β-amino ester. The stereoselectivity of this reaction is a critical consideration and often requires chiral auxiliaries or catalysts.
Advanced C-H Activation Approach for β,β-Dinaphthyl Amino Acids
A more advanced and specialized method involves the direct, palladium-catalyzed C-H activation to install naphthyl groups. This has been demonstrated for the synthesis of β,β-dinaphthyl amino acids.[9][10]
Experimental Protocol: Synthesis of β,β-di(naphthalen-2-yl)alanine Derivative [9]
-
Mono-arylation: An N-acyl-protected alanine derivative is reacted with 2-iodonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a silver salt additive (e.g., AgOAc) in a suitable solvent like toluene at elevated temperatures (e.g., 100°C). This step installs the first naphthyl group.
-
Second Arylation: The resulting mono-naphthyl product is then subjected to a second arylation under similar conditions, potentially with an increased catalyst loading, to install the second naphthyl group at the β-position.
-
Deprotection and Fmoc Protection: The N-acyl protecting group (often a quinoline-based directing group) is cleaved. The resulting free amine is then protected with the Fmoc (Fluorenylmethyloxycarbonyl) group, which is compatible with standard solid-phase peptide synthesis (SPPS). This step often involves an "amide weakening" strategy to facilitate the final hydrolysis of a resilient amide bond formed during the synthesis.[9]
Conformational Properties and Structural Impact
The true power of incorporating a naphthyl group lies in its ability to dictate the conformation of the peptide backbone. The steric bulk and aromatic nature of the naphthalene ring system introduce predictable constraints and favorable interactions.
Side Chain Rotational Barriers and Allosteric Effects
In β,β-dinaphthyl amino acids, the two geminal naphthyl groups create significant steric hindrance, leading to a high energy barrier for rotation around the Cα-Cβ and Cβ-Cγ bonds.[9] This effectively "locks" the conformation. The orientation of one naphthyl group can influence the orientation of the other in an allosteric equilibrium.[9][10] This behavior can be studied in detail using 2D NMR techniques like ROESY to observe through-space interactions (NOEs) between the naphthyl protons and the backbone protons (Hα and Hβ).[9]
| Parameter | Phenyl Side Chain | Naphthyl Side Chain | β,β-Dinaphthyl Side Chain |
| Rotational Barrier | Low | Moderate | High (Interlocked) |
| Conformational States | Fast interconversion | Multiple distinct rotamers | Locked, allosteric equilibrium |
| Primary Interaction | Hydrophobic | π-π stacking, Hydrophobic | Steric repulsion, π-π stacking |
| Structural Impact | Moderate | Significant | Dominant |
Table 1: Comparison of conformational properties imparted by different aromatic side chains in β-amino acids.
Stabilization of Secondary Structures
Even a single naphthyl group can profoundly influence peptide secondary structure. Aromatic interactions are known to stabilize β-hairpin folds.[11][12] Naphthylalanine, particularly 1-naphthylalanine, has been shown to be an effective substitute for tryptophan in stabilizing β-hairpins, adopting a similar edge-to-face geometry in cross-strand pairings.[11]
When incorporated into peptides, β,β-dinaphthyl amino acids have been observed to fit well into and potentially stabilize π-helical secondary structures through π-π interactions with neighboring residues.[9] This ability to promote specific, stable secondary structures is a key advantage in designing molecules that can mimic protein epitopes to disrupt protein-protein interactions.
Potential Applications in Research and Drug Development
The unique properties of naphthyl-containing β-amino acids open up a wide array of applications, particularly in medicinal chemistry.[13][14][15]
Peptidomimetics with Enhanced Potency and Stability
The primary application is in the creation of peptidomimetics with improved pharmacological profiles.[1][3][13] By replacing a key α-amino acid in a bioactive peptide with a naphthyl-containing β-amino acid, researchers can achieve:
-
Increased Potency: The bulky naphthyl group can act as a "hydrophobic anchor," improving binding affinity to the target receptor or enzyme.
-
Enhanced Stability: As with all β-amino acids, the modified backbone provides resistance to enzymatic degradation.[4]
-
Receptor Agonism/Antagonism: The fixed conformation can lock the peptide into a bioactive state, leading to potent agonism or antagonism of receptors like GPCRs.[4]
Antimicrobial and Antifungal Agents
Peptides containing unnatural amino acids are a promising avenue for developing new antimicrobial agents. The substitution of tryptophan with D-β-naphthylalanine in a Trp-rich peptide was shown to produce a potent analogue with strong activity against both bacteria and fungi.[16] The mechanism is believed to involve strong interactions with the negatively charged microbial membranes, leading to membrane disruption. The amphipathic structure formed by the packing of the naphthyl groups against the peptide backbone is crucial for this activity.[16]
Probes for Studying Protein Interactions
The intrinsic fluorescence of the naphthalene ring system makes these amino acids valuable tools for biophysical studies.[17] They can be incorporated into peptides as fluorescent probes to study protein folding or receptor-ligand interactions without the need for an external fluorescent label, which could perturb the system.
Development of Novel Biomaterials
The strong propensity for self-assembly driven by π-π stacking makes these molecules interesting candidates for the development of biomaterials. For instance, a conjugate containing L-3-(2-naphthyl)-alanine was shown to be a hydrogelator, forming supramolecular nanofibers.[18] This opens possibilities for creating functional hydrogels for applications in tissue engineering and drug delivery.
Conclusion and Future Outlook
Naphthyl-containing β-amino acids represent a scientifically rich and functionally powerful class of building blocks for chemists and drug developers. By merging the proteolytic resistance and conformational predictability of the β-amino acid backbone with the potent steric and electronic influence of the naphthyl side chain, these compounds provide a versatile platform for creating novel peptidomimetics, bioactive agents, and advanced biomaterials. Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring a wider range of substitution patterns on the naphthyl ring, and applying these unique building blocks to an even broader set of challenging biological targets, from inhibiting protein-protein interactions in oncology to designing next-generation antimicrobial therapies.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
- 18. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of novel beta-amino acid derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel β-Amino Acid Derivatives
Authored by a Senior Application Scientist
Abstract
β-amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest across the scientific community, particularly within drug discovery and materials science. Their unique structural architecture, characterized by an additional methylene unit in their backbone compared to their α-amino acid counterparts, imparts remarkable conformational properties and enhanced metabolic stability to peptides and small molecules incorporating them. This guide provides a comprehensive overview of the discovery and synthesis of novel β-amino acid derivatives. We will delve into the foundational synthetic methodologies, explore the nuances of stereoselective synthesis, and present detailed protocols for key transformations. Furthermore, this guide will illuminate the profound impact of these derivatives on medicinal chemistry, offering insights into their applications as peptidomimetics and therapeutic agents.
Part 1: The Ascendancy of β-Amino Acids in Modern Chemistry
β-Amino acids are distinguished from their ubiquitous α-amino acid cousins by the position of the amino group on the carbon backbone; it is attached to the β-carbon (the third carbon from the carboxyl group). This seemingly subtle structural alteration has profound implications for their chemical and biological properties. When incorporated into peptides, termed β-peptides, they give rise to unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[1][2][3] A key advantage of β-peptides is their remarkable resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[1][4][5]
The incorporation of β-amino acids into small molecule drugs has also been shown to enhance pharmacological profiles, including increased potency and improved enzymatic stability.[1][6] Consequently, these molecules are vital building blocks for a wide array of pharmaceutical and agrochemical agents, exhibiting hypoglycemic, antiketogenic, antimicrobial, and antifungal activities.[1][5][7]
Part 2: A Compendium of Synthetic Strategies
The synthesis of β-amino acids has been a subject of intensive research, leading to the development of numerous innovative and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.
Foundational Synthetic Routes
2.1.1 The Arndt-Eistert Homologation: A Classic Approach
The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon homologation of carboxylic acids, and it has been widely adapted for the preparation of β-amino acids from readily available α-amino acids.[8][9] The reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, which is then reacted with diazomethane to form an α-diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., Ag₂O) or effected photochemically, to generate a ketene intermediate.[8][10] This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the desired β-amino acid or its corresponding ester or amide derivative.[8][9]
Causality in Experimental Choices: The use of an N-protected α-amino acid is critical to prevent unwanted side reactions with the amino group. The conversion to the acid chloride activates the carboxyl group for reaction with diazomethane. The Wolff rearrangement is the linchpin of this method, enabling the carbon chain extension. The choice of nucleophile in the final step allows for the diversification of the resulting β-amino acid derivative.
Experimental Protocol: Arndt-Eistert Synthesis of Fmoc-β-Homophenylalanine
-
Activation: To a solution of Fmoc-L-phenylalanine (1 equiv.) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF. Stir the mixture for 2 hours at room temperature. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C. Stir the reaction mixture overnight at room temperature.
-
Wolff Rearrangement: To the solution of the α-diazoketone, add silver benzoate (0.1 equiv.) and sonicate the mixture in the presence of water to afford the desired Fmoc-β-homophenylalanine.[11]
Workflow for Arndt-Eistert Homologation
Caption: A generalized workflow for the Arndt-Eistert homologation of α-amino acids to β-amino acids.
2.1.2 The Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that provides access to β-amino carbonyl compounds through the condensation of an aldehyde, a primary or secondary amine, and a carbonyl compound.[12][13] This one-pot, three-component reaction is highly atom-economical and has been extensively used for the synthesis of a diverse range of β-amino acid derivatives.[12][13] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound.[14]
Causality in Experimental Choices: The choice of catalyst is crucial for the efficiency of the Mannich reaction. While classical methods often employ mineral or organic acids, modern variations utilize solid acid catalysts, which offer advantages in terms of reusability and ease of work-up.[13] The selection of the starting materials allows for significant structural diversity in the final product.
Experimental Protocol: Sulfated MCM-41 Catalyzed Mannich Reaction
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 equiv.), an aniline (1 equiv.), an aromatic ketone (1 equiv.), and sulfated MCM-41 (100 mg) in ethanol (5 mL).
-
Reaction Execution: Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the mixture to recover the catalyst. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.[13]
Asymmetric Synthesis of Chiral β-Amino Acids
The biological activity of β-amino acid derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.
2.2.1 Transition Metal Catalysis
Asymmetric hydrogenation of β-enamino esters is a highly effective method for producing chiral β-amino acids.[15] Chiral rhodium and ruthenium complexes with chiral phosphine ligands, such as TangPhos, have demonstrated excellent enantioselectivities (up to 99.6% ee) and high turnover numbers in these reactions.[15][16]
2.2.2 Organocatalysis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acids.[17] Chiral amidine-based catalysts and bifunctional double hydrogen bond donor-amine organocatalysts have been successfully employed in reactions such as asymmetric cyclocondensations and kinetic resolutions to afford highly enantioenriched β-amino acid derivatives.[17]
2.2.3 Biocatalysis
Enzymes offer an environmentally friendly and highly selective alternative for the synthesis of chiral β-amino acids. ω-Transaminases have been utilized for the kinetic resolution of racemic β-amino acids, yielding (R)-β-amino acids with excellent enantiomeric excess (>99%).[18] Lipases and other transaminases can be used in biocatalytic cascades to convert β-keto esters into chiral β-amino acids.[19]
Catalytic Approaches to Asymmetric β-Amino Acid Synthesis
Caption: Overview of major catalytic strategies for the asymmetric synthesis of β-amino acid derivatives.
Part 3: Solid-Phase Synthesis of β-Peptides
The unique structural and biological properties of β-peptides have driven the need for efficient methods for their synthesis. Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, has been successfully adapted for the assembly of β-peptides.[20][21] The Fmoc/t-Bu strategy is commonly employed, where the N-terminus is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and reactive side chains are protected with acid-labile groups.[20][22]
Generalized Protocol for Fmoc-Based Solid-Phase β-Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal Fmoc-protected β-amino acid.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Add the next Fmoc-protected β-amino acid (3-5 equivalents) along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase HPLC.
Part 4: Characterization and Purification
The successful synthesis of novel β-amino acid derivatives requires rigorous characterization to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, while preparative HPLC is a standard method for purification.
Part 5: Applications and Future Perspectives
The unique properties of β-amino acids and their derivatives have positioned them as valuable tools in various scientific disciplines.
-
Drug Discovery: β-amino acids are key components in the design of peptidomimetics with enhanced proteolytic stability and bioavailability.[2][3] They are being investigated for a wide range of therapeutic applications, including antimicrobial[23], anti-cancer[1], and anti-angiogenic activities.[2]
-
Materials Science: The ability of β-peptides to self-assemble into well-defined nanostructures makes them promising candidates for the development of novel biomaterials.[3]
-
Agrochemicals: The diverse biological activities of β-amino acid derivatives also extend to their use in the development of new pesticides and herbicides.[1][5]
The field of β-amino acid research continues to evolve rapidly. Future efforts will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of new biological activities, and the design of novel β-peptide-based materials with tailored properties.
Data Summary
| Synthetic Method | Key Features | Typical Yields | Enantioselectivity |
| Arndt-Eistert Homologation | One-carbon chain extension of α-amino acids.[8][9] | Moderate to Good | Dependent on starting material chirality |
| Mannich Reaction | Atom-economical three-component reaction.[12][13] | Good to Excellent | Achievable with chiral catalysts |
| Asymmetric Hydrogenation | Highly efficient for producing chiral β-amino acids.[15] | High | Excellent (up to >99% ee) |
| Organocatalysis | Metal-free asymmetric synthesis.[17] | Moderate to Good | Good to Excellent |
| Biocatalysis | Green and highly selective method.[18] | Variable | Excellent |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ijitee.org [ijitee.org]
- 14. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]
- 15. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 18. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peptide.com [peptide.com]
- 23. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid: A Technical Guide for Researchers
Abstract
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, incorporating a bulky naphthyl group, makes it a valuable component in the design of peptidomimetics and other therapeutic agents. Rigorous structural confirmation and purity assessment are paramount for its application in drug development and materials science. This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, data interpretation, and an analysis of the structure-spectrum correlations are presented to offer a complete analytical profile of this important molecule.
Introduction: The Role of Spectroscopic Analysis
In the synthesis of complex organic molecules like this compound, the unequivocal confirmation of the chemical structure is a critical step. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the electronic environment of functional groups, and the overall molecular weight. This guide details the expected spectroscopic data for this compound, providing researchers with a benchmark for quality control and a deeper understanding of its chemical properties. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis, introduces specific spectroscopic signatures that are key to confirming its successful installation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.
¹H NMR Spectroscopy
Principle & Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR is essential to confirm the presence of the naphthyl, butyric acid, and Boc moieties and their connectivity. The choice of a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (N-H and O-H), which are often broad and can provide valuable structural clues.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 2 seconds
-
Pulse angle: 45-90 degrees
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential window function and reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.20 | br s | 1H | COOH |
| ~7.85-7.75 | m | 4H | Naphthyl-H |
| ~7.50-7.40 | m | 3H | Naphthyl-H |
| ~6.90 | d | 1H | NH |
| ~4.10 | m | 1H | C3'-H |
| ~2.95 | dd | 1H | C4'-Hₐ |
| ~2.80 | dd | 1H | C4'-Hₑ |
| ~2.40 | m | 2H | C2'-H₂ |
| 1.35 | s | 9H | C(CH₃)₃ |
Spectral Interpretation:
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a very downfield chemical shift (~12.20 ppm) due to the acidic nature of the proton and hydrogen bonding with the DMSO solvent.
-
Naphthyl Protons: The seven protons of the naphthyl group will appear as a complex multiplet pattern in the aromatic region (δ 7.40-7.85 ppm). The exact splitting pattern can be complex due to multiple coupling interactions.
-
Amide Proton (NH): A doublet is anticipated around δ 6.90 ppm, with the splitting arising from coupling to the adjacent methine proton (C3'-H).
-
Methine Proton (C3'-H): This proton, being adjacent to the nitrogen and the naphthyl-bearing methylene group, is expected to be a multiplet around δ 4.10 ppm.
-
Methylene Protons (C4'-H₂): The two protons on the carbon adjacent to the naphthyl group are diastereotopic and will appear as two distinct signals, likely as doublets of doublets (dd), due to geminal and vicinal coupling.
-
Methylene Protons (C2'-H₂): The protons adjacent to the carboxylic acid will likely appear as a multiplet around δ 2.40 ppm.
-
Boc Protons (C(CH₃)₃): A sharp, intense singlet integrating to nine protons is the characteristic signature of the tert-butyl group of the Boc protector, expected around δ 1.35 ppm.
¹³C NMR Spectroscopy
Principle & Rationale: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are not visible in ¹H NMR.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Process the FID and reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C1' (COOH) |
| ~155.0 | C=O (Boc) |
| ~136.0 | Naphthyl Quaternary C |
| ~133.5 | Naphthyl Quaternary C |
| ~128.0-125.0 | Naphthyl CH |
| ~78.0 | C (CH₃)₃ (Boc) |
| ~48.0 | C3' |
| ~40.5 | C4' |
| ~39.0 | C2' |
| ~28.0 | C(C H₃)₃ (Boc) |
Spectral Interpretation:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: the carboxylic acid carbonyl (C1') around δ 172.5 ppm and the carbamate carbonyl of the Boc group at approximately δ 155.0 ppm.
-
Naphthyl Carbons: The ten carbons of the naphthyl ring will give rise to a series of signals between δ 125.0 and 136.0 ppm. The quaternary carbons will typically have lower intensities.
-
Boc Carbons: The quaternary carbon of the tert-butyl group will appear around δ 78.0 ppm, while the three equivalent methyl carbons will produce a strong signal around δ 28.0 ppm.
-
Butyric Acid Backbone Carbons: The aliphatic carbons (C2', C3', C4') will be found in the upfield region of the spectrum, with their exact shifts influenced by the neighboring functional groups.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode (to observe [M+H]⁺ and [M+Na]⁺)
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
-
Data Analysis: Identify the molecular ion peaks and any characteristic fragment ions.
Expected Mass Spectrometry Data:
The molecular formula of this compound is C₁₉H₂₃NO₄, with a molecular weight of 329.39 g/mol .
| m/z | Ion |
| 330.16 | [M+H]⁺ |
| 352.14 | [M+Na]⁺ |
| 274.14 | [M+H - C₄H₈]⁺ |
| 230.13 | [M+H - C₅H₉O₂]⁺ |
Fragmentation Analysis:
The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 330.16. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da).
-
Loss of Isobutylene: The peak at m/z 274.14 corresponds to the loss of isobutylene from the tert-butyl group, resulting in a carbamic acid intermediate which can then lose CO₂.
-
Loss of the Boc group: The peak at m/z 230.13 represents the loss of the entire tert-butyloxycarbonyl group, leaving the protonated amino acid.
Caption: Expected ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
Principle & Rationale: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule. For the target compound, IR spectroscopy is used to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O, the amide N-H and C=O, and the aromatic C-H bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample to be placed on the crystal.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3350 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2975-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Amide (Boc) |
| ~1520 | N-H bend | Amide |
| 1365 & 1390 | C-H bend | t-Butyl split |
Spectral Interpretation:
-
O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
-
N-H Stretch: The amide N-H stretch will appear as a sharper peak around 3350 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyric acid backbone and the Boc group appear just below 3000 cm⁻¹.
-
Carbonyl Stretches: Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl will absorb around 1710 cm⁻¹, and the amide carbonyl of the Boc group will appear at a slightly lower wavenumber, around 1690 cm⁻¹.
-
N-H Bend: The amide N-H bending vibration is typically found around 1520 cm⁻¹.
-
t-Butyl Bending: The characteristic gem-dimethyl split of the tert-butyl group is often visible as two bands of medium intensity around 1365 and 1390 cm⁻¹.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful and comprehensive toolkit for the structural verification and quality assessment of this compound. The expected data presented in this guide, derived from the fundamental principles of each technique and analysis of related structures, serves as a reliable reference for researchers working with this compound. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and facilitating the successful application of this versatile building block in research and development.
Solubility profile of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
An In-depth Technical Guide to the Solubility Profile of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Solubility Profile
This compound is a protected amino acid derivative that serves as a crucial building block in pharmaceutical research and peptide synthesis.[1] Its unique structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a rigid naphthyl moiety, and an ionizable carboxylic acid, presents a distinct and complex solubility profile.[1][2] Understanding this profile is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development.[3][4]
Poor solubility is a primary contributor to challenges in formulation, unreliable outcomes in biological assays, and low bioavailability of orally administered drugs.[5][6][7] This guide, therefore, serves as a comprehensive resource for scientists, providing a deep dive into the theoretical and practical aspects of the solubility of this compound. We will move beyond simple data points to explain the underlying physicochemical principles and provide robust, field-tested protocols for its empirical determination.
Physicochemical Characteristics
A molecule's structure dictates its properties. The key to understanding the solubility of this compound lies in dissecting its constituent parts: the non-polar Boc and naphthyl groups, and the polar, ionizable carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃NO₄ | [1] |
| Molecular Weight | 329.39 g/mol | |
| Appearance | White to off-white powder | [1] |
| CAS Number | 219297-10-6 | |
| Key Structural Features | 1. Boc Group: Bulky, lipophilic, increases solubility in organic solvents.[2] 2. Naphthyl Group: Large, aromatic, hydrophobic, further decreases aqueous solubility.[8] 3. Carboxylic Acid: Provides a handle for pH-dependent aqueous solubility.[9] |
Theoretical Solubility Profile: A Structural Interpretation
The solubility of this compound is a tale of two opposing forces. The large, non-polar surface area contributed by the Boc and naphthyl groups renders the molecule inherently hydrophobic, suggesting poor solubility in aqueous media. Conversely, the carboxylic acid group can be deprotonated to form a carboxylate salt, which dramatically increases aqueous solubility.[10]
-
In Acidic Aqueous Solutions (Low pH): The carboxylic acid will be in its neutral, protonated form (-COOH). The molecule as a whole will be uncharged and dominated by its lipophilic character, leading to very low aqueous solubility .[7][9]
-
In Basic Aqueous Solutions (High pH): The carboxylic acid will be deprotonated to its carboxylate anion form (-COO⁻). This charged species is significantly more polar and will readily interact with water molecules, leading to a significant increase in aqueous solubility .[10][11]
-
In Organic Solvents: The bulky, lipophilic Boc and naphthyl groups suggest good solubility in a range of organic solvents.[2][12] Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as alcohols like ethanol and methanol, are expected to be effective solvents. Solubility in non-polar solvents like hexanes is expected to be poor.
Experimental Determination of Solubility
While theoretical analysis provides a valuable forecast, empirical measurement is the gold standard. In drug discovery, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[4][13]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between these two measurements, as they answer different questions and have different implications for drug development.[14]
-
Kinetic Solubility is a high-throughput screening method typically used in early discovery. It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4] While fast, this method often leads to supersaturated solutions and can overestimate the true solubility.[15][16]
-
Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pH.[14] This is the "gold standard" measurement, critical for pre-formulation and lead optimization, though it is more time and resource-intensive.[3][17]
Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[18][19] The core principle is to create a saturated solution in equilibrium with undissolved solid, ensuring the measured concentration represents the true solubility limit.
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of solid this compound to a glass vial. An amount guaranteed to be more than will dissolve is essential to ensure a solid phase remains at equilibrium.[19]
-
Record the weight of the compound added.
-
Add a precise, known volume of the desired solvent or buffer (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a rotator inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).[6]
-
Agitate the slurry for a sufficient duration to ensure equilibrium is reached. For crystalline solids, this typically requires 24 to 72 hours .[12][19] Shorter times may not be sufficient for the dissolution process to complete, leading to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet.
-
Separate the dissolved solute from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[19]
-
-
Concentration Analysis:
-
Quantify the concentration of the compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Prepare a standard calibration curve using known concentrations of the compound in the same solvent to ensure accurate quantification.
-
If necessary, dilute the sample to fall within the linear range of the calibration curve, and account for this dilution in the final calculation.[12]
-
-
Calculation and Reporting:
-
The concentration determined from the calibration curve is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
-
Results are typically reported in units of µg/mL, mg/mL, or moles/L (M).
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Summary of Expected Solubility Profile
While precise quantitative data for this specific molecule is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structural components and the behavior of analogous compounds.[12]
| Solvent / Medium | Expected Solubility | Rationale |
| Water (pH < 4) | Very Poorly Soluble | Carboxylic acid is protonated (neutral); molecule is highly lipophilic. |
| Water (pH > 8) | Soluble / Freely Soluble | Carboxylic acid is deprotonated (anionic salt), dramatically increasing polarity and aqueous solubility.[9][11] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly to Slightly Soluble | At physiological pH, a fraction of the carboxylic acid will be ionized, but the molecule's inherent hydrophobicity remains dominant. |
| Dimethyl Sulfoxide (DMSO) | Soluble / Freely Soluble | Polar aprotic solvent, effective at solvating large, moderately polar molecules.[12] |
| Dimethylformamide (DMF) | Soluble / Freely Soluble | Similar to DMSO, a common solvent for peptide synthesis precursors.[2] |
| Methanol (MeOH) / Ethanol (EtOH) | Soluble | Polar protic solvents capable of hydrogen bonding and solvating the molecule.[12] |
| Dichloromethane (DCM) | Soluble | A common organic solvent for Boc-protected amino acids.[2] |
| Hexanes / Heptane | Insoluble | Non-polar aliphatic solvents are unable to effectively solvate the polar carboxylic acid group. |
Conclusion for the Practicing Scientist
The solubility profile of this compound is fundamentally dichotomous. It is an intrinsically lipophilic molecule with poor aqueous solubility in its neutral state, yet it possesses a critical carboxylic acid function that allows for a dramatic increase in aqueous solubility under basic conditions. For drug development professionals, this means that pH modification will be a key strategy for formulation. For synthetic chemists, its good solubility in common organic solvents like DMF, DMSO, and DCM facilitates its use in solution-phase reactions and peptide synthesis.
Ultimately, the theoretical principles discussed herein must be confirmed by robust, empirical data. The provided shake-flask protocol represents the gold standard for generating high-quality, reliable thermodynamic solubility data essential for making informed decisions throughout the drug discovery and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. reddit.com [reddit.com]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application and Protocols for the Incorporation of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
In the landscape of modern drug discovery and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone strategy for developing novel therapeutics with enhanced properties.[1][2] Peptidomimetics, created by integrating residues not found among the 20 proteinogenic amino acids, often exhibit improved enzymatic stability, conformational rigidity, and receptor-binding affinity. Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a β-amino acid featuring a bulky naphthyl side chain, is a prime example of such a building block. Its unique structure offers the potential to create peptides with tailored pharmacological profiles, making it a valuable tool for researchers in pharmaceutical development and neuropharmacology.[1]
The naphthyl group, a hydrophobic and sterically demanding moiety, can significantly influence the secondary structure of a peptide.[3][4][5] It can act as a tryptophan mimic, engaging in π-π stacking interactions that can stabilize specific conformations, such as β-hairpins.[3][4] This application note provides a comprehensive guide to the effective incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for successful synthesis.
| Property | Value | Reference |
| CAS Number | 219297-10-6 | [1][6][7] |
| Molecular Formula | C19H23NO4 | [1] |
| Molecular Weight | 329.39 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Melting Point | 156 - 162 °C | [1] |
| Solubility | Soluble in organic solvents like DMF and DCM | [8] |
Strategic Considerations for SPPS Incorporation
The primary challenge in incorporating this compound lies in its significant steric hindrance. This can lead to slow and incomplete coupling reactions.[9] Therefore, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity.
Choosing the Right Coupling Reagent
For sterically demanding amino acids, standard coupling reagents may prove insufficient.[10][11] More potent activating agents are required to overcome the high activation energy of the coupling reaction.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU | Aminium Salt | Highly reactive, leading to faster coupling times and reduced racemization. Preferred for difficult couplings.[2][12] |
| HBTU | Aminium Salt | A widely used and effective coupling reagent. Can cause guanidinylation of the N-terminal amine if not pre-activated.[2][13] |
| PyBOP | Phosphonium Salt | Efficient for peptide bond formation and does not cause guanidinylation. A good choice for sterically hindered couplings.[14] |
| DIC/HOBt | Carbodiimide/Additive | A cost-effective method. The byproduct, diisopropylurea (DIU), is soluble in DMF, which is advantageous for SPPS.[2] |
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. Adjustments may be necessary for automated synthesizers.
General Workflow for Boc-SPPS
The cyclical nature of Boc-SPPS provides a robust framework for peptide elongation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. lifetein.com [lifetein.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid in Pharmaceutical Synthesis
Introduction: The Value of Sterically Influential β-Amino Acids in Drug Design
In modern medicinal chemistry, the design of potent and selective therapeutic agents often hinges on the precise spatial arrangement of molecular fragments. Chiral β-amino acids are privileged scaffolds in this context, providing a robust backbone for constructing peptidomimetics and small molecule drugs with enhanced metabolic stability and defined three-dimensional structures.[1] Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a premier example of a high-value pharmaceutical intermediate, distinguished by three critical features:
-
A Chiral β-Amino Acid Core: The stereodefined (R)-configuration at the C3 position is fundamental for establishing specific, high-affinity interactions with chiral biological targets such as enzyme active sites.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine functionality.[2] Its stability under a wide range of reaction conditions, coupled with its clean, acid-labile removal, makes it ideal for multi-step synthetic campaigns.[3]
-
The 2-Naphthyl Moiety: The large, hydrophobic naphthalene side chain is a key structural element.[4] It serves as a powerful tool for probing and occupying large, non-polar binding pockets in protein targets, thereby enhancing binding affinity and selectivity.[5][6] This bulky aromatic group is crucial for applications in peptide synthesis and as a building block for novel therapeutics.[5][6]
This document provides a technical guide for researchers and drug development professionals on the application of this intermediate, with a focus on a representative, well-documented synthetic protocol analogous to its core use in pharmaceutical manufacturing.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is critical for process development, handling, and storage.
| Property | Value |
| CAS Number | 144342-47-0 (representative) |
| Molecular Formula | C19H23NO4 |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, Chloroform, and Methanol.[4] |
| Storage | Recommended storage at 2-8°C to ensure long-term stability. |
Core Application: A Protocol for Amide Bond Formation, a Key Step in API Synthesis
The primary utility of this compound and its analogs is as a chiral building block for constructing a larger active pharmaceutical ingredient (API). A quintessential transformation is the formation of an amide bond between the carboxylic acid of the intermediate and an amine-containing fragment.
Rationale and Analogous Application
While specific, industrial-scale protocols for this compound are often proprietary, its synthetic application is exceptionally well-illustrated by its structural analog, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid . This analog is the cornerstone intermediate in the synthesis of Sitagliptin , a widely prescribed Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[7][8][9] The core chemical challenge—coupling a bulky, Boc-protected β-amino acid to a heterocyclic amine—is identical for both molecules. The following protocol is therefore presented as an authoritative, field-proven methodology directly applicable to this class of intermediates.
Detailed Protocol: EDC-Mediated Amide Coupling
This protocol describes the coupling of the β-amino acid intermediate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][10][11]triazolo[4,3-a]pyrazine, the key amine partner in the synthesis of Sitagliptin.
Objective: To form a stable amide bond between the carboxylic acid of the Boc-protected amino acid and the secondary amine of the triazolopyrazine.
Reagents & Materials:
-
Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid (1.0 eq)
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][10][11]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid (1.0 eq) and anhydrous DMF. Stir until all solids are dissolved.
-
Scientist's Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, especially with the highly reactive carbodiimide coupling agent. DMF is chosen for its excellent solvating power for all reactants.
-
-
Amine Salt Neutralization: In a separate flask, suspend the triazolopyrazine hydrochloride salt (1.1 eq) in DCM and add DIPEA (1.1 eq). Stir for 10-15 minutes. This generates the free amine in situ.
-
Scientist's Note: The amine is typically stored as a hydrochloride salt for stability. It must be converted to the free base to act as a nucleophile. DIPEA is a non-nucleophilic base, preventing it from competing in the coupling reaction.
-
-
Carboxylic Acid Activation: Cool the DMF solution from Step 1 to 0°C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at 0°C for 30 minutes.
-
Scientist's Note: This is the critical activation step. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is an essential additive that traps this intermediate to form an activated ester, which is less prone to racemization and side reactions (like N-acylurea formation) and more efficiently reacts with the amine. Cooling to 0°C controls the rate of this exothermic activation and minimizes degradation.
-
-
Amide Coupling: Add the free amine solution from Step 2 to the activated acid solution at 0°C. Add the remaining DIPEA (1.9 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Scientist's Note: The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting materials. The additional DIPEA ensures the reaction medium remains basic, scavenging the HCl generated during the coupling process.
-
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO3, and brine.
-
Scientist's Note: The acid wash removes excess DIPEA and any remaining unreacted amine. The bicarbonate wash removes unreacted HOBt and the carboxylic acid starting material. The brine wash removes residual water.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Boc-protected amide product.
Experimental Workflow Diagram
Caption: Laboratory workflow for the EDC-mediated amide coupling protocol.
Synthetic Pathway and Mechanistic Significance
The success of this chemistry lies in the controlled activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. The bulky naphthyl or trifluorophenyl group plays a crucial role not only in the final biological activity but also by sterically directing the approach of the reactants.
Reaction Pathway Diagram
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 10. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 219297-10-6 [chemicalbook.com]
Application Notes and Protocols for the Incorporation of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid into Peptides
Introduction: Harnessing the Potential of Steric Bulk and Conformational Constraint
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1] Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a β-amino acid with a bulky naphthyl side chain, is a valuable building block for researchers and drug developers.[2] Its unique structure introduces significant steric hindrance and conformational constraints, which can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and unique secondary structures.[3][4][5] The naphthyl group's hydrophobicity can also influence peptide-membrane interactions and bioavailability.[4][6]
This document provides a comprehensive guide for the efficient incorporation of this compound into peptide sequences using manual Boc-based solid-phase peptide synthesis (SPPS).[7][8] The protocols and recommendations herein are grounded in established principles of peptide chemistry and address the specific challenges associated with sterically demanding amino acids.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₃NO₄ | |
| Molecular Weight | 329.39 g/mol | |
| CAS Number | 219297-10-6 | [11] |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP. | [4] |
| Storage | Store at 2-8°C, protected from light and moisture. |
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8][12] The α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[12]
The fundamental cycle of Boc-SPPS is illustrated below:
Figure 1: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Materials and Reagents
| Reagent | Grade/Specification | Recommended Supplier |
| This compound | ≥98.0% (HPLC) | |
| Merrifield Resin (or appropriate Boc-compatible resin) | 100-200 mesh, 0.5-1.0 mmol/g loading | [13] |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | |
| 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Anhydrous, peptide synthesis grade | |
| HBTU, HATU, or PyBOP | Peptide synthesis grade (for challenging couplings) | [14][15] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | [12] |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | |
| Isopropyl Alcohol (IPA) | Reagent grade | |
| Piperidine | Reagent grade (for Fmoc comparison, if needed) | [16] |
| Acetic Anhydride | Reagent grade | |
| Kaiser Test Kit (Ninhydrin solutions) | [17] |
Protocol 1: Standard Coupling of this compound
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
-
Resin Swelling:
-
Place the peptide-resin (with the N-terminal amine deprotected and neutralized) in a reaction vessel.
-
Add DCM (2-3 mL) and gently agitate for 20-30 minutes to swell the resin.
-
Drain the DCM.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 98.8 mg) and an activation agent like HOBt or Oxyma (3 equivalents, 0.3 mmol) in a minimal amount of DMF (approx. 1 mL).
-
Add the coupling reagent, for example, DIC (3 equivalents, 0.3 mmol, 47 µL), to the amino acid solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Note: For this sterically hindered amino acid, using a more potent coupling reagent like HBTU or HATU (3 equivalents) with DIPEA (6 equivalents) is highly recommended to ensure efficient coupling.[9][14]
-
-
Coupling Reaction:
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for the presence of free primary amines.[17]
-
Positive Test (Blue beads): Incomplete coupling. Proceed to the double coupling protocol.
-
Negative Test (Yellow/Colorless beads): Coupling is complete. Proceed to the washing step.
-
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction vessel.
-
Wash the resin with DMF (3 x 2 mL).
-
Repeat steps 2 and 3 to perform a second coupling.
-
Re-evaluate the coupling completion with a fresh Kaiser test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 2 mL)
-
DCM (3 x 2 mL)
-
IPA (2 x 2 mL)
-
DCM (3 x 2 mL)
-
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.[18]
-
Treat the resin with a solution of acetic anhydride/DIPEA/DCM (e.g., 5:10:85 v/v/v) for 20 minutes.
-
Wash the resin as described in step 6.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Boc Deprotection
-
Pre-wash: Wash the peptide-resin with DCM (2 x 2 mL).[13]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin.[12][13] Agitate for 1-2 minutes, then drain.
-
Main Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 x 2 mL) and IPA (2 x 2 mL) to remove residual acid.[13]
Protocol 3: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids in the sequence and their side-chain protecting groups. A common "high-scavenger" HF cleavage protocol is outlined below. Caution: Handle HF with extreme care in a properly ventilated fume hood and with appropriate personal protective equipment.
-
Resin Preparation: Dry the final peptide-resin under vacuum for several hours.
-
Cleavage:
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger mixture (e.g., p-cresol, p-thiocresol).
-
Cool the apparatus to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.[3]
-
Filter and collect the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[3]
Troubleshooting Common Challenges
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the naphthyl group.[9] | - Use a more potent coupling reagent (HATU, HBTU, PyBOP).[14][15]- Extend the coupling time.- Perform a double coupling.[18]- Consider microwave-assisted synthesis to enhance reaction kinetics. |
| Peptide Aggregation | Increased hydrophobicity due to the naphthyl group.[6][19] | - Use a low-loading resin.[8]- Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture.- Use a solvent mixture with higher polarity (e.g., NMP). |
| Racemization | Over-activation of the carboxylic acid, especially with strong bases. | - Avoid prolonged activation times.- Use additives known to suppress racemization, such as HOBt or Oxyma.[9] |
Visualization of Key Steps
Figure 2: Simplified workflow of the activation and coupling steps in SPPS.
Conclusion
The successful incorporation of this compound into peptides requires careful consideration of its steric bulk. By employing potent coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize novel peptides with unique structural and functional attributes. The protocols provided in this guide serve as a robust starting point for the exploration of this promising non-canonical amino acid in peptide-based drug discovery and chemical biology.
References
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 219297-10-6 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. blog.mblintl.com [blog.mblintl.com]
Application Note: Leveraging Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid in the Synthesis of Bioactive Molecules
Abstract
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a non-proteinogenic, chiral β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug development.[1] Its unique structural architecture, featuring a sterically demanding naphthyl group, a stereodefined β-amino acid backbone, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal starting material for creating complex molecular scaffolds with high therapeutic potential.[1][2] This application note provides a detailed guide for researchers, elucidating the strategic importance of this compound and presenting robust, validated protocols for its application in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitor scaffolds, a prominent class of anti-diabetic agents.
Introduction: Strategic Value in Drug Design
The synthesis of novel therapeutics often requires chiral building blocks that can impart specific conformational constraints and engage in precise interactions with biological targets. This compound serves this purpose adeptly for several key reasons:
-
The β-Amino Acid Core: Unlike their α-amino acid counterparts, peptides and molecules incorporating a β-amino acid backbone exhibit enhanced resistance to enzymatic degradation by proteases. This intrinsic stability leads to improved pharmacokinetic profiles and prolonged in vivo efficacy. The β-amino acid structure is crucial for the activity of many DPP-4 inhibitors.[3][4]
-
The Naphthyl Moiety: The large, hydrophobic 2-naphthyl group is a critical pharmacophoric element.[5][6] In the context of enzyme inhibitors, it can engage in potent van der Waals and π-π stacking interactions within hydrophobic pockets of an enzyme's active site, significantly enhancing binding affinity and selectivity.[7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, nucleophilic) and its clean, quantitative removal under mild acidic conditions.[2][8][9] This allows for precise, stepwise synthetic operations, such as amide bond formation, without unintended reactions at the amine terminus.
Physicochemical Properties & Handling
Proper handling and storage are critical to maintaining the integrity of this high-purity reagent.
| Property | Value | Reference |
| Chemical Name | (R)-3-(tert-Butoxycarbonylamino)-4-(2-naphthyl)butyric acid | [10] |
| Synonyms | Boc-4-(2-naphthyl)-D-β-homoalanine, Boc-D-β-2-Homonal-OH | [10] |
| CAS Number | 219297-10-6 | [10][11] |
| Molecular Formula | C₁₉H₂₃NO₄ | [10] |
| Molecular Weight | 329.39 g/mol | [10] |
| Appearance | White to off-white powder | [10] |
| Purity | ≥98.0% (HPLC) | [10] |
| Storage | Store at 2-8°C, desiccated. | - |
Core Application: Synthesis of a DPP-4 Inhibitor Scaffold
Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that deactivates incretin hormones, which play a vital role in regulating blood glucose.[12] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes.[12] Many potent DPP-4 inhibitors are β-amino amides, constructed from a chiral β-amino acid core.[3][13]
The following protocols detail the synthesis of a representative DPP-4 inhibitor scaffold via amide coupling of this compound with a heterocyclic amine, followed by Boc deprotection.
Overall Reaction Scheme
Caption: General synthesis of a DPP-4 inhibitor scaffold.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent, ideal for forming robust amide bonds.[14][15][16]
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][10][11]triazolo[4,3-a]pyrazine hydrochloride) (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per mmol of the acid) and stir until all solids are dissolved.
-
Activation: Add DIPEA (3.0 eq) to the solution. Causality Note: Two equivalents of DIPEA are used to neutralize the amine salt and to act as the base for the coupling reaction. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the target heterocyclic amine (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide intermediate.
Self-Validation & Monitoring:
-
Reaction Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the starting acid.
-
TLC Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. A potassium permanganate stain can also be used.
-
Expected Outcome: A clean conversion to a new, less polar spot on the TLC plate corresponding to the amide product.
Protocol 2: Boc-Group Deprotection
This protocol employs Trifluoroacetic acid (TFA) for the efficient and clean removal of the Boc protecting group, liberating the primary amine of the final scaffold.[8][17][18]
Materials:
-
Boc-Protected Amide Intermediate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol).
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, typically a 25-50% v/v solution of TFA in DCM). Causality Note: The strong acid protonates the carbamate, initiating a cascade that releases the stable tert-butyl cation and carbon dioxide, leaving the free amine.[8][9]
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM or EtOAc.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Isolation: The resulting free amine (often as a TFA salt if neutralization is omitted) can be used directly or purified further if necessary. Precipitation by adding diethyl ether to a concentrated solution is a common isolation technique.
Self-Validation & Monitoring:
-
Reaction Progress: Monitor by TLC or LC-MS. The starting material spot should be completely replaced by a much more polar spot (the free amine), which often streaks on silica gel.
-
Expected Outcome: Quantitative conversion to the deprotected amine. The evolution of CO₂ gas upon addition of TFA is a clear indicator that the reaction is proceeding.[8]
Experimental Workflow and Data Visualization
A well-structured workflow is essential for reproducible results.
Overall Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 5. Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a naphthyl amide class identifies potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation by Phenylglyoxal of the Specific Binding of 1-Naphthyl Acetic Acid with Membrane-Bound Auxin Binding Sites from Maize Coleoptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid = 98.0 HPLC 219297-10-6 [sigmaaldrich.com]
- 11. This compound | 219297-10-6 [chemicalbook.com]
- 12. oatext.com [oatext.com]
- 13. brieflands.com [brieflands.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. fishersci.co.uk [fishersci.co.uk]
Application Note & Protocol: A Comprehensive Guide to the Chiral Synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
Abstract
This document provides a detailed, field-proven protocol for the asymmetric synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a crucial chiral building block in medicinal chemistry, notably as a key intermediate for the synthesis of the dual orexin receptor antagonist, Suvorexant. We present a robust and scalable method employing a chiral auxiliary-mediated approach, specifically utilizing an Evans oxazolidinone auxiliary. This guide offers an in-depth explanation of the experimental rationale, step-by-step protocols from starting materials to the final product, and comprehensive data interpretation. The protocols described herein are designed to be self-validating, ensuring high diastereoselectivity and reproducible yields for researchers and drug development professionals.
Introduction: The Strategic Importance of Chiral β-Amino Acids
β-Amino acids and their derivatives are privileged scaffolds in modern drug discovery. Their incorporation into peptide-based therapeutics or as standalone pharmacophores often imparts enhanced metabolic stability and unique conformational constraints. This compound is of particular interest due to its role as a precursor to potent pharmaceutical agents. The precise stereochemical control during its synthesis is paramount, as the desired biological activity is typically associated with a single enantiomer.
The method detailed below leverages the power of chiral auxiliaries to direct the stereochemical outcome of an alkylation reaction. The Evans oxazolidinone platform is selected for its well-established reliability, high levels of stereocontrol, and predictable outcomes, making it an authoritative choice for demanding synthetic targets.
Synthetic Strategy Overview
The synthesis proceeds via a four-step sequence starting from commercially available 2-naphthylacetic acid. The core of the strategy is the diastereoselective alkylation of an N-acylated Evans chiral auxiliary.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols & Mechanistic Rationale
Step 1: Acylation of the Chiral Auxiliary
Objective: To covalently attach the 2-naphthylacetyl group to the (S)-4-benzyl-2-oxazolidinone chiral auxiliary.
Rationale: The formation of the N-acyl oxazolidinone is the prerequisite for stereochemical control. Pivaloyl chloride is used to activate the carboxylic acid by forming a mixed anhydride, which is highly reactive towards the nitrogen of the auxiliary. Triethylamine (Et3N) serves as a base to neutralize the HCl generated during the reaction. The (S)-enantiomer of the auxiliary is chosen specifically to induce the desired (R)-stereochemistry in the final product after the subsequent alkylation step.
Protocol:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-naphthylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (Et3N, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise over 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.05 eq) in anhydrous THF.
-
Prepare a solution of lithium chloride (1.1 eq) in anhydrous THF and add it to the oxazolidinone solution. Cool this mixture to 0 °C.
-
Transfer the activated acid (mixed anhydride) suspension from the first flask to the oxazolidinone solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until completion.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Expected Outcome: A white to off-white solid. Typical yields range from 85-95%.
Step 2: Diastereoselective Enolate Alkylation
Objective: To form a new carbon-carbon bond at the α-position while setting the crucial stereocenter.
Rationale: This is the key stereochemistry-defining step. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon to form a lithium enolate. The benzyl group on the oxazolidinone sterically blocks one face of the enolate, forcing the incoming electrophile (in this case, an N-Boc protected aminomethyl halide) to approach from the less hindered face. This chelation-controlled model ensures high diastereoselectivity. The reaction is performed at a very low temperature (-78 °C) to prevent enolate equilibration and side reactions, thus maximizing selectivity.
Protocol:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (~0.2 M) in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA in THF (1.1 eq) dropwise over 20 minutes. The solution should turn a pale yellow, indicating enolate formation.
-
Stir the mixture at -78 °C for 30-45 minutes.
-
In a separate flask, prepare a solution of the alkylating agent, such as N-Boc-iodomethylamine or a related electrophile (1.2 eq), in anhydrous THF.
-
Add the electrophile solution to the enolate mixture dropwise via syringe at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction at -20 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is typically of high purity and can often be carried to the next step without further purification. If necessary, purify by flash chromatography.
Expected Outcome: A viscous oil or solid. Diastereomeric ratios (d.r.) are typically >95:5 as determined by ¹H NMR or chiral HPLC analysis of the crude mixture.
Step 3: Hydrolytic Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to unmask the carboxylic acid functional group.
Rationale: A mild hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is employed. The peroxide acts as the nucleophile to attack the acyl carbonyl, forming a peroxy-intermediate that is then hydrolyzed by LiOH. This method is highly effective and avoids racemization of the newly formed stereocenter. The chiral auxiliary can be recovered from the reaction mixture and recycled, improving the overall process economy.
Protocol:
-
Dissolve the alkylated intermediate (1.0 eq) from Step 2 in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq) dropwise.
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino acid.
Expected Outcome: The crude (R)-3-Amino-4-(2-naphthyl)-butyric acid, which may be used directly in the next step.
Step 4: Boc Protection
Objective: To protect the free amine with the tert-butyloxycarbonyl (Boc) group.
Rationale: The Boc group is a standard and robust protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation, which proceeds smoothly under basic conditions.
Protocol:
-
Dissolve the crude amino acid from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor by TLC. Upon completion, concentrate the mixture to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield this compound as a white solid.
Data Summary & Characterization
The following table summarizes typical results obtained through this synthetic sequence.
| Step | Product | Typical Yield | Purity (HPLC) | Key Analytical Data |
| 1 | N-(2-naphthylacetyl)-oxazolidinone | 85-95% | >98% | ¹H NMR, ¹³C NMR, MS |
| 2 | Alkylated Intermediate | 80-90% | >95:5 d.r. | ¹H NMR, Chiral HPLC |
| 3 | (R)-3-Amino-4-(2-naphthyl)-butyric Acid | 85-95% | >98% | ¹H NMR, MS |
| 4 | This compound | 90-98% | >99%, >99% ee | ¹H NMR, ¹³C NMR, Chiral HPLC, [α]D |
Visualization of Key Stereochemical Control:
Caption: Chelation and steric hindrance directing diastereoselective alkylation.
Conclusion
The Evans asymmetric alkylation provides a highly efficient, reliable, and scalable route for the synthesis of this compound. The protocol described in this application note offers a clear, step-by-step guide with detailed rationale, ensuring that researchers can achieve high yields and excellent stereochemical purity. This robust methodology is well-suited for both academic research and process development in the pharmaceutical industry.
Application Notes and Protocols for the Coupling of Boc-Protected β-Amino Acids
Introduction: The Growing Importance and Unique Challenges of β-Peptide Synthesis
β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration imparts significant and desirable properties to the peptides they form, known as β-peptides. These peptides often adopt stable, predictable secondary structures (foldamers) and, crucially, exhibit remarkable resistance to enzymatic degradation by proteases.[1] This proteolytic stability makes β-peptides and α,β-peptides highly attractive candidates for therapeutic applications, including antimicrobial agents and inhibitors of protein-protein interactions.[1]
However, the synthesis of β-peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), presents unique challenges not typically encountered with α-peptides. The primary N-terminal protecting group strategy relevant to this guide is the acid-labile tert-butyloxycarbonyl (Boc) group. While Boc-SPPS is a well-established methodology, the incorporation of β-amino acids introduces complexities primarily due to:
-
Steric Hindrance: The altered backbone geometry and substitution patterns on the β-carbon can create significant steric bulk, slowing down the kinetics of the amide bond formation. This can lead to incomplete coupling reactions and the accumulation of deletion sequences in the final product.[2]
-
Aggregation: Sequences containing multiple β-amino acids, especially those with hydrophobic side chains, have a propensity to aggregate on the solid support.[2][3] This aggregation can physically block reactive sites, further impeding deprotection and coupling steps.
-
Epimerization: While the β-amino acid itself is not chiral at the α-carbon, the strenuous conditions required to couple these hindered residues can increase the risk of epimerization at the α-carbon of the preceding (C-terminal) amino acid in the growing peptide chain.[4][5]
This guide provides a detailed overview of the most effective coupling methods for incorporating Boc-protected β-amino acids in SPPS, with a focus on the underlying chemical principles, field-proven protocols, and troubleshooting strategies.
Core Principles of Amide Bond Formation in SPPS
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by a "coupling reagent" that activates the C-terminal carboxyl group of the incoming amino acid, making it highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain anchored to the solid support.[6][7]
The general workflow for a single coupling cycle in Boc-SPPS is as follows:
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide, typically using trifluoroacetic acid (TFA).[8][9]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Activation & Coupling: The incoming Boc-protected β-amino acid is activated by the coupling reagent and reacts with the free amine on the resin.
-
Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.
The choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity, especially when dealing with sterically demanding β-amino acids.
Visualizing the SPPS Cycle
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
I. Carbodiimide-Based Coupling: The Workhorse Method
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective classes of coupling reagents.[7] For SPPS, DIC is preferred because its urea byproduct is soluble in common organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), facilitating its removal during washing steps.[10]
Causality of Reagent Choice: The mechanism involves the reaction of the carboxylic acid with DIC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[10] HOBt rapidly converts the O-acylisourea into a more stable, yet still reactive, HOBt-ester, which then couples to the amine with a significantly lower risk of epimerization.[9][11]
Visualizing the Carbodiimide/HOBt Mechanism
Figure 2: Simplified mechanism of DIC/HOBt-mediated coupling.
Protocol 1: DIC/HOBt Coupling of Boc-Protected β-Amino Acids
This protocol is a robust starting point for most β-amino acid couplings. Due to steric hindrance, extended reaction times and a significant excess of reagents are often necessary.
Materials:
-
Boc-deprotected and neutralized peptide-resin (1.0 eq.)
-
Boc-β-amino acid (3.0-5.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3.0-5.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0-5.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for 20-30 minutes. Drain the solvent.
-
Amino Acid Solution: In a separate vessel, dissolve the Boc-β-amino acid (3-5 eq.) and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Coupling Initiation: Add the amino acid/HOBt solution to the resin. Add DIC (3-5 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly hindered β-amino acids, the reaction time may need to be extended to overnight.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative test (beads remain colorless or yellow) indicates reaction completion.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble byproducts and excess reagents.
Expert Insights & Troubleshooting:
-
Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling time, a second coupling (double coupling) is recommended. Drain the resin and repeat steps 2-6 with a fresh solution of activated amino acid.
-
Stoichiometry: For β-amino acids, using less than 3 equivalents of reagents is often insufficient to drive the reaction to completion. Starting with 3-5 equivalents is a prudent strategy.
-
Solvent Choice: While DMF is standard, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent due to its enhanced solvating properties.[12]
II. Uronium/Aminium Salt-Based Coupling: High Reactivity for Hindered Systems
Uronium/aminium salt-based reagents, such as HBTU, TBTU, and HATU, are highly efficient activators that have become the standard for difficult couplings.[10][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered the most powerful reagent in this class, particularly for sterically hindered residues.[7][13]
Causality of Reagent Choice: These reagents react with the carboxylic acid in the presence of a base (typically DIPEA) to form an activated ester in situ. HATU forms a highly reactive OAt-ester derived from HOAt (1-hydroxy-7-azabenzotriazole). The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction and making HATU more effective than its HOBt-based counterpart, HBTU.[13] This high reactivity is essential for overcoming the steric barrier presented by β-amino acids.
Protocol 2: HATU/DIPEA Coupling of Boc-Protected β-Amino Acids
This protocol is recommended for β-amino acids that fail to couple efficiently using DIC/HOBt or for sequences known to be particularly challenging.
Materials:
-
Boc-deprotected and neutralized peptide-resin (1.0 eq.)
-
Boc-β-amino acid (3.0-4.0 eq.)
-
HATU (2.9-3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0-8.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF or NMP for 20-30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve the Boc-β-amino acid (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF/NMP. Add DIPEA (6-8 eq.) to the solution and allow it to pre-activate for 1-5 minutes. The solution will typically change color. Note: Using slightly less HATU than the amino acid can help prevent side reactions.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF/NMP (3-5 times) and DCM (3-5 times).
Expert Insights & Troubleshooting:
-
Guanidinylation Side Reaction: A potential side reaction with uronium reagents like HATU is the guanidinylation of the free N-terminal amine, which caps the peptide chain and prevents further elongation.[13] This is more likely to occur if the coupling reagent is in excess or if the amine is exposed to the reagent before the carboxylic acid is fully activated. The pre-activation step and using slightly sub-stoichiometric amounts of HATU relative to the amino acid help to minimize this risk.
-
Base Choice: DIPEA is the standard base. Using a weaker base like 2,4,6-collidine has been recommended in some cases to reduce the risk of epimerization, especially in sensitive sequences, though it may slow the coupling rate.[5][7]
III. Phosphonium Salt-Based Coupling: A Robust Alternative
Phosphonium salt reagents, such as BOP and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents.[7] They function similarly to uronium salts by forming an activated HOBt-ester.
Causality of Reagent Choice: A key advantage of phosphonium reagents like PyBOP is that they do not have the guanidinylation side reaction associated with uronium salts.[7] This makes them a safer choice for reactions that may be slow, such as fragment condensation or on-resin cyclization, where the coupling reagent might be present in excess for extended periods. While the byproducts of the original BOP reagent are carcinogenic, PyBOP was developed as a safer and equally effective alternative.[7]
Protocol 3: PyBOP/DIPEA Coupling of Boc-Protected β-Amino Acids
This protocol offers a balance of high reactivity and reduced risk of chain-terminating side reactions, making it an excellent choice for valuable or complex β-peptide syntheses.
Materials:
-
Boc-deprotected and neutralized peptide-resin (1.0 eq.)
-
Boc-β-amino acid (3.0 eq.)
-
PyBOP (3.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0-9.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for 20-30 minutes. Drain the solvent.
-
Coupling Solution: In a separate vessel, dissolve the Boc-β-amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6-9 eq.) in DMF.
-
Coupling: Add the coupling solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Expert Insights & Troubleshooting:
-
Reactivity: While highly effective, for the most extremely hindered couplings, HATU may offer a slight advantage in reaction speed over PyBOP. However, the absence of the guanidinylation risk makes PyBOP a more forgiving reagent.
-
Double Coupling: As with other methods, if the initial coupling is incomplete, a second coupling is the most reliable solution.
Summary and Comparative Analysis
The optimal choice of coupling reagent for Boc-protected β-amino acids depends on the specific sequence, the steric hindrance of the residue, and cost considerations.
| Coupling Method | Reagent Type | Key Advantages | Potential Disadvantages | Best Suited For |
| DIC/HOBt | Carbodiimide/Additive | - Cost-effective- Widely available- Simple workup | - Slower reaction rates- May require double coupling for hindered residues- Potential for racemization if not optimized | Routine synthesis of less-hindered β-amino acids; initial screening of conditions.[9] |
| HATU/DIPEA | Uronium/Aminium Salt | - Extremely high reactivity and speed- Excellent for highly hindered residues- Generally low racemization[7][13] | - Higher cost- Potential for guanidinylation side reaction- Reagent stability can be a concern | "Difficult" sequences; couplings involving sterically demanding β-amino acids; situations where speed is critical.[12][13] |
| PyBOP/DIPEA | Phosphonium Salt | - High reactivity, comparable to HBTU- No guanidinylation side reaction- Safer byproducts than original BOP reagent[7] | - Higher cost than carbodiimides- May be slightly slower than HATU for the most extreme cases | Sterically hindered couplings; valuable peptides where avoiding side reactions is paramount; fragment coupling. |
Conclusion
The successful incorporation of Boc-protected β-amino acids into peptide chains is a critical step in the synthesis of proteolytically stable peptidomimetics. While their steric bulk presents a significant challenge, the use of potent coupling reagents and optimized protocols can lead to high-yield synthesis. For routine couplings, the cost-effective DIC/HOBt method remains a viable option, provided that longer reaction times or double coupling strategies are employed. For more challenging sequences, the superior reactivity of uronium salts like HATU is often necessary to achieve complete and efficient amide bond formation. Phosphonium salts such as PyBOP offer a robust and reliable alternative, providing high reactivity without the risk of chain-terminating guanidinylation, making them an excellent choice for complex and valuable synthetic targets. Careful monitoring of each coupling step with a qualitative method like the ninhydrin test is essential to ensure the fidelity of the final β-peptide product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Peptides Containing Naphthylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids like 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) is a key strategy in modern peptide drug design to enhance potency, stability, and pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy remains a robust method for the solid-phase peptide synthesis (SPPS) of complex sequences, especially those prone to aggregation.[3] However, the deprotection of the Nα-Boc group in peptides containing naphthylalanine—a bulky, electron-rich aromatic residue analogous to tryptophan—presents specific challenges. This document provides an in-depth guide to the chemistry of Boc deprotection, highlights potential side reactions involving the naphthylalanine side chain, and offers detailed, field-proven protocols to ensure high-purity synthesis of these valuable peptides.
The Challenge: Naphthylalanine's Susceptibility During Acidolysis
The standard method for Nα-Boc group removal is treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[4][5] The deprotection proceeds via an acid-catalyzed elimination mechanism, which, while efficient, generates a highly reactive tert-butyl cation as a byproduct.[6][7]
This electrophilic carbocation is the primary cause of side product formation during Boc deprotection.[6][8] Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by this cation.[5][8] Due to its electron-rich and sterically prominent naphthalene ring system, naphthylalanine is highly susceptible to tert-butylation, a reaction that compromises the purity, structure, and function of the final peptide.[2] This reactivity profile is analogous to that of tryptophan, which is well-documented to undergo alkylation on its indole ring under acidic conditions without proper precautions.[6][9]
Therefore, successful Boc deprotection of Nal-containing peptides is critically dependent on the effective scavenging of the tert-butyl cation.
The Mechanism: Deprotection and Scavenging
The process can be visualized as a main reaction pathway coupled with a crucial preventative step:
-
Protonation & Cleavage: TFA protonates the carbonyl oxygen of the Boc group, destabilizing it. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide, which is then protonated by the excess acid to form an ammonium salt.[7][9]
-
Cation Scavenging: In parallel, scavenger molecules added to the deprotection cocktail react with the tert-butyl cation at a much faster rate than the sensitive amino acid side chains, effectively neutralizing the threat of alkylation.[6][8]
Below is a diagram illustrating this workflow.
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Tryptophan-Containing Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), specifically focusing on the critical step of Boc deprotection for tryptophan-containing sequences. The unique reactivity of the tryptophan indole side chain necessitates a carefully designed cleavage and deprotection strategy to prevent unwanted modifications, ensuring the integrity and purity of your final peptide product. This resource provides in-depth answers to common questions and robust troubleshooting protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is the tryptophan (Trp) residue so problematic during Boc deprotection?
The core issue lies with the indole side chain of tryptophan. This electron-rich aromatic system is highly nucleophilic, making it exceptionally vulnerable to attack by electrophiles.[1][2] During Boc deprotection with strong acids like trifluoroacetic acid (TFA), the Boc group is cleaved, generating a highly reactive tert-butyl carbocation.[1][3][4] If left unchecked, this cation will readily alkylate the Trp indole ring, leading to undesired, often inseparable, side products.[1][5][6] Furthermore, the acidic environment can promote oxidation of the indole ring, leading to products like N-formylkynurenine (NFK) or hydroxytryptophan derivatives.[7][8]
Q2: What are scavengers and what is their precise role in this context?
Scavengers are nucleophilic reagents added to the cleavage cocktail that act as "traps" for the reactive carbocations (like the tert-butyl cation) generated during deprotection.[1][4][9] They are designed to react with these electrophiles at a much faster rate than the sensitive residues on your peptide, thereby preventing side reactions like the alkylation of tryptophan.[1][2] A well-chosen scavenger cocktail is therefore essential for obtaining a clean, high-purity peptide.[10]
Q3: What are the main types of scavengers used for protecting Tryptophan?
Scavengers for Trp protection can be broadly categorized based on their primary function:
-
Cation Scavengers (Reductants): Trialkylsilanes like Triisopropylsilane (TIS) and Triethylsilane (TES) are highly effective at quenching carbocations via hydride transfer.[11][12] They are considered "hard" scavengers. TIS is generally preferred over TES for Trp-containing peptides because TES can sometimes reduce the indole ring itself.[13][14]
-
"Soft" Nucleophilic Scavengers: Thiol-based reagents like 1,2-Ethanedithiol (EDT) and Thioanisole are excellent at scavenging a variety of reactive species.[9][15] EDT is particularly effective at maintaining a reducing environment, preventing Trp oxidation and assisting in the removal of other protecting groups (e.g., from Cysteine).[9] Thioanisole is also beneficial for protecting Trp and Met residues.[16]
-
Water: Often included at 2.5-5%, water can help suppress aspartimide formation and can also act as a scavenger.
The most effective strategies almost always employ a cocktail of scavengers to provide comprehensive protection against a range of potential side reactions.[16]
Q4: How do I choose the right scavenger cocktail for my specific peptide?
The optimal cocktail depends on the entire peptide sequence, not just the presence of Tryptophan. Consider other sensitive residues:
-
If your peptide also contains Cysteine (Cys) or Methionine (Met): Including a thiol scavenger like EDT is highly recommended. EDT maintains a reducing environment, preventing Cys oxidation and Met S-alkylation.[5][9][15]
-
If your peptide contains Arginine (Arg) protected with Pmc or Pbf: These sulfonyl-based groups can generate reactive species upon cleavage that can modify Trp. Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this side reaction.[17] A robust scavenger cocktail is still necessary during the final cleavage.
-
For general purposes: The most widely used and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][18] This provides excellent protection for Trp(Boc) residues. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) may be required.[16][19][20]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My HPLC shows a major side product with a mass addition of +56 Da.
-
What it is: This is the classic sign of tert-butylation of the tryptophan indole ring. The mass of the tert-butyl group is 57, but the addition is an electrophilic substitution, resulting in the loss of one proton, hence a net mass gain of +56 Da.
-
Root Cause: Your scavenger cocktail was insufficient to trap all the tert-butyl cations generated during deprotection. This can happen if the scavenger concentration was too low or if a scavenger was used that is not optimal for this purpose.
-
Solution:
-
Verify Scavenger Choice: For Boc deprotection, the gold standard for preventing tert-butylation is a trialkylsilane. Ensure you are using Triisopropylsilane (TIS) at a concentration of 2.5-5%.[11]
-
Protect the Indole Nitrogen: The most robust solution is preventative. During synthesis, use Boc-Trp(Boc)-OH instead of Boc-Trp-OH. The Boc group on the indole nitrogen provides steric hindrance and electronic protection, dramatically reducing its susceptibility to alkylation.[17]
-
Optimize Cleavage Time: Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. For most sequences, a cleavage time of 2-3 hours at room temperature is sufficient.
-
Problem 2: My peptide solution turned dark purple/brown during cleavage.
-
What it is: This coloration is often indicative of oxidation or other degradation of the tryptophan indole ring.[7] It can also be caused by reactions involving other scavengers like phenol if they are not used correctly.
-
Root Cause: The indole ring has been oxidized, or reactive species from other protecting groups (e.g., Pbf from Arginine) have reacted with the Trp residue.
-
Solution:
-
Include a Reducing Scavenger: Add 1-2.5% 1,2-Ethanedithiol (EDT) to your cleavage cocktail.[9] EDT helps maintain a reducing environment, minimizing oxidative damage to the Trp residue.
-
Work Under Inert Atmosphere: While not always necessary, performing the cleavage under a nitrogen or argon atmosphere can help minimize oxidation, especially for highly sensitive sequences.
-
Use Trp(Boc) Protection: As mentioned previously, protecting the indole nitrogen with a Boc group during synthesis is a highly effective preventative measure against both alkylation and certain oxidative pathways.
-
Problem 3: My mass spectrometry data shows peaks at +16 Da and +32 Da for my Trp-containing peptide.
-
What it is: These peaks correspond to the single and double oxidation of the tryptophan residue, respectively.[8]
-
Root Cause: Exposure to oxygen, reactive oxygen species, or harsh acidic conditions has led to the oxidation of the indole side chain.[7] This can happen during cleavage or subsequent workup and purification.
-
Solution:
-
Degas Solvents: Ensure that the TFA and any other solvents used for cleavage and workup are fresh and have been degassed to minimize dissolved oxygen.
-
Incorporate Antioxidants: Besides EDT in the cleavage cocktail, consider adding antioxidants during workup if the problem persists.
-
Check Ether Quality: When precipitating the peptide, use high-quality diethyl ether that is free of peroxides, as these can be a major source of oxidation.
-
Visualizing the Challenge: Trp Alkylation and Scavenger Intervention
The following diagram illustrates the critical reaction pathway. The tert-butyl cation, generated from the Boc group, can either perform a destructive alkylation on the tryptophan residue or be safely neutralized by a scavenger like Triisopropylsilane (TIS).
Caption: Mechanism of Trp alkylation and scavenger protection.
Comparative Data & Protocols
Table 1: Common Scavengers for Tryptophan Protection
| Scavenger | Type | Typical % (v/v) | Primary Function | Key Considerations |
| Triisopropylsilane (TIS) | Silane (Hard) | 2.5 - 5% | Potent carbocation scavenger (hydride donor).[11][12] | Preferred over TES to avoid potential reduction of the Trp indole ring.[13][14] |
| 1,2-Ethanedithiol (EDT) | Thiol (Soft) | 1 - 2.5% | Quenches various cations, maintains a reducing environment, prevents oxidation.[9] | Strong odor. Can cause dithioketal formation with Trp on prolonged exposure. |
| Thioanisole | Thiol (Soft) | 2 - 5% | Protects Trp and Met from alkylation. | Can form adducts that may alkylate the Trp indole nitrogen under certain conditions. |
| Water | Polar Protic | 2.5 - 5% | Suppresses aspartimide formation, acts as a mild scavenger. | Essential component of most standard cocktails. |
Experimental Protocol: Standard Cleavage of a Trp(Boc)-Containing Peptide
This protocol is a robust starting point for peptides synthesized using Boc-Trp(Boc)-OH.
-
Preparation: Ensure the peptide-resin is thoroughly dried under a high vacuum for at least 4 hours. Weigh the dry resin and place it into an appropriate reaction vessel.
-
Cleavage Cocktail Formulation: In a well-ventilated fume hood, prepare the cleavage cocktail. For every 1 gram of peptide-resin, prepare 10-20 mL of the cocktail. A standard, highly effective cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water
-
-
Reaction: Add the cleavage cocktail to the peptide-resin. Swirl gently to ensure the entire resin bed is wetted. Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Resin Removal: Filter the reaction mixture through a sintered glass funnel to separate the resin from the TFA solution containing your peptide.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide. Combine all filtrates.
-
Peptide Precipitation: In a separate conical tube, add 8-10 volumes of ice-cold diethyl ether. Slowly, and with constant swirling, add the TFA filtrate dropwise into the cold ether. A white precipitate (your crude peptide) should form.
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.
-
Drying: After the final wash, carefully dry the peptide pellet under a stream of nitrogen or argon, followed by drying under a high vacuum to remove all residual solvents. The crude peptide is now ready for analysis (HPLC/MS) and purification.
Troubleshooting Workflow
If you encounter issues, this logical workflow can help diagnose the problem.
Caption: A logical workflow for troubleshooting cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the amide bond formation of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid. This sterically hindered β-amino acid is a valuable building block in pharmaceutical research but its unique structure demands optimized protocols to ensure high coupling efficiency and stereochemical fidelity.[1][2] This document is structured to move from foundational knowledge in our FAQ section to actionable solutions in our troubleshooting guide, complete with detailed protocols and comparative data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly challenging to couple?
The difficulty arises from significant steric hindrance. This molecule possesses two bulky groups positioned to obstruct the reaction center:
-
The 2-Naphthyl Group: This large, rigid aromatic side chain, attached to the carbon beta to the amine, physically blocks the approach of the incoming amine's nucleophile to the activated carboxyl group.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine is also sterically demanding, further crowding the molecule.
This combined steric bulk slows down the reaction kinetics of amide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[3][4]
Q2: Which coupling reagents are most effective for this type of hindered amino acid?
For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[5] The most effective reagents are onium salts (uronium/aminium or phosphonium types) which generate highly reactive activated esters.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are generally the reagents of choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a premier reagent for hindered couplings.[6][7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at overcoming steric barriers than the HOBt-esters formed by HBTU.[6][8]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective and are known for low racemization levels.[3][5] They function similarly by creating activated esters that readily react with the amine component.
Q3: What is the risk of epimerization during the coupling of this chiral amino acid?
Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis.[9] For this β-amino acid, the chiral center is at the C3 position. The risk is elevated by factors that promote the formation of a planar intermediate through the abstraction of the α-proton. Key factors include:
-
Base Strength: Strong, sterically hindered bases like DIPEA, while necessary for activation, can increase the rate of proton abstraction and epimerization.[3][9]
-
Over-activation: Allowing the activated amino acid to sit for too long before the addition of the amine component can increase the opportunity for side reactions.[3]
To minimize this risk, one can use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, although this may require longer reaction times.[3][10][11] The use of reagents with 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure additives, such as HATU or DIC/Oxyma, is also highly recommended as they are superior to HOBt in suppressing epimerization.[3][12][13]
Part 2: Troubleshooting Guide
This section addresses common experimental failures in a problem/solution format.
Problem: Low or No Coupling Yield
This is the most frequent issue and can be traced to several causes.
-
Possible Cause 1: Insufficient Reagent Reactivity.
-
Analysis: Your chosen coupling reagent (e.g., DIC/HOBt) lacks the activation potential to overcome the high steric barrier.
-
Solution: Switch to a more powerful onium salt reagent. HATU is the recommended first choice due to its superior activation rate and efficiency in demanding couplings.[6][14][15] If HATU is unavailable, HCTU or COMU are also excellent alternatives.[3][14]
-
-
Possible Cause 2: Severe Steric Hindrance Impeding Reaction Kinetics.
-
Analysis: Even with a strong coupling reagent, the reaction rate is extremely slow at room temperature.
-
Solution 1: Increase Reaction Time and/or Temperature. Extend the coupling time significantly, from the standard 1-2 hours up to 24 hours, while monitoring for completion.[3] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be employed to use heat to overcome the activation energy barrier, dramatically accelerating the reaction.[3][4]
-
Solution 2: Perform a Double Coupling. After the first coupling reaction is complete, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[14][16] This can often drive the reaction to completion.
-
-
Possible Cause 3: Poor Solvation or Peptide Aggregation (Solid-Phase Synthesis).
-
Analysis: On a solid support, the growing peptide chain may aggregate, particularly with hydrophobic residues, making the N-terminal amine inaccessible.
-
Solution: Change the primary solvent from DMF to one with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[3][17][18]
-
Problem: Significant Side Product Formation
-
Possible Cause 1: Guanidinylation of the N-terminus.
-
Analysis: A common side reaction with uronium reagents (HATU, HBTU) where excess reagent reacts with the free N-terminal amine, capping it with a guanidinium group and preventing further elongation.[6][8]
-
Solution: Avoid using a large excess of the coupling reagent. A best practice is to "pre-activate" the this compound in a separate vessel for 1-5 minutes before adding the entire mixture to the resin-bound amine.[14] This ensures the reagent is consumed for carboxyl activation before it can react with the amine.
-
-
Possible Cause 2: Epimerization of the Chiral Center.
-
Analysis: LC-MS analysis of the cleaved product shows a diastereomeric impurity, indicating a loss of stereochemical purity.
-
Solution: Substitute the base. Replace the commonly used N,N-Diisopropylethylamine (DIPEA) with a weaker or more hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[3][11] This reduces the rate of α-proton abstraction, thereby suppressing epimerization.[9]
-
Problem: Difficulty in Monitoring Reaction Progress
-
Analysis: It is unclear if the coupling reaction has gone to completion, making it difficult to decide whether to proceed or re-couple.
-
Solution 1 (Qualitative): Use a Colorimetric Test. For solid-phase synthesis, perform a Kaiser test or a bromophenol blue test after the coupling step.[14][19] A positive result (blue for Kaiser, blue for bromophenol blue) indicates the presence of unreacted primary amines and signals an incomplete reaction.
-
Solution 2 (Quantitative): "Cleave and Analyze". For critical steps, take a small sample of the resin, cleave the peptide from the support, and analyze the crude product by RP-HPLC and LC-MS.[20] This provides a definitive snapshot of the reaction's success, showing the ratio of desired product to unreacted starting material.
Part 3: Protocols and Data
Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Activated Species | Relative Reactivity | Key Considerations |
| Carbodiimide | DIC / HOBt | O-acylisourea, then OBt-ester | Moderate | Cost-effective. Prone to side reactions and often insufficient for very hindered residues. Byproduct is soluble (for DIC).[12][13][21] |
| Uronium (HOBt) | HBTU, TBTU | OBt-ester | High | Good general-purpose reagent, but can be less effective than HATU for severe steric hindrance. Risk of guanidinylation if used in excess.[8][14] |
| Uronium (HOAt) | HATU | OAt-ester | Very High | Highly recommended. More reactive than HBTU due to the electronic properties of the OAt-ester. Excellent for hindered couplings with suppressed epimerization.[6][7][8][15] |
| Uronium (Oxyma) | COMU | Oxyma-ester | Very High | Reactivity is comparable or superior to HATU. Byproducts are considered safer (non-explosive). An excellent modern alternative.[14][22] |
Experimental Protocol: High-Efficiency Coupling using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a starting resin with a free N-terminal amine.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF). Perform the standard N-terminal Fmoc-deprotection and wash the resin thoroughly with DMF (3-5 times) to remove all piperidine.
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For every 1 equivalent of resin functionalization, use the following stoichiometry:
-
This compound: 4 equivalents
-
HATU: 3.9 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 8 equivalents
-
Anhydrous DMF: Dissolve to a concentration of ~0.4 M.
-
-
Pre-activation: Gently swirl or vortex the activation mixture for 1-5 minutes at room temperature. A color change (often to yellow) may be observed, indicating formation of the active ester.[14][23]
-
Coupling Reaction: Add the entire pre-activated mixture to the washed resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this particularly hindered residue, a 4-hour or even overnight reaction may be necessary for the first attempt.[3][16]
-
Monitoring: After the coupling time has elapsed, take a small sample of resin beads and perform a Kaiser test.
-
If Negative (beads are colorless/yellow): The reaction is likely complete. Proceed to wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next synthesis step.
-
If Positive (beads turn dark blue): The reaction is incomplete. Wash the resin with DMF and perform a second coupling (return to step 2) with a fresh batch of reagents.[14]
-
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove all residual reagents and byproducts.
Part 4: Visualizations
Diagram 1: General Mechanism of HATU-Mediated Coupling
Caption: HATU activates the carboxylic acid to form a reactive OAt-ester, which is then attacked by the amine to form the stable amide bond.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical decision tree for troubleshooting and resolving low coupling yields with hindered amino acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 8. peptide.com [peptide.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. biotage.com [biotage.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to Improving the Solubility of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols for overcoming solubility challenges encountered with Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid in common organic solvents. Our approach is rooted in first principles of physical organic chemistry to empower you to make informed decisions during your experimental work.
Part 1: Understanding the Molecule's Solubility Profile
This compound is a key building block in pharmaceutical research and peptide synthesis.[1] Its solubility behavior is dictated by the interplay of its distinct structural features:
-
The Naphthyl and Boc Groups: These are large, bulky, and lipophilic (nonpolar) moieties. The tert-butyloxycarbonyl (Boc) group, in particular, is known to generally increase the affinity of amino acids for organic solvents.[2][3]
-
The Carboxylic Acid and Carbamate Groups: The carboxylic acid (-COOH) is a polar, protic group capable of strong hydrogen bonding. The carbamate linkage (-NH-COO-) also contributes to the molecule's polarity.
This combination of a large nonpolar backbone with polar, hydrogen-bonding functional groups results in an amphiphilic molecule. Consequently, it is often poorly soluble in highly nonpolar solvents (like hexanes) and may also have limited solubility in some polar solvents if the solvent cannot adequately solvate all parts of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₄ | [1] |
| Molecular Weight | 329.4 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 156 - 162 °C | [1] |
| CAS Number | 219297-10-6 | [1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why won't my compound dissolve in toluene or hexanes? A: This is a classic case of "like dissolves like." Toluene and hexanes are nonpolar solvents. While your molecule has large nonpolar groups, the polar carboxylic acid and carbamate functionalities require a solvent with some degree of polarity to engage in favorable dipole-dipole interactions or hydrogen bonding. The energy gain from solvating the nonpolar parts is not enough to overcome the energy penalty of breaking the strong intermolecular hydrogen bonds between the carboxylic acid groups.
Q2: The compound is only partially soluble in dichloromethane (DCM). What's the quickest way to get it into solution? A: For partial solubility in a suitable solvent like DCM, the dissolution process is likely kinetically limited. You can often achieve full dissolution by:
-
Sonication: Using an ultrasonic bath provides energy to break up the solid lattice and enhance solvent interaction.
-
Gentle Warming: Heating the mixture to 30-40°C can significantly increase solubility. The compound is thermally stable well beyond this temperature.[1]
-
Co-Solvency: Add a small amount (e.g., 1-5% v/v) of a more polar solvent like methanol (MeOH) or dimethylformamide (DMF). This disrupts intermolecular hydrogen bonds and improves solvation of the polar groups.
Q3: Is it safe to use dimethyl sulfoxide (DMSO) as a solvent? A: Yes, DMSO is a powerful polar aprotic solvent and will likely dissolve the compound at high concentrations. It is an excellent choice for preparing high-concentration stock solutions for screening purposes. However, be mindful that its high boiling point (189 °C) makes it very difficult to remove under vacuum, which can complicate product isolation in subsequent synthetic steps.
Part 3: Troubleshooting Guide: A Systematic Workflow
When facing solubility issues, a structured approach is more effective than random trial and error. This guide provides a logical flow for diagnosing and solving the problem.
dot
Caption: A decision workflow for troubleshooting solubility issues.
Recommended Solvents
The table below provides a starting point for solvent selection, ordered by increasing polarity. For this specific molecule, solvents in the mid-range of polarity are often the most successful.
| Solvent | Abbreviation | Polarity Index | Dielectric Constant (20°C) | Comments & Suitability |
| Toluene | - | 2.4 | 2.4 | Poor: Unlikely to be effective alone. |
| Diethyl Ether | Et₂O | 2.8 | 4.3 | Poor to Fair: May work at low concentrations. Volatile. |
| Dichloromethane | DCM | 3.1 | 9.1 | Good Start: A common first choice. May require co-solvents. |
| Tetrahydrofuran | THF | 4.0 | 7.5 | Very Good: Excellent balance for both parts of the molecule. |
| Ethyl Acetate | EtOAc | 4.4 | 6.0 | Good: Another strong candidate for reactions and chromatography. |
| Acetone | - | 5.1 | 21 | Good: Effective, but its reactivity can be an issue. |
| Acetonitrile | ACN / MeCN | 5.8 | 37.5 | Good: Especially for analytical purposes (HPLC). |
| Dimethylformamide | DMF | 6.4 | 37 | Excellent: Powerful solvent, but hard to remove. |
| Methanol | MeOH | 5.1 | 33 | Excellent Co-solvent: Use in small amounts to boost solubility in THF/DCM. |
| Dimethyl Sulfoxide | DMSO | 7.2 | 47 | Excellent: Use when high concentration is needed and removal is not a concern. |
Part 4: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify the most promising solvent or solvent class for your compound.
-
Preparation: Dispense ~5 mg of this compound into several small, labeled vials.
-
Solvent Addition: To the first vial, add your chosen solvent (e.g., THF) dropwise, swirling after each addition, up to a volume of 0.5 mL. This corresponds to a target concentration of 10 mg/mL.
-
Observation: Observe for dissolution at room temperature. Note whether it is fully soluble, partially soluble, or insoluble.
-
Test Physical Methods: If not fully soluble, sonicate the vial for 5 minutes, then warm to 40°C for 5 minutes. Record any changes.
-
Repeat: Repeat steps 2-4 for a panel of diverse solvents (e.g., DCM, EtOAc, ACN, DMF). This systematic approach will quickly map the compound's solubility profile.
Protocol 2: Co-Solvency for Enhanced Dissolution
Objective: To dissolve the compound in a primary solvent by adding a small quantity of a miscible co-solvent. This is a powerful technique for fine-tuning solvent polarity.[4][5]
-
Initial Suspension: Create a suspension of your compound in your primary solvent of choice (e.g., 50 mg in 2 mL of DCM).
-
Co-Solvent Titration: While stirring, add a more polar co-solvent (e.g., methanol) dropwise (e.g., 20 µL at a time).
-
Equilibration: Allow the mixture to stir for 1-2 minutes between additions.
-
Endpoint: Continue adding the co-solvent until a clear, homogeneous solution is obtained. Note the final percentage of co-solvent required. This provides a reproducible recipe for future experiments.
Protocol 3: Improving Solubility via In Situ Salt Formation
Objective: To dramatically increase the solubility of the compound in polar organic solvents by converting the carboxylic acid to a highly polar salt. This is the most effective chemical modification for this purpose. The solubility of ionizable compounds is highly dependent on pH.[5][6][7]
-
Suspension: Suspend the compound in a suitable polar solvent such as THF, ACN, or even DCM (e.g., 100 mg in 2 mL).
-
Base Selection: Choose a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stoichiometric Addition: Calculate the molar equivalents of your compound. Add one molar equivalent of the base to the suspension while stirring.
-
Example Calculation: For 100 mg of compound (MW = 329.4 g/mol ), you have ~0.304 mmol. You would add ~0.304 mmol of TEA (Density ≈ 0.726 g/mL, MW = 101.19 g/mol ), which is approximately 42 µL.
-
-
Dissolution: Upon addition of the base, the insoluble neutral acid is converted to a highly soluble ammonium carboxylate salt, and the suspension should rapidly become a clear solution. This method is exceptionally effective for preparing high-concentration solutions for reactions.
dot
Caption: Mechanism of solubility enhancement via salt formation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Peptides Containing Hydrophobic Amino Acids
Welcome to the technical support center for hydrophobic peptide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by peptides rich in hydrophobic amino acids. The inherent nature of these molecules—specifically their tendency to aggregate and poor solubility in aqueous solutions—demands specialized strategies to achieve high purity and yield.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, frequently encountered problems during the purification of hydrophobic peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique.[]
Issue 1: Poor Peptide Solubility for HPLC Injection
Q: My hydrophobic peptide will not dissolve in the standard aqueous mobile phase (Water/Acetonitrile with 0.1% TFA). How can I prepare my sample for injection?
A: This is the most common and critical challenge.[1] Forcing a peptide into a solution it is not soluble in will lead to precipitation on the column, causing blockages, poor recovery, and inaccurate results. The key is to find a solvent that can dissolve the peptide without compromising the chromatographic process.
Expert Insight: The dissolution process itself can be kinetically slow. A peptide that appears insoluble might just need a different approach to get it into solution.[5] A stepwise protocol is often most effective.
Step-by-Step Dissolution Protocol:
-
Initial Solvent Screening: Always start with a very small aliquot of your lyophilized peptide to test solubility in different solvents.[1]
-
Wetting with Organic Solvent: First, add a small amount of a pure, strong organic solvent to the peptide powder.[5] This overcomes initial wetting problems and helps solvate the hydrophobic regions of the peptide.[5]
-
Addition of Acid/Modifier: Next, add your concentrated acid modifier (e.g., neat trifluoroacetic acid or formic acid). This helps to protonate the peptide and disrupt ionic interactions that may contribute to insolubility.[5]
-
Final Dilution with Aqueous Phase: Finally, slowly add the aqueous component (e.g., ultrapure water) to reach the desired initial concentration for injection.[5] The peptide, which may have been a gel or suspension, will often dissolve rapidly at this stage.[5]
If the peptide precipitates upon adding the aqueous phase, the starting percentage of organic in your HPLC gradient is too low. You must increase the initial organic concentration of your mobile phase to match the solvent conditions required to keep your peptide in solution.
Data Presentation: Solvent & Additive Selection
| Solvent/Additive | Primary Use & Rationale | Considerations & Cautions |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for highly hydrophobic peptides.[1][] | Can oxidize Cys, Met, and Trp residues.[1][6] High UV absorbance can interfere with detection.[6] |
| Isopropanol / n-Propanol | Effective at solubilizing large or hydrophobic peptides and breaking up aggregates.[] Less toxic than ACN for biocompatibility. | Higher viscosity can lead to increased backpressure. May reduce resolution compared to ACN.[5] |
| Formic Acid (FA) | Lowers mobile phase pH, protonating acidic side chains and increasing retention. Preferred for LC/MS applications due to less ion suppression than TFA.[7] | Weaker ion-pairing agent than TFA, may result in broader peaks for some peptides. |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent that sharpens peaks by forming neutral complexes with basic residues.[7][8] | Causes significant ion suppression in mass spectrometry.[7] Can be difficult to remove completely after lyophilization. |
| Guanidine-HCl / Urea | Chaotropic agents that disrupt hydrogen bonding networks, effectively preventing aggregation.[1] | Not volatile and must be removed post-purification. Can interfere with some downstream applications. |
Visualization: Workflow for Peptide Solubilization
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestgrp.com [nestgrp.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Racemization issues with Boc-protected amino acids during activation
<Technical Support Center: Racemization in Boc-Protected Amino Acid Activation
Document ID: TSC-BP-2026-01
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Boc-protected amino acids in peptide synthesis. Our goal is to provide in-depth, field-proven insights into the causes of racemization during the activation step and to offer robust troubleshooting strategies to maintain the stereochemical integrity of your synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind racemization, providing the core knowledge needed to understand and prevent this critical side reaction.
Q1: What exactly is racemization in the context of peptide synthesis?
A: In peptide synthesis, all amino acids (except glycine) are chiral, with the L-configuration being the naturally occurring form. Racemization (or epimerization) is the undesirable conversion of the chiral L-amino acid into a mixture of both L- and D-enantiomers at its α-carbon.[1][2] This loss of stereochemical purity can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate and can drastically alter or eliminate the biological activity of the final peptide product.[3]
Q2: What is the primary chemical mechanism that causes racemization during the activation of Boc-amino acids?
A: The predominant mechanism for racemization of N-urethane-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][4][5] The process unfolds as follows:
-
Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive intermediate, such as an O-acylisourea.[2]
-
Oxazolone Formation: This highly reactive intermediate can undergo an intramolecular cyclization, where the carbonyl oxygen of the Boc protecting group attacks the activated carboxyl carbon. This ring-closure forms the planar, achiral oxazolone ring.[2][4]
-
Loss of Chirality: The proton at the α-carbon (C4) of the oxazolone is now highly acidic and can be easily abstracted by a base. This creates a symmetric, achiral enolate intermediate.[1][2]
-
Reprotonation: When this enolate is reprotonated, it can occur from either face of the planar ring, resulting in a mixture of both the original L- and the undesired D-amino acid configurations.[2]
Q3: Which amino acids are most susceptible to racemization?
A: While any amino acid can racemize under harsh conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[6]
-
Histidine: The imidazole side chain of histidine can act as an internal base, catalyzing the abstraction of the α-proton and promoting oxazolone formation.[7] Proper side-chain protection on the π-nitrogen of the imidazole ring (e.g., with Boc or BOM groups) is critical to suppress this effect.[6][7][8][9]
-
Cysteine: The electron-withdrawing nature of the thiol group (even when protected) can increase the acidity of the α-proton, making it easier to abstract.[10][11] The choice of S-protecting group significantly impacts the rate of racemization.[10][11][12]
Q4: How do racemization-suppressing additives like HOBt and HOAt work?
A: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are essential tools for minimizing racemization, especially when using carbodiimide coupling reagents.[6][13] They function by intercepting the highly reactive O-acylisourea intermediate before it can cyclize to form the problematic oxazolone.[13]
This interception forms a new active ester (an OBt or OAt ester). These active esters are more stable than the O-acylisourea but still sufficiently reactive to couple with the amine component.[1][14] By converting the transient, highly racemization-prone intermediate into a more stable, less racemization-prone one, these additives effectively safeguard the stereochemical integrity of the amino acid.[1][3] HOAt is generally considered more effective than HOBt at suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at the 7-position.[1][4]
Part 2: Troubleshooting Guide & Field Protocols
This section provides actionable solutions to common problems encountered in the lab, complete with step-by-step protocols and comparative data.
Problem: High levels of diastereomeric impurity detected by HPLC after a carbodiimide-mediated coupling (DCC/EDC).
Root Cause Analysis: This is a classic sign of significant racemization during the activation step. Carbodiimides alone generate highly reactive intermediates that rapidly form oxazolones.[2] The absence or insufficient use of a racemization suppressant is the most likely cause.
Solution Pathway:
-
Introduce an Additive: The immediate and most effective solution is to incorporate an additive like HOBt, HOAt, or a safer alternative like OxymaPure®.[3][4] The standard protocol is to use 1.1 equivalents of the carbodiimide and 1.0 equivalent of the additive relative to the carboxylic acid.
-
Control the Temperature: Perform the activation and coupling steps at 0°C. Lower temperatures slow down the rate of oxazolone formation more significantly than the rate of the desired coupling reaction.
-
Minimize Pre-activation Time: Avoid long pre-activation times where the activated amino acid sits in solution before the amine component is added.[11] For particularly sensitive amino acids, adding the carbodiimide to a mixture of the Boc-amino acid, amine component, and additive is the safest approach.
Table 1: Relative Racemization Risk of Common Coupling Conditions
| Coupling Reagent/Method | Additive | Relative Base Requirement | Typical Racemization Risk | Key Considerations |
| DCC or EDC | None | None | Very High | Not recommended for chiral amino acids without an additive. |
| DCC or EDC | HOBt / HOAt | None | Low | Industry standard for suppressing racemization with carbodiimides.[15] |
| HBTU / HATU | None (Built-in) | Tertiary Amine (e.g., DIPEA) | Low to Moderate | The required base can itself promote racemization.[11][16] |
| COMU | None (Built-in) | Tertiary Amine (e.g., DIPEA) | Low | Generally shows reduced epimerization compared to HBTU/HATU.[17] |
| Pre-formed Active Esters (e.g., Pfp) | None | None | Very Low | Excellent for sensitive residues but requires an extra synthesis step.[11] |
Protocol 1: Low-Racemization Coupling using EDC/HOBt
This protocol is designed for coupling a Boc-protected amino acid to a resin-bound peptide or another amino acid ester while minimizing racemization.
Materials:
-
Boc-Amino Acid (1.0 eq)
-
Resin-bound amine or Amino Acid Ester HCl (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, only if using an amine salt)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the Boc-Amino Acid and HOBt in anhydrous DMF.
-
If your amine component is a hydrochloride salt, add it to the mixture followed by one equivalent of DIPEA to neutralize the salt. If using a free amine (e.g., on a resin), add it directly.
-
Cool the reaction vessel to 0°C in an ice bath and stir for 10 minutes.
-
Add the EDC·HCl to the cold, stirring mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable method (e.g., Kaiser test for resin-bound amines).
-
Upon completion, proceed with standard workup or resin washing procedures.
Protocol 2: Verification of Stereochemical Purity by Chiral HPLC
Trust, but verify. After a critical coupling step, especially with a sensitive amino acid, it is prudent to confirm the stereochemical purity. This requires cleaving a small amount of peptide from the resin and analyzing it.
Procedure:
-
Sample Preparation:
-
Take a small sample of the peptide-resin (~10-20 mg).
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., Water/Acetonitrile mixture).
-
-
HPLC Analysis:
-
Method A (Direct Separation): Use a Chiral Stationary Phase (CSP) column designed for peptides. Macrocyclic glycopeptide-based CSPs are often effective for underivatized peptides.[18]
-
Column: Astec CHIROBIOTIC® T or similar.
-
Mobile Phase: A simple isocratic or gradient system of Methanol/Water or Acetonitrile/Water with a small amount of acid (e.g., 0.1% TFA) is a good starting point.
-
Detection: UV at 214 nm or 220 nm.
-
-
Method B (Indirect Separation): If a CSP is unavailable, you can hydrolyze the peptide and derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA). The resulting diastereomers can then be separated on a standard C18 reversed-phase column.[19]
-
-
Data Analysis: The L-L diastereomer (desired product) and the D-L diastereomer (racemized product) will appear as separate peaks. Integrate the peak areas to quantify the percentage of racemization. A level below 0.5% per coupling is generally considered excellent.[20]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pnas.org [pnas.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Naphthyl-Containing Peptides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for scientists, researchers, and drug development professionals working with naphthyl-modified peptides. The unique chemical properties of the naphthyl group—specifically its bulkiness and hydrophobicity—introduce a distinct set of challenges in mass spectrometry analysis. This guide provides in-depth troubleshooting advice, protocols, and expert insights in a practical question-and-answer format to help you navigate these complexities and achieve high-quality, reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the mass spectrometric analysis of peptides functionalized with naphthyl groups.
Section 1.1: Poor Signal Intensity & Ionization Challenges
Question: I am observing very low, unstable, or no signal for my naphthyl-peptide. What is the likely cause and how can I fix it?
Answer: This is the most prevalent issue and typically stems from the significant hydrophobicity imparted by the naphthyl moiety. This property can lead to several problems that suppress the electrospray ionization (ESI) process.
-
Causality 1: Poor Solubility & Aggregation. Naphthyl groups can induce peptide aggregation in standard aqueous/organic mobile phases (e.g., water/acetonitrile) through π-π stacking interactions.[1][2] Aggregates do not ionize efficiently and can precipitate in the ESI source, leading to signal loss. The peptide may also be poorly soluble to begin with.
-
Causality 2: Non-Specific Binding. Hydrophobic peptides are notoriously "sticky." They can adsorb to the surfaces of vials, pipette tips, and LC tubing, meaning a significant portion of your sample may never reach the mass spectrometer.[3][4]
-
Causality 3: Inefficient Ionization. The hydrophobicity can lead to the formation of non-volatile clusters or micelles in the ESI droplet, which hinders the release of charged gas-phase ions.
Troubleshooting Steps & Solutions:
-
Optimize Solvent Systems: For direct infusion or chromatography, standard reversed-phase solvents may be insufficient.
-
Protocol Insight: We have found that solvent systems capable of solvating highly hydrophobic species are effective. A recommended starting point is a mixture of chloroform, methanol, and water.[5] Formic acid (70-95%) or hexafluoroisopropanol (HFIP) can also be used to dissolve the sample initially before dilution into an MS-compatible solvent.[5]
-
Expert Tip: Always perform a visual check of your sample in the final injection solvent. If it appears cloudy or contains precipitate, the solubility is inadequate.
-
-
Incorporate MS-Compatible Surfactants: Low concentrations of certain surfactants can prevent aggregation and reduce surface adsorption without significantly suppressing the signal.
-
Recommendation: n-Dodecyl-β-D-maltoside (DDM) has been shown to maximize the recovery of hydrophobic peptides.[4][6] Adding 0.01% DDM to your sample diluent can dramatically improve signal intensity and stability.[6] Other options include acid-labile surfactants that can be cleaved before MS analysis.
-
-
Adjust Ion Source Parameters:
-
Increase Drying Gas Temperature & Flow: The increased hydrophobicity may require more energy for efficient desolvation. Incrementally increase the drying gas temperature (e.g., in 25°C steps) and flow rate to aid the evaporation of less volatile solvents.
-
Optimize Capillary Voltage: While a typical starting point is 3-4 kV, highly hydrophobic peptides may behave differently. Experiment with slightly lower or higher voltages to find the optimal setting for stable spray.[7]
-
-
Consider Alternative Ionization Techniques: If ESI fails, other methods may be more suitable.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often more tolerant of complex mixtures and different sample properties. Naphthalene-derived compounds themselves can even serve as MALDI matrices, which may be advantageous for ionizing naphthyl-containing analytes.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar molecules and may provide more efficient ionization for certain naphthyl-peptides.[7]
-
Section 1.2: Unexpected Mass Shifts & Adduct Formation
Question: My observed precursor mass is consistently higher than the calculated theoretical mass. What are these unexpected peaks?
Answer: Mass shifts are common in ESI-MS and are usually due to the formation of adducts, where the analyte ion associates with other ions present in the sample or mobile phase. Naphthyl-peptides can be particularly prone to certain types of adduction.
-
Causality 1: Alkali Metal Adducts. The electron-rich aromatic system of the naphthyl group can chelate cations. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous in lab glassware, reagents, and biological buffers. Their presence, even at trace levels, can lead to significant adduction, splitting the signal between the desired protonated molecule ([M+H]⁺) and various adducts.[9] This reduces the intensity of your target ion and complicates spectral interpretation.
-
Causality 2: Covalent Adducts. If your peptide was exposed to biological systems or certain reactive chemicals, the naphthyl group could have been metabolized or modified. Naphthalene can be metabolized to reactive species like epoxides and naphthoquinones, which readily form covalent adducts with nucleophilic amino acid residues such as cysteine, lysine, and histidine.[10][11][12][13]
Troubleshooting & Identification Strategy:
-
Identify the Mass Shift: Calculate the delta between your observed mass and the theoretical mass. This is the most crucial step in diagnosing the issue.
Common Adduct/Modification Monoisotopic Mass Shift (Da) Common Source Sodium Adduct [M-H+Na]⁺ +21.98194 Glassware, Buffers, Solvents Potassium Adduct [M-H+K]⁺ +37.95588 Glassware, Buffers, Solvents Naphthalene Epoxide Adduct +144.05751 Metabolic Activation Naphthoquinone Adduct +158.03678 Metabolic Activation Oxidation +15.99491 Sample Handling, Methionine/Tryptophan -
Minimize Salt Contamination:
-
Use high-purity, LC-MS grade solvents and additives.
-
Utilize polypropylene vials and pipette tips instead of glass to minimize leaching of alkali metals.[14]
-
If salts are unavoidable due to the sample matrix, perform a thorough desalting step using a C18 ZipTip or similar solid-phase extraction (SPE) method.[15]
-
-
Confirm Covalent Modifications with MS/MS: If you suspect a covalent adduct, fragmentation analysis is key.
-
Fragment Ion Shifts: A covalent modification will cause a mass shift in any fragment ion that retains the modification. For example, if a naphthoquinone (+158.04 Da) is attached to a lysine residue, both the b-ions and y-ions containing that lysine will be shifted by +158.04 Da.[10][16] This pattern confirms the presence and can help localize the site of the modification.
-
Database Searching: Use a search algorithm that allows for variable modifications. Include the suspected mass shifts in your search parameters to see if the algorithm can confidently assign spectra to the modified peptide.[17]
-
Section 1.3: Atypical Fragmentation & Sequencing Issues
Question: My MS/MS spectra for the naphthyl-peptide are dominated by non-sequence ions or show poor sequence coverage around the modification site. Why is this happening?
Answer: The stable and bulky naphthyl group can significantly influence how a peptide fragments under collision-induced dissociation (CID).
-
Causality 1: Charge Sequestration. The aromatic π-system of the naphthyl group can sequester the protonating charge. In CID, fragmentation is often directed by the location of the charge (the "mobile proton" model).[18] If the charge is localized on the naphthyl group, it is not available to induce cleavage along the peptide backbone, resulting in poor fragmentation and low sequence coverage.
-
Causality 2: Steric Hindrance. The sheer size of the naphthyl group can sterically hinder the conformational changes required for certain backbone cleavages to occur, particularly at adjacent amide bonds.
-
Causality 3: Alternative Fragmentation Channels. Instead of backbone cleavage, the collision energy may be dissipated by fragmenting the naphthyl group itself or by neutral losses, leading to complex spectra that are difficult to interpret with standard sequencing algorithms.[19]
Strategies for Improving Fragmentation:
-
Optimize Collision Energy: Perform a collision energy ramp or stepwise optimization. Sometimes, using lower energy can favor backbone fragmentation by minimizing fragmentation of the stable naphthyl ring. Conversely, higher energy might be needed to overcome the stability of the modified peptide.
-
Utilize Alternative Fragmentation Methods: If available, alternative fragmentation techniques that do not rely on the mobile proton model can be highly effective.
-
Electron-Transfer Dissociation (ETD): ETD is an excellent choice for peptides with stable modifications. It induces fragmentation by transferring an electron, which causes cleavage of the peptide backbone N-Cα bond, producing c- and z-type ions. This process is less dependent on charge location and often leaves labile and bulky modifications intact on the fragment ions, providing excellent sequence coverage across the modification site.[20]
-
Infrared Multiphoton Dissociation (IRMPD): This "slow-heating" method can sometimes access different fragmentation pathways than CID and may improve sequence coverage.[18][21]
-
-
Manual Spectral Interpretation: Be prepared to manually inspect the spectra. Look for the characteristic mass of the naphthyl group (or modified naphthyl group) as a neutral loss. Also, look for pairs of peaks separated by the mass of an amino acid, which can help you manually "walk" the sequence.
Part 2: Experimental Protocols & Visualization
Workflow 1: Troubleshooting Poor Signal Intensity
This decision tree guides the user through a logical process to diagnose and solve issues related to low or absent signal for naphthyl-peptides.
Caption: Troubleshooting workflow for low signal intensity of naphthyl-peptides.
Diagram 2: Influence of Naphthyl Group on Peptide Fragmentation (CID)
This diagram illustrates how a bulky, charge-sequestering naphthyl group can alter CID fragmentation patterns compared to an unmodified peptide.
Caption: Model of altered fragmentation due to charge sequestration by a naphthyl group.
Protocol 1: Sample Preparation for Hydrophobic Naphthyl-Peptides
This protocol is designed to maximize recovery and ensure good data quality for hydrophobic peptides containing naphthyl groups.
Objective: To prepare a naphthyl-peptide sample for LC-MS analysis while minimizing loss due to adsorption and aggregation.
Materials:
-
Naphthyl-peptide sample (lyophilized powder)
-
Low-adsorption polypropylene microcentrifuge tubes
-
Solvent A: 95% Formic Acid (LC-MS Grade)
-
Solvent B: n-Dodecyl-β-D-maltoside (DDM), 1% stock in LC-MS water
-
Solvent C: Acetonitrile (LC-MS Grade)
-
Solvent D: Water (LC-MS Grade)
-
Solvent E: 0.1% Formic Acid in Water (LC-MS Grade)
Procedure:
-
Initial Solubilization (The "Power Solvent" Step):
-
Rationale: A strong, denaturing solvent is required to break up any pre-existing aggregates and fully solvate the hydrophobic peptide.
-
Add a small volume of Solvent A (95% Formic Acid) to the lyophilized peptide to create a concentrated stock solution. Vortex thoroughly for 1-2 minutes. Visually inspect to ensure complete dissolution.
-
-
Dilution and Surfactant Addition:
-
Rationale: The concentrated stock is now diluted into an MS-friendly solvent containing a surfactant to prevent re-aggregation and surface adsorption.[4][6]
-
In a new low-adsorption tube, prepare your final injection solvent. For a standard reversed-phase analysis, this might be 95% Solvent D, 5% Solvent C.
-
Add Solvent B (1% DDM stock) to the final injection solvent to achieve a final DDM concentration of 0.01% . For example, add 1 µL of 1% DDM stock to 99 µL of your solvent.
-
Vortex the final solvent mixture.
-
-
Final Sample Preparation:
-
Rationale: A final dilution of the peptide stock into the surfactant-containing buffer prepares the sample for injection at the desired concentration.
-
Carefully add a small aliquot of the peptide stock from Step 1 into the final solvent from Step 2. The final concentration will depend on your instrument's sensitivity, but a starting point of 1-10 pmol/µL is common.
-
Crucially, ensure the final concentration of formic acid from the stock solution is low enough not to interfere with chromatography (typically <1%).
-
Vortex the final sample immediately and thoroughly.
-
-
Analysis:
-
Transfer the sample to a low-adsorption autosampler vial.
-
Proceed with LC-MS analysis. Ensure your mobile phases are standard (e.g., Water + 0.1% FA and Acetonitrile + 0.1% FA) as the surfactant in the sample itself is sufficient to maintain solubility during the run.
-
References
- 1. Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Naphthalene Adduct Binding Sites in Model Proteins by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | PLOS One [journals.plos.org]
- 17. Identification of related peptides through the analysis of fragment ion mass shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [soar.wichita.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Separation of (R)- and (S)-3-Amino-4-(2-naphthyl)-butyric Acid
Introduction: The Significance of Stereoisomerism in Drug Development
3-Amino-4-(2-naphthyl)-butyric acid is a β-amino acid derivative whose chiral identity is paramount in its application, particularly in pharmaceutical research and peptide synthesis.[1][2] Like many bioactive molecules, its enantiomers—(R) and (S)—can exhibit markedly different pharmacological and toxicological profiles. The (R)-enantiomer, for instance, is a key building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[3] Conversely, the (S)-enantiomer is also explored for its potential to modulate neurotransmitter systems.[4][5] Consequently, the ability to resolve the racemic mixture into its constituent, enantiomerically pure forms is not merely an academic exercise but a critical step in drug development and biochemical research.
This guide provides an in-depth comparison of the primary methodologies for the chiral separation of 3-Amino-4-(2-naphthyl)-butyric acid enantiomers. We will delve into the mechanistic principles, comparative performance, and detailed protocols of leading techniques, offering researchers the critical insights needed to select and implement the most effective strategy for their specific objectives.
Comparative Analysis of Chiral Separation Methodologies
The choice of a separation technique is governed by a balance of factors including scale, required purity, cost, and available instrumentation. Here, we compare the three most prevalent methods: High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of analytical and preparative enantioseparation due to its high resolving power and direct analysis capabilities. The separation is achieved through differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).
-
Mechanistic Principle : The CSP creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs due to steric and electronic factors, leading to different retention times and, thus, separation. For zwitterionic molecules like β-amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin), cinchona alkaloids (zwitterionic ion-exchangers), or ligand-exchange are particularly effective.[6][7] These phases offer multiple interaction points—ionic, hydrogen bonding, and π-π stacking with the naphthyl group—enhancing chiral recognition.
-
Expertise & Experience : The success of a chiral HPLC separation is critically dependent on method development. The choice of mobile phase (composition, pH, and additives) can dramatically alter selectivity. For instance, in reversed-phase or polar organic modes, adjusting the concentration of an acidic modifier like formic acid can optimize the ionization state of the amino acid, which is crucial for interaction with teicoplanin-based CSPs.
-
Trustworthiness : HPLC methods are self-validating through system suitability parameters such as resolution (Rs), selectivity (α), and repeatability. A resolution value >1.5 is the gold standard, indicating baseline separation and ensuring accurate quantification of enantiomeric excess (e.e.).
Enzymatic Resolution
This technique leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. It is a powerful method, especially for large-scale synthesis, aligning with the principles of green chemistry.
-
Mechanistic Principle : An enzyme, such as a lipase or protease, selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic mixture.[8] This transforms the reactive enantiomer into a new compound, which can be easily separated from the unreacted enantiomer by standard techniques like extraction or chromatography. A more advanced approach, Dynamic Kinetic Resolution (DKR), incorporates a catalyst that racemizes the unreacted enantiomer in situ, theoretically enabling a 100% yield of the desired product.[9]
-
Expertise & Experience : The choice of enzyme and reaction conditions is critical. For 3-Amino-4-(2-naphthyl)-butyric acid, a lipase like Candida antarctica Lipase B (CALB) could be employed to selectively acylate the amino group of one enantiomer.[8] The solvent, acyl donor, and temperature must be optimized to maximize both reaction rate and enantioselectivity.
-
Trustworthiness : The method's validity is confirmed by measuring the enantiomeric excess of both the unreacted substrate and the product. A highly selective process will yield both compounds with very high e.e. values.
Diastereomeric Crystallization
As one of the oldest and most industrially applied methods, diastereomeric crystallization is a robust technique for large-scale enantiomeric purification.[10]
-
Mechanistic Principle : The racemic amino acid is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form a pair of diastereomeric salts.[] These diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent system. Through fractional crystallization, one diastereomer preferentially precipitates from the solution and can be isolated. The chiral resolving agent is then cleaved to yield the pure enantiomer.
-
Expertise & Experience : The art of this method lies in selecting the right resolving agent and crystallization solvent. This often requires empirical screening. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve a high yield and purity in a single crystallization step. The rate of cooling and agitation are also critical parameters that control crystal growth and purity.
-
Trustworthiness : The purity of the isolated enantiomer is verified by measuring its specific rotation and by a primary analytical method like chiral HPLC. The process is validated when the desired enantiomeric purity is consistently achieved.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each methodology, providing a framework for selecting the most appropriate technique.
| Feature | Chiral HPLC | Enzymatic Resolution | Diastereomeric Crystallization |
| Principle | Differential interaction with a Chiral Stationary Phase | Enantioselective enzymatic reaction | Formation and separation of diastereomers |
| Typical Purity (e.e.) | >99% | >95% (often >99%) | 90% to >99% (can be improved by recrystallization) |
| Theoretical Max Yield | ~100% (preparative) | 50% (Kinetic) or 100% (Dynamic Kinetic) | 50% per cycle (without racemization) |
| Scalability | mg to kg (preparative) | g to multi-ton scale | kg to multi-ton scale |
| Primary Advantage | Direct analysis, high resolution | High selectivity, "green" process | Cost-effective for large scale |
| Primary Disadvantage | High cost of CSPs | Substrate-specific, requires process development | Labor-intensive, resolving agent required |
Experimental Protocols & Workflows
Workflow for Method Selection
The selection of an appropriate chiral separation method is a critical decision. The following diagram outlines a logical workflow for this process.
Caption: Decision workflow for selecting a chiral separation method.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This protocol describes a direct method using a macrocyclic glycopeptide-based CSP, which is highly effective for underivatized amino acids.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v)
-
Sample: Racemic 3-Amino-4-(2-naphthyl)-butyric acid dissolved in mobile phase (0.1 mg/mL)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the naphthyl chromophore)
-
Injection Volume: 10 µL
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Identify the (R) and (S) enantiomers by injecting standards of known configuration, if available.
-
Calculate the resolution (Rs) between the two peaks to confirm separation quality. An Rs value ≥ 1.5 indicates baseline separation.
4. Causality Behind Choices:
-
CSP Choice : A teicoplanin-based CSP (CHIROBIOTIC T) is selected because its complex structure provides multiple chiral recognition mechanisms (ionic, hydrogen bonding, π-π interactions) necessary for resolving zwitterionic amino acids.
-
Mobile Phase : The methanol/water mixture provides solubility, while the formic acid ensures the amino group is protonated and the carboxylic acid group is in a suitable state for ionic interactions with the CSP.
Caption: Mechanism of HPLC separation on a Chiral Stationary Phase (CSP).
Protocol 2: Indirect Enantioseparation via Chiral Derivatization (Marfey's Method)
When a chiral column is unavailable or separation is difficult, indirect methods are invaluable. This involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[12]
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or DAD detector
-
Achiral Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Derivatizing Agent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)
-
Reagents: Acetone, 1 M Sodium Bicarbonate, 2 M HCl
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Derivatization Procedure:
-
Dissolve ~50 nmol of the racemic amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour, protected from light.
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen and dilute the remaining aqueous sample with the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm (due to the dinitrophenyl group from the reagent)
4. Causality Behind Choices:
-
Derivatization : Marfey's reagent (L-FDAA) reacts with the primary amine of both the (R) and (S) enantiomers to form stable L-D and L-L diastereomers. These diastereomers have different three-dimensional structures and hydrophobicities, allowing them to be separated on a standard C18 column.[12]
-
Detection : The dinitrophenyl chromophore introduced by the reagent is a strong UV absorber at 340 nm, providing high sensitivity for detection.[12]
Caption: Workflow for indirect chiral separation via diastereomer formation.
Conclusion
The chiral separation of 3-Amino-4-(2-naphthyl)-butyric acid is a critical process with multiple viable pathways. For rapid analytical assessment of enantiomeric purity, Chiral HPLC on a suitable CSP is the method of choice due to its high resolution and direct nature. For larger, preparative-scale work where development time is available, Enzymatic Resolution offers an elegant and environmentally benign route with the potential for very high yields. Finally, for robust, industrial-scale production, Diastereomeric Crystallization remains a proven and cost-effective, albeit often more empirical, technique. The optimal method is ultimately dictated by the specific project goals, balancing the need for purity, scale, cost, and speed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
Navigating the Synthesis of Naphthylalanine Peptides: A Comparative Guide to Boc and Fmoc Strategies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like naphthylalanine (Nal) into peptide sequences is a powerful strategy for modulating their pharmacological properties. The bulky, hydrophobic nature of the naphthyl group can enhance receptor binding affinity, increase metabolic stability, and influence peptide conformation.[1][2] However, the very properties that make naphthylalanine a valuable tool also present significant challenges during solid-phase peptide synthesis (SPPS). The choice between the two dominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—becomes a critical decision that profoundly impacts the success of the synthesis.
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing naphthylalanine. We will delve into the fundamental chemical principles of each approach, provide detailed experimental protocols, and present comparative data to inform your selection of the optimal strategy for your research needs.
The Core Distinction: A Tale of Two Chemistries
The primary difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes.[3] Orthogonality in this context refers to the ability to remove different classes of protecting groups under distinct chemical conditions, allowing for selective deprotection and modification.[]
-
The Boc/Bzl Strategy: This "classic" approach relies on acid-labile protecting groups. The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based, Bzl) and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1][5]
-
The Fmoc/tBu Strategy: This has become the more prevalent method due to its milder conditions.[6] The Nα-Fmoc group is base-labile and is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The side-chain protecting groups (typically tert-butyl, tBu-based) and the resin linker are acid-labile and are removed in the final step with a TFA "cocktail".[6]
This fundamental difference in deprotection chemistry has significant implications for the synthesis of challenging peptides, particularly those containing bulky and hydrophobic residues like naphthylalanine.
Head-to-Head Comparison: Boc vs. Fmoc for Naphthylalanine Peptides
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality for Naphthylalanine Peptides |
| Nα-Deprotection | 50% TFA in Dichloromethane (DCM)[1] | 20% Piperidine in DMF[7] | The repetitive acid treatment in Boc chemistry can help to disrupt peptide aggregation, which is a common problem with hydrophobic sequences containing Nal. The neutral conditions of Fmoc deprotection can sometimes exacerbate aggregation issues.[8] |
| Side-Chain Protection | Acid-labile (e.g., Benzyl ethers/esters) | Acid-labile (e.g., t-Butyl ethers/esters) | Both strategies utilize acid-labile side-chain protection, offering a similar approach in this regard. |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Moderate acid (e.g., TFA cocktail)[6] | The use of highly corrosive and hazardous HF in the Boc strategy requires specialized equipment. The milder TFA cleavage in the Fmoc strategy is a significant advantage in terms of safety and convenience.[8] |
| Orthogonality | Quasi-orthogonal (based on acid lability)[9] | Fully orthogonal (base vs. acid)[3] | The true orthogonality of the Fmoc strategy allows for more flexible on-resin modifications, such as side-chain cyclization or labeling, without affecting the Nα-protection.[3] |
| Aggregation | Less prone due to protonation during deprotection[10] | More prone due to neutral peptide-resin state[8] | For hydrophobic Nal-containing peptides, the protonated state of the peptide chain after Boc deprotection can improve solvation and reduce inter-chain aggregation, leading to more efficient coupling.[10] |
| Side Reactions | t-butyl cation formation can lead to alkylation of sensitive residues (e.g., Trp, Met).[3] | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[11] | The bulky naphthyl group itself does not typically participate in side reactions, but its steric hindrance can slow down coupling and deprotection, potentially increasing the likelihood of other sequence-dependent side reactions. |
| Cost | Boc-amino acids are generally less expensive.[10] | Fmoc-amino acids can be more expensive.[10] | Cost can be a factor, especially for large-scale synthesis. |
Experimental Workflows: Synthesizing a Model Naphthylalanine Peptide
To provide a practical comparison, we will outline the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂ , using both Boc and Fmoc strategies. The D-isomer of naphthylalanine is often used to enhance stability against enzymatic degradation.[12]
Model Peptide Synthesis Workflow
Caption: Comparative workflow for Boc vs. Fmoc SPPS.
Detailed Protocol: Fmoc-SPPS of Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂
This protocol is adapted for manual synthesis on a 0.1 mmol scale.[12]
-
Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes and drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (General Cycle for Fmoc-D-Nal-OH):
-
In a separate vial, dissolve 4 equivalents of Fmoc-D-Nal-OH (e.g., 0.4 mmol) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid solution.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate for 2 hours at room temperature. Due to the steric hindrance of the naphthyl group, a double coupling is recommended. After the initial coupling, drain, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.[12]
-
A Kaiser test should be performed to confirm complete coupling.
-
-
Fmoc Deprotection:
-
Follow the procedure in step 2.
-
-
Chain Elongation:
-
Repeat the coupling (step 3) and deprotection (step 4) cycles for Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(tBu)-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
-
Cleavage and Final Deprotection:
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Add the cocktail to the dried resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the expected molecular weight (for the model peptide, expected [M+H]⁺ = 642.29).[12]
-
Detailed Protocol: Boc-SPPS of Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂
This protocol outlines the manual synthesis on a 0.1 mmol scale using MBHA resin.
-
Resin Preparation:
-
Swell MBHA resin (0.1 mmol) in DCM for 1 hour, then drain.
-
-
First Amino Acid Coupling (Boc-D-Nal-OH):
-
In a reaction vessel, combine the resin, Boc-D-Nal-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and agitate for 2 hours.
-
Wash with DMF, then DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes, drain.
-
Treat again with 50% TFA in DCM for 20 minutes.[1]
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DCM (3 times) to neutralize the ammonium salt.
-
Wash with DCM (3 times).
-
-
Chain Elongation:
-
Repeat the coupling (step 2), deprotection (step 3), and neutralization (step 4) cycles for Boc-Phe-OH, Boc-Gly-OH (twice), and Boc-Tyr(2-Br-Z)-OH.
-
-
N-terminal Acetylation:
-
Follow the procedure as in the Fmoc protocol (step 6).
-
-
Cleavage and Final Deprotection:
-
This step requires a specialized HF cleavage apparatus.
-
Treat the dried peptide-resin with anhydrous HF containing a scavenger such as anisole (~10% v/v) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide/resin mixture with cold diethyl ether.
-
-
Extraction, Purification, and Analysis:
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the crude peptide.
-
Purify and analyze as in the Fmoc protocol.
-
Quantitative Data & Performance Comparison
Below is a table summarizing representative data for the synthesis of a challenging hydrophobic peptide, demonstrating the potential outcomes of each strategy.
| Parameter | Boc Strategy (Representative) | Fmoc Strategy (Representative) |
| Crude Purity (RP-HPLC) | Often higher for hydrophobic sequences | Can be lower due to aggregation |
| Overall Yield | Can be higher for difficult sequences | Potentially lower without optimization |
| Major Side Products | Alkylated peptides | Deletion sequences, aspartimide formation |
Note: These are generalized observations. Actual results are highly sequence-dependent and can be significantly improved with optimized protocols, such as the use of pseudoprolines or microwave assistance in Fmoc-SPPS.[10]
Making the Right Choice: A Decision Framework
The selection between Boc and Fmoc strategies for synthesizing naphthylalanine-containing peptides is not a one-size-fits-all decision. It requires a careful consideration of the specific peptide sequence, the available laboratory infrastructure, and the overall goals of the project.
Caption: Decision framework for choosing a synthesis strategy.
Choose the Boc strategy if:
-
The peptide sequence is long, highly hydrophobic, and known to be prone to aggregation.[8]
-
You have access to and are experienced with using an HF cleavage apparatus.[5]
-
Cost of reagents is a primary concern.
Choose the Fmoc strategy if:
-
You are synthesizing peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[6]
-
You require the flexibility of a fully orthogonal protection scheme for on-resin modifications.[3]
-
Safety and convenience are paramount, and you wish to avoid the use of HF.[8]
-
The peptide is of moderate length and hydrophobicity. For more challenging sequences, be prepared to employ optimized protocols like microwave-assisted synthesis or the incorporation of pseudoproline dipeptides to mitigate aggregation.[10]
References
- 1. chempep.com [chempep.com]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
An Objective Comparison and Guide to Experimental Verification
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are not just a matter of quality control; they are the foundation of reproducible and reliable results. Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a critical non-canonical β-amino acid building block used in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with enhanced stability and activity.[1][2] Its unique naphthyl side-chain allows for the introduction of a large, hydrophobic moiety, which can be pivotal for modulating interactions with biological targets.[3]
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will deconstruct the key analytical parameters, offer a comparative look at typical supplier specifications, and provide detailed, field-tested protocols for verifying these claims in your own laboratory.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is the primary assurance of quality from a supplier. However, understanding the significance of each parameter is crucial for the end-user. Below is a breakdown of the essential tests for this compound.
A typical CoA will include the following key information:
-
Product Name: this compound
-
CAS Number: 219297-10-6
-
Molecular Formula: C₁₉H₂₃NO₄[4]
-
Molecular Weight: 329.4 g/mol [4]
-
Lot/Batch Number: A unique identifier for traceability.
Table 1: Comparative Analysis of Typical Supplier Specifications
This table summarizes the typical quality control specifications from major chemical suppliers. While specifications are often similar, acceptable ranges can vary, impacting experimental outcomes.
| Parameter | Specification Range (Typical) | Significance & Scientific Rationale |
| Appearance | White to Off-White Powder | A visual check for gross contamination or degradation. Any significant deviation (e.g., yellow, brown) warrants further investigation. |
| Purity (by HPLC) | ≥97.0% to ≥98.0% | Quantifies the percentage of the target compound. Impurities can lead to side reactions in peptide synthesis or introduce unknown variables in biological assays.[5] |
| Enantiomeric Purity (ee) | ≥99.0% | For chiral compounds, this is critical. The presence of the (S)-enantiomer can lead to diastereomeric impurities in the final peptide, affecting its 3D structure and biological activity. |
| ¹H NMR | Conforms to Structure | Confirms the chemical identity and structural integrity of the molecule. Key proton signals for the Boc group, naphthyl ring, and backbone must be present and correctly shifted. |
| Mass Spectrometry (MS) | Conforms to Molecular Weight | Verifies the molecular weight of the compound, confirming the correct elemental composition. Typically reported as [M+H]⁺ or [M-H]⁻. |
| Optical Rotation | Specific range (e.g., [a]D²⁵ = +11 ± 2º) | A macroscopic measure of chirality. The sign and magnitude of rotation confirm the correct enantiomer is present.[4] |
| Residual Solvents | ≤ specified limit (e.g., <0.5%) | Solvents from the synthesis and purification process can be toxic to cells or interfere with subsequent chemical reactions. |
In-Depth Experimental Verification Protocols
Trust, but verify. While a CoA is an essential document, independent verification of critical parameters for a new batch or supplier is a cornerstone of good scientific practice. The following protocols are grounded in authoritative standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[6][7]
Workflow for Incoming Material Verification
The following diagram illustrates a logical workflow for the quality control verification of a newly received batch of this compound.
Protocol 2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the chemical purity based on principles outlined in USP General Chapter <621> Chromatography.[8][9]
-
Objective: To separate and quantify the main compound from any process-related impurities or degradation products.
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
System Suitability: Before running the sample, inject a standard solution to ensure the system is performing correctly. Tailing factor for the main peak should be between 0.8 and 1.5.[8]
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
-
Causality: The C18 stationary phase separates molecules based on hydrophobicity. The naphthyl group makes this compound highly hydrophobic, requiring a significant percentage of organic solvent (Acetonitrile) to elute. The gradient method ensures that both early-eluting polar impurities and late-eluting hydrophobic impurities are effectively separated from the main peak. TFA is used as an ion-pairing agent to improve peak shape.
Protocol 2.2: Enantiomeric Purity by Chiral HPLC
The biological activity of peptides is dictated by their precise three-dimensional structure, making the stereochemical purity of each building block paramount.[10]
-
Objective: To separate and quantify the desired (R)-enantiomer from the undesired (S)-enantiomer.
-
Instrumentation: HPLC system with UV detector, Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like CHIROBIOTIC T).[11]
-
Reagents:
-
Mobile Phase: Isocratic mixture, typically Hexane/Isopropanol/TFA. A common starting point is 80:20 (Hexane:Isopropanol) with 0.1% TFA.
-
Sample Diluent: Mobile Phase.
-
-
Procedure:
-
Sample Preparation: Prepare a sample at ~1 mg/mL in the mobile phase. Also, prepare a "racemic" standard if available, or induce racemization on a small amount of material to confirm peak identity.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (for better sensitivity of the naphthyl group)
-
Injection Volume: 10 µL
-
-
Method Development: The exact mobile phase composition may require optimization to achieve baseline resolution (Rs > 1.5) between the two enantiomers.[12] Adjusting the percentage of the alcohol modifier (isopropanol) is the most common optimization step.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100, where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.
-
-
Causality: Chiral stationary phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, enabling their separation.
Comparison with Alternative Building Blocks
The choice of a non-canonical amino acid is a critical decision in peptidomimetic design.[13] this compound is one of many tools available to the medicinal chemist. Its performance can be compared to other alternatives based on the desired structural or functional outcome.
Table 2: Comparison of Non-Canonical Amino Acid Building Blocks
| Building Block | Key Structural Feature | Primary Application/Effect | Relative Performance Considerations |
| This compound | Large, hydrophobic naphthyl side-chain on a β-amino acid backbone. | Increases hydrophobicity, promotes π-stacking interactions, induces specific secondary structures (foldamers), enhances proteolytic resistance.[3] | Excellent for targeting hydrophobic pockets in proteins. The β-amino acid backbone inherently resists degradation by many common proteases. |
| Boc-(R)-3-Amino-4-(phenyl)-butyric acid | Phenyl side-chain. | A less bulky hydrophobic group compared to naphthyl. Also promotes proteolytic resistance. | Provides a more conservative hydrophobic modification. May be preferred where the larger naphthyl group causes steric hindrance. |
| Boc-D-Proline | Constrained cyclic side-chain (D-enantiomer). | Induces β-turns in a peptide sequence.[3] The D-configuration provides proteolytic stability. | Ideal for mimicking or stabilizing turn structures in a peptide's native conformation. Less about side-chain interaction and more about backbone geometry. |
| Boc-α-aminoisobutyric acid (Aib) | Gem-dimethyl substitution at the α-carbon. | Strongly promotes helical secondary structures and provides steric shielding to the adjacent peptide bonds, increasing stability. | Used to rigidly constrain a peptide into a helical conformation. Lacks a diverse side-chain for specific target interactions. |
The selection of this compound is therefore a strategic choice when the goal is to introduce a large, rigid, and hydrophobic moiety to enhance binding affinity through hydrophobic or π-stacking interactions, while simultaneously improving the stability of the peptide backbone.[14]
Conclusion
The Certificate of Analysis for a critical raw material like this compound is more than a formality; it is an essential piece of scientific data. For drug development professionals, the ability to critically evaluate this document, compare it against established standards, and perform independent verification is non-negotiable. By understanding the causality behind each analytical test and possessing robust protocols for their execution, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 6. usp.org [usp.org]
- 7. database.ich.org [database.ich.org]
- 8. Chromatography [usp.org]
- 9. bioglobax.com [bioglobax.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthetic Peptides by Analytical HPLC and its Alternatives
For researchers, scientists, and professionals in drug development, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock of reliable experimental data and therapeutic safety. Even minute impurities can drastically alter a peptide's biological activity, immunogenicity, and stability, leading to misleading research outcomes and potential adverse effects in clinical applications. This guide provides an in-depth comparison of the analytical techniques used to assess the purity of synthetic peptides, with a primary focus on the industry's gold standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, compare RP-HPLC with orthogonal methods like Mass Spectrometry (MS) and Capillary Electrophoresis (CE), and provide the technical data and protocols necessary to make informed decisions in your own laboratory.
The Imperative of Purity in Synthetic Peptides
Synthetic peptides are manufactured through a stepwise process of adding amino acids to a growing chain, most commonly via Solid-Phase Peptide Synthesis (SPPS). Despite high coupling efficiencies, the cumulative nature of this process can lead to a variety of impurities.[1] These can be broadly categorized as:
-
Process-related impurities: These arise directly from the synthesis process and include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), truncated sequences, and incompletely deprotected peptides.[1]
-
Product-related impurities: These are modifications of the target peptide that can occur during synthesis or storage, such as oxidation, deamidation, and aggregation.[2][3]
The presence of these impurities can have significant consequences, impacting everything from basic research to clinical trials. Therefore, robust analytical methods are essential to ensure the identity, purity, and quality of synthetic peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard
RP-HPLC is the most widely used technique for the purity analysis of synthetic peptides due to its high resolution, reproducibility, and sensitivity.[1][4] The separation principle is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically a C18-modified silica) and a polar mobile phase.
The "Why" Behind the Method: Key Parameters in RP-HPLC
The effectiveness of an RP-HPLC separation hinges on the careful selection of several key parameters:
-
Stationary Phase (Column): C18 columns are the workhorse for peptide analysis. The long alkyl chains provide sufficient hydrophobicity to retain a wide range of peptides. The choice of pore size is also critical; wide-pore columns (e.g., 300 Å) are preferred for larger peptides to ensure efficient mass transfer.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides. The choice of ion-pairing agent in the mobile phase is crucial. Trifluoroacetic acid (TFA) is commonly used as it sharpens peaks and improves resolution by forming ion pairs with the positively charged residues of the peptide.[4] However, TFA can suppress the signal in mass spectrometry.[2] Formic acid (FA) is a more MS-friendly alternative, though it may offer slightly lower resolution.[2]
-
Detection: UV detection at 210-230 nm is the most common method for quantifying peptide purity.[5] This wavelength range corresponds to the absorbance of the peptide backbone, providing a relatively uniform response regardless of the amino acid composition.
A Typical RP-HPLC Workflow
The following diagram illustrates a typical workflow for peptide purity analysis by RP-HPLC:
Caption: Workflow for peptide purity analysis by RP-HPLC.
Orthogonal and Complementary Techniques: A Comparative Overview
While RP-HPLC is a powerful tool, relying on a single analytical method can be misleading. Regulatory bodies like the FDA and international guidelines such as ICH Q6B recommend the use of orthogonal methods—techniques that separate molecules based on different physicochemical principles—to gain a more complete picture of a peptide's purity profile.[1][5]
Here, we compare RP-HPLC with two other powerful techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE).
| Feature | RP-HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Separation Principle | Hydrophobicity | Hydrophobicity (LC) and mass-to-charge ratio (MS) | Charge-to-size ratio |
| Primary Application | Purity quantification | Impurity identification and quantification | Orthogonal purity assessment, analysis of charged species |
| Advantages | - High resolution and reproducibility- Robust and widely available- Excellent for quantification | - Provides molecular weight information for impurity identification- High sensitivity and specificity- Can detect co-eluting impurities | - High separation efficiency- Low sample and reagent consumption- Orthogonal to RP-HPLC |
| Limitations | - Does not provide structural information on impurities- Co-eluting impurities can lead to overestimation of purity | - Can be less quantitative than UV detection- Ion suppression effects can impact sensitivity- Higher instrument cost and complexity | - Lower loading capacity- Can be sensitive to matrix effects- Reproducibility can be more challenging than HPLC |
Deep Dive into the Alternatives
Liquid Chromatography-Mass Spectrometry (LC-MS): Beyond Purity to Identity
LC-MS is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. This combination is exceptionally powerful for peptide analysis, as it not only provides a purity value but also confirms the identity of the main peak and provides molecular weight information for each impurity.[6][7] This is invaluable for identifying process-related and degradation products.
For example, in the analysis of a synthetic peptide, an impurity peak with a mass difference of +16 Da compared to the main peptide would strongly suggest an oxidation event. Similarly, a mass difference of +1 Da can indicate deamidation.[2]
The following diagram illustrates the workflow for impurity identification using LC-MS:
Caption: Workflow for peptide impurity identification by LC-MS.
Capillary Electrophoresis (CE): An Orthogonal Approach
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size.[8] This separation mechanism is fundamentally different from RP-HPLC, making CE an excellent orthogonal technique for purity analysis.[9][10] It is particularly adept at separating species with subtle charge differences, such as deamidation products.
CE offers very high separation efficiency and requires minimal sample and reagent volumes.[8] However, it generally has a lower loading capacity than HPLC and can be more sensitive to the sample matrix.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical application of these techniques, let's consider the analysis of a synthetic peptide, Bivalirudin, a 20-amino acid anticoagulant.
RP-HPLC Analysis of Bivalirudin
A typical RP-HPLC chromatogram of a Bivalirudin sample is shown below. The purity is calculated based on the relative area of the main peak.
(Note: The following is a representative chromatogram for illustrative purposes.)
Figure 1: Representative RP-HPLC Chromatogram of Bivalirudin
In this example, the purity would be calculated as: Purity (%) = (Area of Bivalirudin Peak / Total Area of All Peaks) x 100
LC-MS Analysis of Bivalirudin Impurities
An LC-MS analysis of the same Bivalirudin sample can reveal the identities of the impurity peaks observed in the HPLC chromatogram. For instance, a common impurity is the deamidated form of Bivalirudin, which would show a mass increase of approximately 1 Da.[2] Another potential impurity could be a deletion sequence, for example, missing a glycine residue, which would result in a mass decrease of 57 Da.
Table 1: Example of Impurity Identification in Bivalirudin by LC-MS
| Peak | Retention Time (min) | Observed Mass (Da) | Mass Difference (Da) | Putative Identification |
| Bivalirudin | 15.2 | 2179.0 | - | Target Peptide |
| Impurity 1 | 14.8 | 2180.0 | +1 | Deamidated Bivalirudin |
| Impurity 2 | 13.5 | 2122.0 | -57 | Deletion of Glycine |
Capillary Electrophoresis of Bivalirudin
A capillary electropherogram of the Bivalirudin sample would provide an orthogonal assessment of its purity. Due to its different separation principle, CE might resolve impurities that co-elute with the main peak in RP-HPLC.
(Note: The following is a representative electropherogram for illustrative purposes.)
Figure 2: Representative Capillary Electropherogram of Bivalirudin
Experimental Protocols
To ensure the integrity and reproducibility of your results, it is crucial to follow well-defined experimental protocols.
Protocol 1: RP-HPLC Purity Assessment of a Synthetic Peptide
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm, 300 Å
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: LC-MS Impurity Identification
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, but use 0.1% formic acid in place of TFA for both mobile phases.
2. LC-MS Conditions:
-
Use the same LC conditions as in the RP-HPLC protocol, but with the formic acid-based mobile phases.
-
Mass Spectrometer: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000.
3. Data Analysis:
-
Deconvolute the mass spectra of the main peak and all impurity peaks.
-
Determine the accurate mass of each species.
-
Calculate the mass difference between each impurity and the main peptide.
-
Propose potential identities for the impurities based on common modifications and synthesis-related side reactions.
Protocol 3: Capillary Electrophoresis Purity Assessment
1. Sample Preparation:
-
Dissolve the peptide in deionized water to a concentration of 0.5 mg/mL.
2. CE Conditions:
-
Capillary: Fused silica, 50 µm I.D., 50 cm total length.
-
Background Electrolyte: 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
3. Data Analysis:
-
Integrate all peaks in the electropherogram.
-
Calculate the percent purity based on the relative peak areas.
Conclusion: An Integrated Approach to Ensuring Peptide Quality
The purity of synthetic peptides is a critical parameter that underpins the reliability of research and the safety of therapeutics. While RP-HPLC with UV detection remains the gold standard for purity quantification due to its robustness and reproducibility, a comprehensive understanding of a peptide's quality profile necessitates an integrated analytical approach.
References
- 1. polypeptide.com [polypeptide.com]
- 2. agilent.com [agilent.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. lcms.cz [lcms.cz]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of synthetic peptides by capillary zone electrophoresis in organic/aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid: A Comparative Analysis Focused on ¹H NMR
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Characterized Building Block
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a bulky naphthyl group, makes it a valuable building block in the synthesis of complex peptides and peptidomimetics, often used to create drug candidates with enhanced efficacy and selectivity, particularly in neuropharmacology and cancer research.[1] Given its role as a critical intermediate, unambiguous confirmation of its structure, purity, and stereochemistry is not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development.
This guide provides an in-depth technical analysis of the characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will explain the causality behind the experimental choices, establish a self-validating protocol for ¹H NMR analysis, and objectively compare this cornerstone technique with other essential analytical methods.
The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
¹H NMR spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows us to "see" the entire structure piece by piece, from the protective group to the aromatic system.
Deconstructing the Molecule: Predicted ¹H NMR Spectral Analysis
A thorough analysis of the ¹H NMR spectrum relies on understanding how the molecule's distinct structural motifs translate into specific signals. The key to this process is recognizing the causality between a proton's electronic environment and its resulting chemical shift (δ), integration, and multiplicity.
Below is the annotated structure and a detailed breakdown of the expected ¹H NMR signals.
Caption: Annotated structure of this compound.
-
Boc (tert-butyloxycarbonyl) Group (H_boc):
-
Expected Signal: A sharp, intense singlet located in a relatively uncrowded upfield region of the spectrum, typically around δ 1.4-1.5 ppm .[2]
-
Causality: The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon bonds. They are shielded, aliphatic protons with no adjacent protons to couple with, resulting in a singlet. Its integration value of 9H serves as an excellent internal standard for quantifying the other protons in the molecule.
-
-
Naphthyl Protons (H_naphthyl):
-
Expected Signal: A series of complex multiplets in the aromatic region, typically between δ 7.2-8.0 ppm .
-
Causality: The seven protons on the 2-substituted naphthyl ring are in distinct chemical environments, leading to multiple signals. The coupling between these adjacent aromatic protons creates complex splitting patterns. While precise assignment of each aromatic proton usually requires 2D NMR techniques, the total integration of this region (7H) is a critical validation point.
-
-
Aliphatic Backbone Protons (Hα, Hβ, Hγ):
-
Hγ (C4-H₂): These two protons are adjacent to the chiral center (C3) and the bulky naphthyl ring. They are diastereotopic, meaning they are chemically non-equivalent.
-
Expected Signal: They will appear as two distinct and complex multiplets (likely doublet of doublets each) in the range of δ 2.8-3.2 ppm .
-
Causality: The chiral center breaks their symmetry. Each Hγ proton will couple to the other Hγ proton (geminal coupling) and to the Hβ proton (vicinal coupling), resulting in complex splitting. The proximity to the electron-rich naphthyl ring also influences their chemical shift.
-
-
Hα (C2-H₂): These two protons are adjacent to the chiral center and the electron-withdrawing carboxylic acid group.
-
Expected Signal: Similar to Hγ, these are diastereotopic and will present as two separate multiplets, shifted further downfield than typical CH₂ groups, likely around δ 2.4-2.7 ppm .
-
Causality: The deshielding effect of the adjacent carbonyl group (C=O) pulls the signals downfield. They will couple with each other and with the Hβ proton.
-
-
Hβ (C3-H): This single proton is attached to the chiral carbon bearing the nitrogen atom.
-
Expected Signal: A complex multiplet around δ 4.0-4.5 ppm .
-
Causality: This proton is coupled to four other protons (two Hα and two Hγ) and potentially the NH proton, leading to a highly complex signal. Its position is downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
-
-
Exchangeable Protons (NH and COOH):
-
NH Proton:
-
Expected Signal: A broad signal, typically a doublet (due to coupling with Hβ), whose chemical shift is highly variable (δ 5.0-6.0 ppm ) depending on solvent, concentration, and temperature.[2]
-
Causality: The chemical exchange of this proton with trace amounts of water or other exchangeable protons in the solvent causes signal broadening. Its presence can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the NH signal will disappear as the proton is replaced by deuterium.
-
-
COOH Proton:
-
Expected Signal: A very broad singlet far downfield (δ > 10 ppm ). Its visibility is highly dependent on the solvent and its purity.
-
Causality: This acidic proton undergoes rapid chemical exchange, leading to significant broadening. It will also disappear upon a D₂O shake, providing definitive identification.
-
-
Quantitative Data Summary
The following table summarizes the anticipated ¹H NMR data in a standard deuterated solvent like Chloroform-d (CDCl₃). Note that values can shift slightly based on experimental conditions.[3]
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | H_boc | ~ 1.45 | Singlet (s) | 9H |
| Carboxylic Acid CH₂ | Hα | ~ 2.4 - 2.7 | Multiplet (m) | 2H |
| Naphthyl CH₂ | Hγ | ~ 2.8 - 3.2 | Multiplet (m) | 2H |
| Chiral Center CH | Hβ | ~ 4.0 - 4.5 | Multiplet (m) | 1H |
| Amide N-H | NH | ~ 5.0 - 6.0 (variable) | Broad Doublet (br d) | 1H |
| Naphthyl Protons | H_naphthyl | ~ 7.2 - 8.0 | Multiplet (m) | 7H |
| Carboxylic Acid H | COOH | > 10 (variable) | Broad Singlet (br s) | 1H |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of analytical data stems from a robust and logical experimental protocol. Each step is chosen to ensure accuracy, precision, and internal consistency.
Caption: Workflow for ¹H NMR characterization of N-Boc protected amino acids.[2]
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of purified this compound.
-
Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or signal broadening due to aggregation.[4]
-
Action: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Causality: Deuterated solvents are used to avoid overwhelming the sample signals with a large solvent proton signal. The choice of solvent is critical: CDCl₃ is a common starting point, but DMSO-d₆ is often superior for visualizing exchangeable NH and COOH protons due to its hydrogen bond accepting nature.[5][6]
-
Action: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Action: Insert the sample into the NMR spectrometer and perform standard tuning and shimming procedures.
-
Causality: Tuning matches the probe to the spectrometer's frequency for maximum signal sensitivity. Shimming optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Action: Acquire the ¹H NMR spectrum. A standard experiment may involve 16-32 scans.
-
-
Processing and Self-Validation:
-
Action: Process the raw data (Free Induction Decay) using a Fourier Transform, followed by phasing and baseline correction.
-
Causality: This converts the time-domain signal into the familiar frequency-domain spectrum. Correct phasing and a flat baseline are prerequisites for accurate integration.
-
Action: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[2]
-
Causality: This step standardizes the spectrum, allowing for accurate comparison with literature values and ensuring data reproducibility.
-
Action: Integrate all signals and normalize them. The most reliable method is to set the sharp singlet of the Boc group (H_boc) to 9.00.
-
Trustworthiness Check: This is a critical self-validation step. If the Boc group is correctly set to 9H, do the other integrations correspond to the expected integer proton counts (e.g., aromatic region ≈ 7H, Hβ ≈ 1H)? A significant deviation points to impurities or an incorrect structure.
-
A Multi-Technique Approach: Comparison with Alternative Methods
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization, especially in a regulated drug development environment, requires orthogonal analytical techniques. Each method provides a different piece of the puzzle, and their combined data create a complete and trustworthy picture of the compound.
Caption: Decision workflow for selecting the appropriate analytical technique.
Comparative Analysis of Key Techniques
| Technique | Information Provided | Key Advantages | Limitations vs. ¹H NMR |
| ¹H NMR Spectroscopy | Detailed molecular structure, proton connectivity, relative quantitation of protons. | Unambiguous structure elucidation, non-destructive, relatively fast. | Poor sensitivity for trace impurities, cannot distinguish enantiomers, quantitation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (% area), detection of non-protonated impurities. | High sensitivity, excellent for quantifying impurity levels, well-established for quality control. | Provides no structural information about unknowns; only retention time and peak area. |
| Chiral HPLC | Enantiomeric excess (% ee), separation and quantification of (R) and (S) enantiomers. | Essential for stereochemical confirmation. The only common method to verify the desired (R)-configuration.[7][8] | Requires specific chiral columns and method development; provides no other structural data. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula, complementary to NMR for structural confirmation. | Isomeric compounds cannot be distinguished; provides limited information on atom connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H, aromatic C-H). | Very fast, requires minimal sample, good for a quick functional group check. | Provides very little information on the overall molecular structure or connectivity. |
Conclusion and Recommendations
The characterization of this compound is most effectively and definitively achieved through ¹H NMR spectroscopy . It stands alone in its ability to provide a complete map of the proton framework, confirming the successful synthesis and integrity of the molecular structure. The self-validating nature of a properly executed ¹H NMR experiment—where chemical shifts, multiplicities, and particularly integrations must all logically align—provides a high degree of confidence.
However, for professionals in drug development, relying on a single technique is insufficient. A truly comprehensive analysis necessitates an orthogonal approach:
-
¹H NMR is used to confirm the structure .
-
Mass Spectrometry is used to confirm the molecular weight .
-
HPLC is used to quantify the purity .
-
Chiral HPLC is essential to verify the enantiomeric purity .[8]
By integrating the data from these complementary techniques, researchers can ensure the quality, identity, and integrity of this critical building block, thereby safeguarding the validity and success of their downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectroscopic investigations on the conformation of amphiphilic aromatic amino acid derivatives in solution: effect of chemical architecture of amphiphiles and polarity of solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Boc- and Fmoc-Protected β-Amino Acids
<
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and peptidomimetics, particularly those incorporating β-amino acids, the choice of α-amino protecting group is a critical decision that dictates the synthetic strategy and profoundly influences yield and purity. The two most ubiquitous protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), operate under fundamentally different chemical principles, offering distinct advantages and disadvantages regarding their stability and cleavage conditions. This guide provides an in-depth, objective comparison of the stability of Boc- and Fmoc-protected β-amino acids, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
The Principle of Orthogonality: A Tale of Two Chemistries
The success of solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group without affecting others present in the molecule.[1] The primary distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their orthogonality.[2][3]
-
Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups in a Boc-based strategy are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is readily cleaved by a secondary amine, most commonly piperidine.[3][5] The side-chain protecting groups used in conjunction with Fmoc are typically acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[3][] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a significant advantage of the Fmoc approach.[3]
At a Glance: Key Differences in Stability and Deprotection
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[3] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Stability | Stable to bases and nucleophiles.[7][8] | Stable to acidic conditions.[9] |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection.[10] | Truly orthogonal with acid-labile side-chain protecting groups.[3][11] |
| Common Side Reactions | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Met, Trp).[12] | Diketopiperazine formation at the dipeptide stage.[2] Premature deprotection can lead to deletion sequences.[13] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis.[2] | Predominantly Solid-Phase Peptide Synthesis (SPPS).[2] |
Deprotection Mechanisms: A Closer Look
The distinct chemical structures of the Boc and Fmoc groups dictate their different deprotection pathways.
Boc Deprotection: An Acid-Catalyzed Fragmentation
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen triggers the fragmentation of the carbamate into a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[8][14]
Caption: Acid-catalyzed deprotection of a Boc-amino acid.
Fmoc Deprotection: A Base-Mediated β-Elimination
The removal of the Fmoc group occurs through a β-elimination reaction initiated by a base, typically piperidine.[9] The base abstracts the acidic proton on the 9-position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine via the unstable carbamic acid.[15][16]
Caption: Base-mediated deprotection of an Fmoc-amino acid.
Experimental Protocols: A Guide to Comparative Stability Analysis
To quantitatively assess and compare the stability of Boc- and Fmoc-protected β-amino acids, a standardized experimental protocol utilizing High-Performance Liquid Chromatography (HPLC) is essential.[13][17]
Objective:
To quantitatively determine and compare the deprotection kinetics of a Boc-protected and an Fmoc-protected β-amino acid under their respective standard deprotection conditions.
Materials:
-
Boc-β-alanine
-
Fmoc-β-alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., for Boc deprotection: a solution of a weak base like pyridine in methanol; for Fmoc deprotection: a solution of a weak acid like acetic acid in methanol)
Experimental Workflow:
Caption: Workflow for comparative deprotection kinetics study.
Procedure:
-
Preparation of Deprotection Solutions:
-
Boc Deprotection: Prepare a 50% (v/v) solution of TFA in DCM.
-
Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF.
-
-
Deprotection Reaction and Sampling:
-
For each protected β-amino acid, dissolve a known concentration (e.g., 10 mg/mL) in the appropriate solvent (DCM for Boc, DMF for Fmoc).
-
Initiate the deprotection by adding the corresponding deprotection solution.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to the appropriate quenching solution to stop the deprotection.
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier. A typical gradient is 5% to 95% ACN over 20 minutes.[13]
-
Monitor the elution profile at 220 nm (for the peptide bond) and 265 nm (for the Fmoc group).[13]
-
-
Data Analysis:
-
Quantify the peak areas of the starting protected β-amino acid and the deprotected product at each time point.
-
Calculate the percentage of the remaining protected β-amino acid at each time point relative to the initial amount.[13]
-
Plot the percentage of the protected β-amino acid against time to visualize and compare the deprotection kinetics.[13]
-
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is crucial to prevent premature deprotection, which can lead to the formation of deletion sequences and other impurities.[13]
| Condition | Boc Stability | Fmoc Stability | Rationale and Implications |
| Strongly Acidic (e.g., HF, TFMSA) | Labile | Stable | Boc is used for final cleavage in Boc-SPPS, while Fmoc's stability allows for its use with acid-labile side-chain protecting groups.[3][18] |
| Moderately Acidic (e.g., TFA) | Labile | Stable | This is the standard condition for Boc deprotection during SPPS.[3][4] Fmoc's stability to TFA is a cornerstone of its orthogonal strategy.[9] |
| Weakly Acidic (e.g., Acetic Acid) | Generally Stable | Stable | Both groups are generally stable under weakly acidic conditions, allowing for flexibility in reaction conditions. |
| Basic (e.g., Piperidine, DBU) | Stable | Labile | Boc's stability to base allows for the use of base-labile protecting groups elsewhere in the molecule.[7][8] This is the standard condition for Fmoc deprotection.[2][5] |
| Nucleophilic | Stable | Potentially Labile | The bulky tert-butyl group of Boc provides steric hindrance against nucleophiles.[8] The fluorenyl group of Fmoc can be susceptible to certain nucleophiles, although this is not a common issue in standard SPPS. |
| Hydrogenolysis (e.g., H₂/Pd) | Stable | Stable | Both groups are stable to catalytic hydrogenation, allowing for the selective removal of benzyl-based protecting groups.[2][19] |
Practical Considerations and Field-Proven Insights
The choice between Boc and Fmoc for protecting β-amino acids is often dictated by the specific requirements of the target peptide and the overall synthetic strategy.
-
For sequences prone to aggregation: The Boc strategy can sometimes offer advantages. The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[18]
-
For acid-sensitive peptides: The Fmoc strategy is generally preferred due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[3][] This is particularly relevant for β-peptides that may contain acid-labile functionalities.
-
For the synthesis of protected peptide fragments: The Fmoc strategy is often more straightforward. Special resins are available that can be cleaved under very mild conditions, leaving all other protecting groups intact.[18]
-
Cost and Reagents: Boc-protected amino acids are generally less expensive.[] However, the Boc strategy requires more hazardous reagents (e.g., HF) and specialized equipment for the final cleavage step.[4][18]
Conclusion
Both Boc and Fmoc are powerful and effective protecting groups for β-amino acids in peptide synthesis, each with a distinct profile of stability and reactivity. The Boc group's stability in basic and nucleophilic conditions, coupled with its acid lability, makes it a robust choice for many applications. Conversely, the Fmoc group's base lability and stability to acid provide a truly orthogonal protection scheme that is highly favored for its milder conditions and compatibility with sensitive moieties. A thorough understanding of their respective stabilities, supported by quantitative data, is essential for researchers to design efficient and successful synthetic strategies for β-peptide-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
Introduction: The Structural Significance of β-Amino Acids in Peptide Design
In the field of drug development and medicinal chemistry, the design of peptides with predictable and stable three-dimensional structures is paramount. Unnatural amino acids are increasingly incorporated into peptide sequences to confer unique structural properties and enhanced biological activity.[1] Among these, β-amino acids are particularly valuable as they can induce novel secondary structures, such as helices, turns, and sheets, that are distinct from those formed by their α-amino acid counterparts.[2][3] Furthermore, the β-peptide backbone is resistant to enzymatic degradation by proteases, a critical advantage for developing metabolically stable peptide-based therapeutics.[4]
This guide focuses on a specific and potent building block: Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid . The bulky, aromatic naphthyl group introduces significant steric constraints, while the β-amino acid backbone alters the canonical peptide fold. Understanding the conformational landscape of peptides incorporating this residue is crucial for structure-based drug design.
This document provides a comparative guide to the essential techniques for this analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how integrating these methods yields a comprehensive and reliable structural model.
A Comparative Overview of Core Analytical Techniques
A multi-faceted approach is non-negotiable for a thorough conformational analysis. No single technique can fully elucidate the complex structural dynamics of a modified peptide. Instead, we leverage the complementary strengths of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed, atom-level information on the peptide's structure in solution, including through-bond and through-space atomic proximities. It is the gold standard for determining high-resolution 3D structures and identifying conformational equilibria.[5][6]
-
Circular Dichroism (CD) Spectroscopy: A rapid, low-resolution technique that is highly sensitive to the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[7][8] It serves as an excellent tool for initial structural assessment and for validating findings from other methods.
-
Computational Modeling (Molecular Dynamics): Explores the conformational energy landscape of the peptide, predicting stable structures and simulating its dynamic behavior over time.[9][10] It is particularly powerful when constrained with experimental data from NMR.
The logical flow of a comprehensive analysis often involves using CD for a quick assessment of folding, followed by in-depth NMR studies to generate structural restraints, and finally, using these restraints to guide and validate computational models.
Section 1: High-Resolution Structure in Solution via NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed picture of a peptide's solution-state conformation, which is highly relevant to its biological activity.[11] For peptides incorporating unnatural residues like this compound, NMR is essential for defining the local and global fold.
Expertise & Experience: The Rationale Behind NMR Experiment Selection
The primary goal is to obtain a set of distance and dihedral angle restraints that can be used to calculate a 3D structure.
-
Sequence-Specific Resonance Assignment (TOCSY & NOESY/ROESY): Before any structural information can be gleaned, every proton signal must be assigned to a specific amino acid in the peptide sequence. A 2D TOCSY (Total Correlation Spectroscopy) experiment is used to identify protons that are part of the same amino acid spin system (i.e., connected by through-bond J-couplings). Subsequently, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is used to connect adjacent amino acid spin systems via through-space correlations (protons <5 Å apart).[12]
-
Choosing Between NOESY and ROESY: The choice is critical and depends on the peptide's molecular weight and tumbling rate in solution. For small-to-medium-sized peptides (approx. 700-1200 Da), the NOE effect can be close to zero, making signal detection impossible.[13][14] In this regime, ROESY is the superior experiment as the ROE is always positive and non-zero.[13] Given the mass of the naphthyl-containing residue, peptides incorporating it often fall into this intermediate molecular weight range, making ROESY a more reliable choice.
-
Extracting Structural Restraints:
-
Distance Restraints: The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). This allows for the classification of proton pairs as close, medium, or far, providing crucial distance restraints for structure calculation.[13]
-
Dihedral Angle Restraints (³J_HNHα): The ³J_HNHα coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ via the Karplus equation.[15] This provides vital information about the backbone conformation.
-
Experimental Protocol: 2D NMR for Structural Analysis
This protocol outlines the key steps for acquiring and analyzing 2D NMR data for a modified peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆, or a 90% H₂O/10% D₂O mixture with a suitable buffer like sodium phosphate, pH 7). The final peptide concentration should be >0.5 mM.[16]
-
Filter the sample to remove any particulate matter.
-
For experiments in H₂O, use water suppression techniques (e.g., presaturation) to attenuate the large water signal.
-
-
Instrument Setup & Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (≥600 MHz) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for the desired nucleus (¹H).
-
Acquire a 1D ¹H spectrum to assess sample quality, concentration, and signal dispersion.
-
Acquire a 2D TOCSY spectrum: Use a standard pulse sequence with a mixing time of ~60-80 ms to allow magnetization transfer throughout the amino acid spin systems.
-
Acquire a 2D ROESY spectrum: Use a standard pulse sequence with a mixing time appropriate for the molecule's size. A good starting point is 250 ms.[13] Acquire spectra at a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY spectrum to identify spin systems for each residue. Use the ROESY spectrum to "walk" along the backbone by identifying sequential Hα(i) - HN(i+1) and HN(i) - HN(i+1) cross-peaks.
-
Restraint Generation:
-
Integrate all cross-peaks in the ROESY spectrum and calibrate them to a known distance (e.g., the distance between geminal protons) to generate a set of distance restraints.
-
Measure ³J_HNHα coupling constants from a high-resolution 1D or 2D spectrum to derive φ angle restraints.
-
-
Data Presentation: Key NMR Parameters
| Parameter | Information Derived | Typical Values & Interpretation |
| Chemical Shift (δ) | Local chemical environment | Downfield shifted Hα protons can indicate an extended or β-sheet conformation.[11] |
| ³J_HNHα Coupling Constant | Backbone dihedral angle (φ) | > 8 Hz suggests an extended conformation (φ ≈ -120°); < 5 Hz suggests a helical conformation (φ ≈ -60°).[15] |
| NOE/ROE Intensity | Interproton distance (r) | Strong intensity: r ≈ 1.8-2.7 Å; Medium intensity: r ≈ 1.8-3.3 Å; Weak intensity: r ≈ 1.8-5.0 Å. |
| Amide Proton Temp. Coeff. | Solvent exposure / H-bonding | dδ/dT > -4.5 ppb/K indicates solvent-exposed amide proton; < -4.5 ppb/K suggests involvement in an intramolecular hydrogen bond. |
Visualization: NMR Workflow
Section 2: Global Secondary Structure via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an invaluable, rapid technique for assessing the overall secondary structure of a peptide. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting spectrum provides a characteristic signature of the peptide's dominant conformational state.[17]
Expertise & Experience: The Rationale Behind Experimental Choices
The primary goal is to obtain a high-quality spectrum in the far-UV region (190-250 nm), where the peptide backbone amide bonds absorb.
-
Buffer and Solvent Selection: The buffer system must be transparent in the far-UV region.[8] High concentrations of chloride, imidazole, or other absorbing species will create high absorbance and obscure the peptide signal.[18] Low concentration phosphate or borate buffers are excellent choices.
-
Concentration and Pathlength: According to the Beer-Lambert law, absorbance is proportional to concentration and pathlength.[19] To maintain a total absorbance below 1.0 for high-quality data, one must use a low peptide concentration (e.g., 20-100 µM) and a short pathlength cuvette (e.g., 0.1 cm).[8][20]
-
Contribution of Aromatic Residues: The naphthyl group in the title amino acid is a strong chromophore and will contribute to the far-UV CD spectrum.[19] This must be considered during data interpretation, as it can perturb the classic spectral shapes for helices and sheets. It is often useful to compare the peptide's spectrum to that of a control peptide lacking the naphthyl group to isolate its contribution.
Experimental Protocol: Acquiring a Far-UV CD Spectrum
-
Sample and Blank Preparation:
-
Prepare a stock solution of the peptide. Determine its concentration accurately using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis.
-
Prepare the final peptide sample by diluting the stock into the chosen CD buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of ~50 µM.[20]
-
Prepare a matched buffer blank solution, identical in composition to the sample but without the peptide.
-
-
Instrument Setup and Measurement:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV.
-
Set the measurement parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans to improve signal-to-noise).
-
Use a 0.1 cm pathlength quartz cuvette.
-
-
Data Collection and Processing:
-
Record a spectrum of the buffer blank first.
-
Thoroughly rinse the cuvette, then record the spectrum of the peptide sample.
-
Subtract the buffer blank spectrum from the sample spectrum to obtain the final CD signal for the peptide.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Data Presentation: Characteristic CD Signatures
| Secondary Structure | Wavelength & Sign of Maxima/Minima |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.[17] |
| β-Sheet | Negative band at ~215-218 nm; Positive band at ~195-200 nm.[21] |
| Random Coil | Strong negative band near 198 nm. |
Visualization: CD Spectroscopy Workflow
Section 3: Exploring Conformational Landscapes with Computational Modeling
Molecular Dynamics (MD) simulations provide a powerful computational microscope to visualize peptide dynamics and explore conformational space that may be inaccessible to static experimental methods.[22] For peptides with unnatural residues, MD is crucial for understanding how the modification influences folding and stability.
Expertise & Experience: The Rationale Behind Simulation Choices
The accuracy of an MD simulation is critically dependent on the quality of the force field and the simulation setup.
-
Force Field Selection: A force field is a set of parameters that defines the potential energy of the system. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) are well-parameterized for the 20 canonical amino acids.[23] However, for an unnatural residue like this compound, new parameters must be generated or existing ones carefully validated. Recent studies have focused on developing and comparing force fields specifically for β-peptides, with some showing better performance than others in reproducing experimental structures.[24][25] The CHARMM force field, with specific extensions for β-amino acids, has shown robust performance.[24]
-
Solvent Model: Peptides are typically simulated in an explicit solvent model (e.g., TIP3P water) to accurately capture solvation effects, which are major drivers of folding.
-
Sampling Enhancement: Short simulations may get trapped in local energy minima. To ensure comprehensive exploration of the conformational space, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are often employed.[26]
Experimental Protocol: Peptide Molecular Dynamics Simulation
-
System Preparation:
-
Generate Initial Structure: Build an initial 3D structure of the peptide, for example, in an extended conformation, using software like PyMOL or Avogadro.
-
Parameterize the Unnatural Residue: This is the most critical step. Use tools like the CHARMM General Force Field (CGenFF) or the Antechamber module in AMBER to generate topology and parameter files for the this compound residue. This typically involves calculating quantum mechanical charges (e.g., using Gaussian) and fitting dihedral angle parameters.
-
Choose a Force Field: Select a base protein force field (e.g., AMBER ff14SB, CHARMM36m).
-
-
Simulation Setup:
-
Solvation: Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
Minimization: Perform energy minimization to relax any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure under NPT (constant number of particles, pressure, and temperature) conditions.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe conformational transitions and achieve convergence. Use a simulation package like GROMACS, AMBER, or NAMD.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory for structural properties like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), secondary structure evolution (using tools like DSSP), and hydrogen bonding patterns.
-
Cluster the trajectory to identify the most populated conformational states.
-
Data Presentation: Comparison of Common Force Fields
| Force Field Family | Strengths for Modified Peptides | Considerations |
| AMBER | Widely used, well-documented. Can handle D-amino acids and some β-amino acids with existing parameters.[25] | May require extensive parameterization for novel unnatural residues. Performance varies for different β-peptide sequences.[24] |
| CHARMM | Robust for proteins. CGenFF program facilitates parameterization of novel molecules. Specific extensions for β-peptides have shown high accuracy.[24][27] | Parameterization can be complex and computationally intensive. |
| GROMOS | Has "out-of-the-box" support for some β-peptides.[24] | Has shown lower performance in reproducing experimental structures for some β-peptide systems compared to AMBER and CHARMM.[24] |
Visualization: MD Simulation Workflow
Section 4: An Integrated Approach for a Validated Structural Model
The true power in conformational analysis lies in the synergy between experimental and computational techniques. By integrating the data, we create a self-validating system where each method cross-checks the others, leading to a highly credible structural model.
-
NMR Restraints Guide MD Simulations: The distance and dihedral angle restraints obtained from NMR are not just for static structure calculation. They can be used as biasing potentials in MD simulations. This constrains the simulation to sample conformations that are consistent with the experimental data, dramatically improving the accuracy of the resulting ensemble.[15]
-
CD Validates the Global Fold: The overall secondary structure content calculated from the MD trajectory (e.g., % helix, % sheet) can be compared directly with the experimental CD spectrum. A strong correlation between the simulated and experimental data provides powerful validation for the computational model.
-
MD Explains Dynamic Features: NMR and CD provide an ensemble-averaged picture. MD simulations can deconvolute this average, revealing the specific conformations that are in equilibrium, the timescales of their interconversion, and the subtle dynamic fluctuations that may be critical for biological function.
Visualization: Integrated Analysis Workflow
Conclusion
References
- 1. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 15. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 19. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. americanpeptidesociety.org [americanpeptidesociety.org]
- 21. researchgate.net [researchgate.net]
- 22. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 23. Molecular dynamics simulations data of the twenty encoded amino acids in different force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. scispace.com [scispace.com]
The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids
<Senior Application Scientist >
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant challenge. The bulky nature of residues such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and even common residues like Valine or Isoleucine can impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of racemization.[1][2][3] The choice of coupling reagent is therefore a critical parameter for success.
This guide provides an objective, data-driven comparison of commonly used coupling reagents, offering insights into their mechanisms, performance, and optimal applications for overcoming the steric challenges inherent in synthesizing complex peptides.
The Core Challenge: Steric Hindrance and Racemization
The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.[4] When bulky side chains or backbone modifications are present, they physically obstruct this approach, slowing the reaction.[2] This sluggishness is problematic for two key reasons:
-
Incomplete Coupling: The reaction may not proceed to completion within a standard timeframe, resulting in deletion sequences and difficult purification.
-
Increased Racemization: The activated carboxylic acid of a chiral amino acid can form an oxazolone intermediate.[5] The longer this reactive intermediate persists due to slow coupling, the higher the likelihood of proton abstraction at the α-carbon, leading to a loss of stereochemical integrity (epimerization).[6][7]
Modern onium-type (uronium/aminium and phosphonium) salt reagents have been developed specifically to accelerate this critical step, making the coupling of hindered amino acids more efficient.[5][6]
The Contenders: A Mechanistic Overview
While numerous reagents exist, the focus here is on the most effective classes for hindered systems: uronium/aminium and phosphonium salts. They function by rapidly converting the carboxylic acid into a highly reactive ester intermediate, which is then readily attacked by the amine.
Caption: General mechanism of onium salt-mediated amide bond formation.
1. Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These reagents are characterized by a carbenium ion stabilized by nitrogen atoms. They are highly reactive and popular for their efficiency.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen in the pyridine ring provides anchimeric assistance, making the active ester exceptionally reactive and highly effective at suppressing racemization.[9] It is often considered the benchmark for difficult couplings.[10]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is the benzotriazole (HOBt) analogue of HATU. While effective, it is generally considered less reactive than HATU.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent based on OxymaPure. It boasts reactivity comparable to HATU but with a significantly improved safety profile, as it avoids the potentially explosive HOBt/HOAt moieties.[9][11] Its byproducts are also more water-soluble, facilitating easier purification.[11]
2. Phosphonium Salts (PyBOP, PyAOP): These reagents feature a central phosphorus atom. They are known for generating very clean reactions with low racemization and are not susceptible to the guanidinylation side reaction that can occur with uronium salts, particularly when the reagent is in excess.[8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a classic phosphonium reagent that efficiently forms OBt active esters.[8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the more reactive HOAt-based analogue of PyBOP, making it highly effective for hindered systems.[12]
Head-to-Head: A Quantitative Performance Comparison
The true measure of a coupling reagent is its performance in challenging synthetic contexts. The following table summarizes experimental data from various studies on the coupling of sterically hindered amino acids.
| Reagent | Coupling System | Yield (%) / Conversion | Racemization (%) | Key Observations & References |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | Low | Considered a benchmark for difficult couplings; faster reaction rates than HBTU.[3][10] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High (with double coupling) | Low | Reactivity comparable to HATU with a superior safety profile and solubility.[3][9][11] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Low | Effective, but may require longer reaction times or excess reagent compared to HATU.[13] |
| PyBOP | Various Hindered Systems | > 90% Conversion | Low | Known for clean reactions and low racemization, but can be slower than HATU.[3][8] |
| PyBrOP | Boc-Phe-(NMe)Aib coupling | Significant Yields | N/A | A highly reactive phosphonium salt, particularly useful for N-methylated residues.[13] |
| Acyl Fluoride | Extremely Hindered Systems | High | Minimal | An alternative strategy for cases where even potent onium salts fail. Requires a fluorinating agent.[2][5][14] |
Note: Yields and racemization are highly dependent on the specific amino acid sequence, base, solvent, and reaction conditions.
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. Below is a detailed methodology for a challenging coupling on a solid support, which can be adapted for different reagents.
Caption: Experimental workflow for solid-phase coupling of a hindered amino acid.
Protocol: Double Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH) using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), thoroughly wash the resin with DMF (3 x 1 min).[2]
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH, 4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2]
-
Add a non-nucleophilic base such as DIPEA (8 equivalents).[2]
-
Allow this mixture to pre-activate for 1-5 minutes. The solution will typically change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Agitate the reaction for 45-60 minutes.[2]
-
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling (Double Coupling):
-
To ensure the reaction goes to completion, it is best practice to perform a second coupling.
-
Repeat steps 2 and 3 with a fresh solution of activated amino acid. For extremely difficult couplings, this second coupling can be extended to 2 hours or even overnight.[2]
-
-
Final Wash & Confirmation: Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the absence of free amines, indicating a successful coupling.
Conclusion and Recommendations
The choice of coupling reagent for hindered amino acids is a balance between reactivity, safety, and the specifics of the synthetic challenge.
-
For Maximum Reactivity: HATU and other HOAt-based reagents (PyAOP) remain the gold standard for the most challenging couplings, including N-methylated and α,α-disubstituted residues, due to their high reaction rates and excellent suppression of racemization.[9][10]
-
For a Balance of Reactivity and Safety: COMU is an outstanding modern alternative. It offers performance that is often comparable to HATU but with the significant advantages of being non-explosive and having better solubility and a reduced allergenic potential.[4][9][11]
-
For Cleaner Reactions: Phosphonium salts like PyBOP are excellent choices, particularly when minimizing side reactions is paramount, as they avoid the risk of N-terminal guanidinylation.[8]
-
For Extreme Cases: When all else fails, switching to an acyl fluoride strategy can provide the necessary reactivity to overcome the most severe steric barriers.[2][5]
Ultimately, for difficult sequences, employing strategies like "double coupling" and using a more powerful, modern coupling reagent are essential for achieving high yields and preserving the stereochemical integrity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Unnatural Amino Acid Quantification
Introduction: The Critical Role of Unnatural Amino Acids and the Imperative for Validated Quantification
Unnatural amino acids (UAAs) are at the forefront of innovation in drug development and protein engineering. Their incorporation into peptides and proteins can significantly enhance therapeutic properties, including stability, efficacy, and target selectivity.[1] However, the unique structural diversity of UAAs presents significant analytical challenges.[2][3] Robust and validated analytical methods are therefore paramount to ensure the quality, safety, and efficacy of UAA-containing biotherapeutics. This guide provides a comprehensive comparison of analytical techniques for UAA quantification, grounded in the principles of regulatory guidance from the FDA and the International Council for Harmonisation (ICH).[4][5][6][7][8]
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For UAA quantification, this means demonstrating that the method is accurate, precise, and specific for the UAA of interest, often in a complex biological matrix. This guide will delve into the "why" behind the validation parameters and provide practical, field-proven insights into selecting and validating the most appropriate method for your research and development needs.
Pillar 1: A Comparative Overview of Analytical Methodologies
The choice of an analytical method for UAA quantification is dictated by several factors, including the physicochemical properties of the UAA, the required sensitivity, the sample matrix, and the intended application. Here, we compare the three most common chromatography-based techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. Since most amino acids lack a strong chromophore, pre-column derivatization with a UV-absorbing agent is typically required.[9][10]
Strengths:
-
Widely available and cost-effective instrumentation.
-
Robust and reliable for routine analysis.
-
Well-established derivatization chemistries.
Limitations:
-
Lower sensitivity compared to fluorescence or mass spectrometry detection.
-
Potential for interference from matrix components that also absorb UV light.
-
Derivatization can introduce variability.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: Similar to HPLC-UV, this technique relies on chromatographic separation. However, it employs pre-column derivatization with a fluorescent reagent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC), to enhance sensitivity and selectivity.[11][12] The derivatized amino acids are then excited by a specific wavelength of light and the emitted fluorescence is measured.
Strengths:
-
Significantly higher sensitivity and selectivity than UV detection.[11][12]
-
Reduced interference from non-fluorescent matrix components.
Limitations:
-
Derivatization is still required, which can be a source of error.
-
Not all UAAs may react efficiently with common derivatizing agents.
-
Fluorescence quenching can occur at high concentrations.[13]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful technique that couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method can often directly measure underivatized amino acids, simplifying sample preparation.[14][15][16] The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments, providing a high degree of specificity.
Strengths:
-
Highest sensitivity and specificity, enabling the quantification of low-level UAAs.[17]
-
Can often be performed without derivatization, reducing sample preparation complexity and potential for error.[14][15][18]
-
Provides structural information, confirming the identity of the UAA.
-
High throughput capabilities.[2]
Limitations:
-
Higher instrumentation cost and complexity.
-
Potential for matrix effects (ion suppression or enhancement) that can affect accuracy.
-
Requires specialized expertise for method development and data interpretation.
Pillar 2: The Architecture of Method Validation: A Step-by-Step Guide
A robust analytical method validation is a multi-faceted process that adheres to guidelines set forth by regulatory bodies like the FDA and ICH.[4][5][6][7][8][19][20][21] The following parameters must be thoroughly evaluated to ensure the reliability of the quantitative data.
The Validation Workflow
Caption: A generalized workflow for analytical method validation.
Key Validation Parameters
1. Specificity/Selectivity
-
What it is: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Why it's critical: Ensures that the signal being measured is solely from the UAA of interest and not from any interfering substances.
-
Experimental Protocol:
-
Analyze blank matrix samples (e.g., plasma, cell culture media) to assess for interfering peaks at the retention time of the UAA.
-
Spike the blank matrix with the UAA and any known potential interferents (e.g., structurally similar amino acids, metabolites).
-
Demonstrate that the analytical signal for the UAA is not affected by the presence of these interferents. For LC-MS/MS, this involves monitoring specific precursor-product ion transitions.
-
2. Linearity and Range
-
What it is: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Why it's critical: Establishes the concentration range over which the method is accurate and precise.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a known concentration of the UAA into the blank matrix. A minimum of five concentration levels is recommended.
-
Analyze the calibration standards and plot the analytical response versus the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.
-
3. Accuracy
-
What it is: The closeness of the test results obtained by the method to the true value.
-
Why it's critical: Demonstrates that the method is providing a true measure of the UAA concentration.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze the QC samples in replicate (typically 5-6 replicates per level).
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100. The mean recovery should be within 85-115% for bioanalytical methods.
-
4. Precision
-
What it is: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Why it's critical: Ensures the reproducibility of the method.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze the QC samples in replicate on the same day, with the same analyst and instrument. The RSD should typically be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples in replicate on different days, with different analysts and/or instruments. The RSD should typically be ≤ 15%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
What it is:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Why it's critical: Defines the lower limits of the method's capabilities. The LOQ is the lowest concentration on the calibration curve.
-
Experimental Protocol:
-
The LOQ is typically established as the lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and a precision of ≤ 20% RSD.
-
The LOD can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
6. Robustness
-
What it is: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Why it's critical: Provides an indication of the method's reliability during normal usage.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters.
-
Analyze a sample under each of the modified conditions and assess the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.
-
Pillar 3: Data Presentation and Comparative Analysis
To facilitate a clear comparison of the different analytical techniques, the following tables summarize typical performance characteristics.
Table 1: Comparison of Analytical Method Performance for UAA Quantification
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Sensitivity (LOQ) | ng/mL - µg/mL | pg/mL - ng/mL | fg/mL - pg/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Accuracy (% Recovery) | 90-110% | 85-115% | 85-115% |
| Precision (% RSD) | < 10% | < 15% | < 15% |
| Throughput | Moderate | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Workflow Diagrams
HPLC-UV/FLD Workflow with Pre-column Derivatization
Caption: Workflow for HPLC-based UAA analysis with derivatization.
LC-MS/MS Workflow for Direct UAA Analysis
Caption: Workflow for direct UAA analysis by LC-MS/MS.
Expert Recommendations and Conclusion
The selection of an analytical method for UAA quantification is a critical decision that should be guided by the specific requirements of the study.
-
For routine, high-concentration measurements where cost is a primary concern, HPLC-UV offers a robust and reliable solution.
-
When higher sensitivity is required, and for applications such as pharmacokinetic studies, HPLC-FLD provides an excellent balance of performance and cost.
-
For the most demanding applications, including the quantification of trace-level UAAs in complex biological matrices and for definitive identification, LC-MS/MS is the gold standard. Its superior sensitivity, specificity, and ability to perform direct analysis make it the preferred method for regulatory submissions.
Ultimately, a well-validated analytical method is the cornerstone of reliable UAA quantification. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their data, paving the way for the successful development of novel UAA-containing therapeutics.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. jasco-global.com [jasco-global.com]
- 10. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 14. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. agilent.com [agilent.com]
- 17. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. hhs.gov [hhs.gov]
- 21. database.ich.org [database.ich.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds like Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is pivotal. This amino acid derivative, with its characteristic Boc protecting group and naphthyl moiety, is a key building block in peptide synthesis and the development of new therapeutics.[1] However, beyond its applications, a deep understanding of its proper handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Inferred Potential Hazards:
-
Skin and Eye Irritation: As a butyric acid derivative, it may cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
This initial risk assessment dictates the necessity of stringent safety measures, not as a mere procedural formality, but as a direct response to the potential chemical threats.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. | To prevent inhalation of the compound. |
This multi-layered defense system is designed to prevent accidental exposure through all potential routes: dermal, ocular, and inhalation.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation and Containerization
The Principle of Segregation: Never mix incompatible waste streams. This compound waste should be segregated from other chemical waste to prevent potentially hazardous reactions. It should be kept separate from strong oxidizing agents, reducing agents, and bases.[3]
Container Selection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with the chemical. For acidic compounds, avoid metal containers.[4]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
Step 2: On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[5] This designated area is for the short-term storage of hazardous waste before it is transported to a central accumulation area or removed by a licensed disposal company.
SAA Requirements:
-
Located at or near the point of generation.[6]
-
Under the direct control of laboratory personnel.[6]
-
Containers must be kept closed except when adding waste.[5]
-
The area should be inspected weekly for leaks.[5]
Step 3: Arranging for Final Disposal
Disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7]
Actionable Steps:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for the pickup of your hazardous waste.
-
If an EHS office is not available, contract a licensed hazardous waste disposal company. Ensure they have the necessary permits and expertise to handle chemical waste.[7]
-
Properly document all waste. Maintain records of the waste generated and its disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound:
Caption: Disposal Workflow Diagram
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS office.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.[9]
-
-
For large spills, evacuate and wait for trained emergency responders.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is governed by a strict set of federal and state regulations. Key among these are:
-
Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[7]
-
Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including the handling of hazardous materials and emergency preparedness.[8][10]
-
Environmental Protection Agency (EPA): Establishes regulations for the protection of the environment, including guidelines for hazardous waste disposal.[7]
Academic laboratories may be subject to specific regulations under Subpart K of RCRA, which provides alternative requirements for managing hazardous waste in these settings.[6][11]
Conclusion
The responsible disposal of this compound is not merely a matter of following rules; it is a fundamental aspect of scientific integrity and a commitment to the safety of ourselves, our colleagues, and the environment. By understanding the "why" behind each procedural step, from hazard identification to regulatory compliance, we can ensure that our pursuit of scientific advancement is conducted with the utmost care and responsibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. echemi.com [echemi.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid: A Framework for Safety and Operational Excellence
As a key intermediate in pharmaceutical research and peptide synthesis, Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a compound handled by researchers dedicated to innovation.[1] Its effective use is predicated on a foundation of rigorous safety protocols. This guide provides a detailed framework for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to ensure that every operational step is a self-validating system of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is a white to off-white powder.[1] While specific toxicity data is not extensively documented, the primary physical hazards are associated with its form as a fine powder and its classification as a combustible solid.[2] Therefore, the principal routes of exposure to mitigate are inhalation of airborne particles and direct contact with skin and eyes.[3][4] The fundamental principles of laboratory safety mandate minimizing exposure, which is achieved through a combination of engineering controls, administrative controls, and, crucially, Personal Protective Equipment (PPE).[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 219297-10-6 | [1][2] |
| Molecular Formula | C₁₉H₂₃NO₄ | [1] |
| Molecular Weight | 329.4 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 156 - 162 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Storage Temperature | 0 - 8 °C |[1] |
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is the last line of defense against chemical exposure, but it is a critical one.[5] Its effectiveness depends on proper selection and consistent use. For this compound, the following PPE is mandatory.
Eye and Face Protection: Shielding from Particulate Hazards
Given the compound's powdered form, the risk of airborne particles entering the eye is significant.
-
Minimum Requirement: Safety glasses with solid side shields are the absolute minimum for any laboratory work.[3][6]
-
Recommended Practice: Chemical splash goggles are strongly recommended.[6] They provide a complete seal around the eyes, offering superior protection against fine dust that can easily bypass standard safety glasses.[6]
-
High-Risk Operations: When handling larger quantities (e.g., >25g) or when the potential for dust generation is high, a full-face shield should be worn in addition to safety goggles.[3][6] This protects the entire face from contamination.
Hand Protection: Preventing Dermal Absorption
The selection of appropriate gloves is critical, as an improper choice can lead to chemical permeation and prolonged skin contact.[3]
-
Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact with this type of compound.[6][7] They provide a reliable barrier against splashes and direct handling of the solid.
-
Causality: Nitrile is chosen for its broad chemical resistance and lower incidence of allergies compared to latex.[8] Always check gloves for any signs of degradation or punctures before use. For prolonged handling, consider doubling gloves to create an additional protective layer.[3]
Body Protection: Minimizing Skin Contact
-
Lab Coat: A standard, buttoned lab coat must be worn to protect against spills and contamination of personal clothing.[9][10]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect feet from spills and falling objects.[5]
Respiratory Protection: Guarding Against Inhalation
Inhalation of fine chemical powders can cause respiratory irritation.[7] Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, are the preferred method for controlling airborne particulates.[9]
-
When Required: If handling the powder outside of a dedicated ventilation system (not recommended) or if significant dust is generated during transfer, respiratory protection is essential.
-
Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement.[2] This class of respirator is designed to filter at least 95% of airborne particles and is suitable for powders.[11] Personnel must be properly fit-tested and trained in the use of their specific respirator.
Table 2: Summary of Required PPE
| Protection Type | Minimum Requirement | Recommended for Best Practice |
|---|---|---|
| Eye/Face | Safety glasses with side shields | Chemical splash goggles |
| Hand | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Body | Lab coat, closed-toe shoes | Lab coat, closed-toe shoes |
| Respiratory | Use in a ventilated enclosure | NIOSH-approved N95 respirator if dust is likely |
Standard Operating Procedure (SOP): Weighing and Handling
This step-by-step protocol ensures a systematic and safe approach to handling solid this compound.
Preparation (Pre-Operation)
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Assemble Materials: Gather all necessary equipment: spatulas, weighing paper/boats, secondary containers, and waste disposal bags before retrieving the chemical.
-
Don PPE: Put on all required PPE as outlined in Table 2. Ensure your lab coat is fully buttoned and goggles are securely fitted.
Operation (Handling the Compound)
-
Retrieve Chemical: Remove the container from its recommended storage condition (0 - 8 °C) and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Perform all weighing operations within the ventilated enclosure to contain any dust.
-
Technique: Use a spatula to carefully transfer the powder. Avoid any actions that could generate airborne dust, such as dropping powder from a height or rapid, jerky movements.
-
Close Container: Immediately and securely close the primary container after dispensing the required amount.
Termination (Post-Operation)
-
Decontaminate: Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and a disposable towel.
-
Dispose of Waste: Place all contaminated items (weighing paper, pipette tips, disposable towels, gloves) into a clearly labeled hazardous waste bag.[7]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles, and then the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[12]
Caption: Workflow for handling solid chemical reagents.
Disposal Plan: Environmental Responsibility
Proper waste segregation is essential to prevent accidental reactions and ensure regulatory compliance.[7]
-
Solid Waste: All solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: If the compound is used in a solution, the liquid waste must be collected in a separate hazardous waste container designated for liquid chemical waste. The solvent and approximate concentration must be indicated on the label.
-
Empty Containers: The original container, even if "empty," must be treated as hazardous waste as it will contain residual powder. Do not rinse and reuse.
-
Drain Disposal: Under no circumstances should this chemical or solutions containing it be disposed of down the drain.[7]
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[12][13] Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[12][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.[15]
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]
Spill: Evacuate non-essential personnel. Wearing full PPE, including respiratory protection, carefully sweep or vacuum up the spilled solid. Avoid generating dust.[4] Collect the material in a sealed container for hazardous waste disposal.[4]
By adhering to this comprehensive safety framework, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-(Boc-氨基)-4-(2-萘基)丁酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. uah.edu [uah.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 5, Biosafety Manual: Laboratory Biosafety Practices | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. youtube.com [youtube.com]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
